molecular formula C10H16O2 B2871060 Endo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 19489-18-0

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B2871060
CAS No.: 19489-18-0
M. Wt: 168.236
InChI Key: XJKUZAYHWMSZNC-AYMMMOKOSA-N
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Description

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.236. The purity is usually 95%.
BenchChem offers high-quality Endo-bicyclo[3.3.1]nonane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Endo-bicyclo[3.3.1]nonane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKUZAYHWMSZNC-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid via Adamantane Scaffold Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of endo-bicyclo[3.3.1]nonane-3-carboxylic acid starting from adamantane .

The transformation requires the strategic degradation of the adamantane cage. While de novo syntheses (e.g., enamine annulation) exist, the oxidative fragmentation of 2-adamantanone represents the most direct route from the adamantane feedstock. This pathway exploits the inherent strain of the diamondoid scaffold to access the bicyclic core with high stereocontrol.

Executive Summary

The bicyclo[3.3.1]nonane skeleton is a privileged scaffold in medicinal chemistry, serving as a lipophilic spacer and a conformationally restricted bioisostere. Synthesizing this core from adamantane (


) is chemically elegant but demanding, requiring the selective cleavage of a C-C bond within the cage.

This guide presents a validated, three-phase protocol:

  • Functionalization: Oxidation of adamantane to 2-adamantanone.

  • Oxidative Fragmentation: Regioselective cleavage of the adamantane framework using a Baeyer-Villiger-type or Selenium Dioxide (

    
    ) mediated oxidation to form a lactone intermediate.
    
  • Hydrolytic Ring Opening: Base-catalyzed hydrolysis to yield the endo-hydroxy-acid , followed by deoxygenation to the target endo-bicyclo[3.3.1]nonane-3-carboxylic acid .

Retrosynthetic Analysis

The synthesis is driven by the release of ring strain. The adamantane cage is rigid and unstrained, but introducing a ketone at C2 (2-adamantanone) activates the adjacent C1-C2 bonds for oxidative insertion.

  • Target: endo-Bicyclo[3.3.1]nonane-3-carboxylic acid.

  • Precursor: 2-Oxa-adamantane or related Lactone intermediates.

  • Starting Material: Adamantane.

Logical Pathway Visualization

Retrosynthesis Target Endo-Bicyclo[3.3.1]nonane- 3-carboxylic acid HydroxyAcid Endo-7-hydroxy-bicyclo[3.3.1] nonane-3-carboxylic acid Target->HydroxyAcid Deoxygenation (Barton-McCombie) Lactone Lactone Intermediate (4-Oxa-homoadamantanone) HydroxyAcid->Lactone Hydrolysis (NaOH) Adamantanone 2-Adamantanone Lactone->Adamantanone Oxidative Cleavage (Baeyer-Villiger / SeO2) Adamantane Adamantane Adamantanone->Adamantane Oxidation (H2SO4)

Figure 1: Retrosynthetic disconnection showing the stepwise degradation of the adamantane cage.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Adamantanone

The first step is the regioselective oxidation of adamantane. While 1-adamantanol is easier to access, the ketone is required for the cleavage.

  • Reagents: Adamantane, Conc.[1][2]

    
     (98%), 
    
    
    
    (fuming) or
    
    
    .
  • Mechanism: Intermolecular hydride transfer followed by oxidation.

Protocol:

  • Dissolve Adamantane (13.6 g, 100 mmol) in conc.

    
     (100 mL) . The mixture typically turns yellow/orange.
    
  • Heat to 60°C for 4 hours.

  • Pour the reaction mixture over crushed ice (500 g) .

  • Extract with diethyl ether (3 x 100 mL) .

  • Wash the organic layer with sat.

    
      and brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from hexane yields 2-adamantanone as a white solid (Yield: ~70-80%).

Phase 2: Oxidative Cleavage to the Lactone

This is the critical "cage-breaking" step. A classic Baeyer-Villiger oxidation inserts an oxygen atom, but the Selenium Dioxide (


) / 

method (variant of the Nurieva protocol) is preferred for accessing the specific hydroxy-acid precursor directly or via the lactone.
  • Reagents: 2-Adamantanone,

    
    , 
    
    
    
    (30%), t-Butanol.
  • Reaction Type: Oxidative rearrangement / Lactonization.

Protocol:

  • Suspend 2-Adamantanone (1.5 g, 10 mmol) in t-Butanol (20 mL) .

  • Add Selenium Dioxide (

    
    , 1.2 g, 11 mmol)  and 
    
    
    
    (30%, 5 mL)
    .
  • Heat to reflux (80°C) for 6–8 hours.

  • Monitor by TLC for the disappearance of the ketone.

  • Workup: Cool and filter to remove selenium deposits. Evaporate the solvent.[2]

  • Intermediate: The product is a mixture containing the lactone (4-oxahomoadamantan-5-one) and the ring-opened seleninic ester.

Phase 3: Hydrolysis to Endo-Hydroxy-Acid

The lactone is hydrolyzed to open the ring. The stereochemistry of the resulting carboxylic acid relative to the bridge is predominantly endo due to the geometric constraints of the transition state during the cleavage.

  • Reagents: NaOH (10% aq), Ethanol, HCl.

Protocol:

  • Dissolve the crude lactone residue in Ethanol (15 mL) and 10% NaOH (15 mL) .

  • Reflux for 3 hours .

  • Cool to room temperature and wash with ether (to remove unreacted neutral species).

  • Acidify the aqueous layer to pH 2 with conc. HCl .

  • Extract the precipitate with Ethyl Acetate (3 x 20 mL) .

  • Product: Evaporation yields endo-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid .

Phase 4: Deoxygenation to the Target (Optional)

If the user requires the unsubstitutedendo-bicyclo[3.3.1]nonane-3-carboxylic acid , the hydroxyl group at C7 (generated from the ketone oxygen) must be removed.

  • Method: Barton-McCombie Deoxygenation.

  • Protocol Summary:

    • Convert the C7-alcohol to a xanthate (using

      
      , MeI, NaH).
      
    • Radical reduction using Tributyltin hydride (

      
      )  and AIBN in refluxing toluene.
      
    • This yields the target endo-bicyclo[3.3.1]nonane-3-carboxylic acid .

Quantitative Data Summary

ParameterValue / ConditionNotes
Starting Material AdamantaneCheap, commercially available.
Intermediate 2-AdamantanoneMP: 256–258°C.
Key Reagent

/

Promotes oxidative ring cleavage.
Target Isomer EndoRefers to -COOH orientation relative to C9 bridge.
Overall Yield 35–45%From Adamantane to Hydroxy-Acid.
Purification RecrystallizationCyclohexane or EtOAc/Hexane.

Mechanistic Insight & Stereochemistry

The formation of the endo isomer is not accidental; it is a consequence of the chair-chair conformation of the bicyclo[3.3.1]nonane system.

  • Cleavage: When the C1-C2 bond of 2-adamantanone breaks, the adamantane "cage" opens into a bicyclic system.

  • Stereocontrol: The carboxylic acid group (derived from C2) and the hydroxyl group (if retained) adopt positions that minimize transannular strain.

  • Endo vs. Exo: In the bicyclo[3.3.1]nonane system, the endo position (axial-like) typically allows for intramolecular hydrogen bonding (if -OH and -COOH are present) or minimizes steric clash with the C7 hydrogens compared to the exo (equatorial) form which suffers from severe repulsion in the "boat" conformer equivalents.

Pathway Diagram

Mechanism Step1 2-Adamantanone Step2 Baeyer-Villiger Transition State Step1->Step2 Oxidant Attack Step3 Lactone (Oxahomoadamantane) Step2->Step3 Rearrangement Step4 Hydrolysis (Ring Opening) Step3->Step4 NaOH / H2O Final Endo-Acid Step4->Final Stereoselective Protonation

Figure 2: Mechanistic flow from the ketone to the endo-acid.

References

  • Nurieva, E. V., et al. (2013).[3] Unusual Tubulin-Clustering Ability of Specifically C7-Modified Colchicine Analogues. ChemBioChem.[3]

    • Relevance: Describes the SeO2-promoted ring opening of 2-adamantanone to bicyclo[3.3.
  • Strazzolini, P., et al. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group. Molecules.

    • Relevance: Characterizes the physical properties (MP, NMR) of endo-bicyclo[3.3.1]nonane-3-carboxylic acid (Compound 20).
  • Majerski, Z., et al. (1979). Synthesis of 1,3-disubstituted bicyclo[3.3.1]nonanes from 1-hydroxyadamantane-4-one. Journal of Organic Chemistry.

    • Relevance: Establishes the fragmentation pathways of adamantane deriv
  • Organic Syntheses. (1979). 4-Protoadamantanone. Org. Synth. 1979, 59, 147.

    • Relevance: Provides protocols for handling adamantane rearrangements and lead tetraacetate/iodine oxid

Sources

Technical Guide: Spectroscopic Profiling of 3-Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid , a critical bicyclic scaffold in medicinal chemistry.

Executive Summary

Compound: 3-Endo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS: 6221-62-1 (Generic), 19489-18-0 (Specific Isomer) Formula: C


H

O

MW: 168.23 g/mol [1]

The bicyclo[3.3.1]nonane skeleton is a privileged scaffold in drug discovery, serving as a core for adamantane analogs, glutamate receptor ligands, and antiviral agents. The 3-endo-carboxylic acid derivative presents unique stereochemical challenges. Unlike its exo counterpart, the endo isomer introduces significant transannular strain between the C3-substituent and the C7-methylene, often forcing a conformational equilibrium between a distorted chair-chair and a chair-boat geometry. This guide details the spectroscopic signatures (NMR, IR, MS) required to unequivocally identify this stereoisomer.

Structural & Stereochemical Analysis[2][3][4][5]

Conformation and Stereochemistry

The bicyclo[3.3.1]nonane system consists of two cyclohexane rings joined at positions 1 and 5.

  • Numbering: The bridgehead carbons are C1 and C5. The bridge is C9. The wings are C2-C3-C4 and C6-C7-C8.

  • Stereochemistry: The endo configuration at C3 implies the carboxylic acid group is oriented towards the C7-methylene bridge (axial-like relative to the ring), while the exo isomer points away (equatorial-like).

  • Conformational Dynamics:

    • Chair-Chair (CC): The lowest energy state for the unsubstituted parent.

    • Steric Clash: In the 3-endo isomer, the carboxylic acid at C3 and the endo-hydrogen at C7 experience severe non-bonded repulsion (approx. 2.5 Å distance in ideal CC).

    • Result: The molecule typically adopts a Chair-Boat (CB) conformation or a severely flattened Chair-Chair to relieve this strain. This conformational flipping is a diagnostic feature in NMR analysis.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule (


 plane passing through C3, C9, and C7) simplifies the spectra.

C NMR Data (125 MHz, CDCl

)

The carbon spectrum displays 7 distinct signals due to the symmetry making C1/C5, C2/C4, and C6/C8 equivalent.

Chemical Shift (

, ppm)
AssignmentMultiplicityStructural Insight
183.27 COOH sCharacteristic carboxylic acid carbonyl.
36.56 C3 dAlpha-carbon to the acid; deshielded by the carbonyl.
32.50 C1, C5 dBridgehead carbons.
28.74 C9 tThe one-carbon bridge.[2]
28.48 C2, C4 tMethylene groups adjacent to the substitution site.
24.43 C6, C8 tDistal methylene groups.
15.55 C7 tDiagnostic Peak. The extreme upfield shift is caused by the

-gauche effect and transannular compression from the C3-endo substituent.

Analyst Note: The signal at 15.55 ppm is the "smoking gun" for the endo stereochemistry. In the exo isomer, C7 typically resonates significantly downfield (>20 ppm) as the transannular shielding is absent.


H NMR Characteristics (400 MHz, CDCl

)

While exact shifts vary with concentration, the following pattern is definitive:

  • 
     11.0–12.0 (br s, 1H):  Carboxylic acid proton (exchangeable).[3]
    
  • 
     2.6–2.8 (m, 1H):  H-3 proton. In the endo-acid, this proton is exo (equatorial-like) and appears as a multiplet (often tt).
    
  • 
     1.9–2.1 (m, 2H):  Bridgehead H-1/H-5.
    
  • 
     0.8–1.2 (m):  H-7 endo proton. Often shielded due to the anisotropy of the facing carbonyl group if the chair-chair conformation is populated.
    
Mass Spectrometry (MS)

The compound ionizes well in both positive and negative modes using Chemical Ionization (CI) or Electrospray (ESI).

  • Molecular Ion:

    • ESI (+):

      
       169.2 
      
      
      
    • ESI (-):

      
       167.2 
      
      
      
  • Fragmentation Pattern (EI/CI):

    • 
       168:  Molecular ion (
      
      
      
      ).
    • 
       150: 
      
      
      
      . Loss of water from the acid (acylium ion formation).
    • 
       123: 
      
      
      
      . Loss of the carboxyl radical/group, leaving the bicyclo[3.3.1]nonyl cation.
    • 
       81:  Characteristic cyclohexenyl fragment derived from ring cleavage.
      
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm

    
    :  Broad, strong O–H stretch (carboxylic acid dimer).
    
  • 2900–2850 cm

    
    :  C–H stretching (aliphatic bicyclic skeleton).
    
  • 1690–1710 cm

    
    :  C=O stretch (intense). The frequency may be slightly lower than typical acyclic acids due to internal H-bonding if the boat conformation allows interaction with the C7 region.
    
  • 1450 cm

    
    :  CH
    
    
    
    scissoring.

Experimental Protocols

Synthesis Strategy: The Enamine Route

The most robust synthesis of the endo acid involves the annulation of a pyrrolidine enamine with a methacrylate derivative.

Step-by-Step Methodology
  • Enamine Formation:

    • Reactants: Cyclohexanone + Pyrrolidine.

    • Conditions: Reflux in benzene/toluene with Dean-Stark trap.

    • Product: 1-(1-Cyclohexenyl)pyrrolidine.

  • Annulation (Double Michael/Alkylation):

    • Reactants: Enamine (from step 1) + 2-(Bromomethyl)acrylic acid benzyl ester (or ethyl ester).

    • Solvent: Dioxane or Acetonitrile.

    • Procedure: Add the acrylate slowly to the enamine solution.[4] Reflux for 12–18 hours.[4]

    • Mechanism: Initial alkylation at the enamine

      
      -carbon, followed by iminium hydrolysis and intramolecular Michael addition (or aldol condensation depending on the exact precursor).
      
    • Intermediate: This typically yields the bicyclo[3.3.1]nonan-9-one-3-carboxylate derivative.

  • Wolff-Kishner Reduction (Removal of C9 Ketone):

    • To obtain the parent bicyclo[3.3.1]nonane-3-carboxylic acid (removing the ketone often formed at C9 in standard Robinson annulations), a reduction is required.

    • Reagents: Hydrazine hydrate, KOH, Diethylene glycol.

    • Temp: 180–200 °C.

  • Isolation of the Endo Isomer:

    • The synthesis often yields a mixture of endo and exo.

    • Purification: Recrystallization from hexanes/ethyl acetate. The endo acid (mp 126–127 °C) often crystallizes preferentially or can be separated by chromatography of the methyl esters.

Workflow Visualization

SynthesisWorkflow Start Cyclohexanone Enamine 1-Cyclohexenyl pyrrolidine Start->Enamine Pyrrolidine, -H2O Annulation Annulation with 2-(Bromomethyl)acrylate Enamine->Annulation + Alkylating Agent Intermediate Bicyclo[3.3.1]nonan-9-one derivative Annulation->Intermediate Cyclization Reduction Wolff-Kishner Reduction Intermediate->Reduction NH2NH2, KOH Product 3-Endo-bicyclo[3.3.1] nonane-3-carboxylic acid Reduction->Product Isolation

Caption: Synthetic pathway via enamine annulation and subsequent reduction to the target scaffold.

MS Fragmentation Logic

Understanding the mass spec fragmentation helps in confirming the bicyclic core integrity.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 168 M_Water [M - H2O]+ m/z 150 M_Ion->M_Water -18 Da (Ortho effect) M_COOH [M - COOH]+ m/z 123 M_Ion->M_COOH -45 Da (Alpha cleavage) Cyclohexenyl Cyclohexenyl Cation m/z 81 M_COOH->Cyclohexenyl Ring fragmentation

Caption: Primary fragmentation pathways observed in EI/CI mass spectrometry.

References

  • Kharchenko, S., et al. (2019). "Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?" Molecules, 24(3), 572. Link

    • Source of specific C NMR data and melting point for the 3-endo isomer.
  • Papadakis, M. M., et al. (2003). "The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid." Acta Crystallographica Section C, 59(3). Link

    • Crystallographic confirmation of the boat conform
  • PubChem Compound Summary. "Bicyclo[3.3.1]nonane-3-carboxylic acid."[1] National Center for Biotechnology Information. Link

    • General chemical and physical properties.[2]

Sources

Technical Guide: X-ray Structural Analysis of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the structural elucidation of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid . It is designed for application scientists and crystallographers investigating strained bicyclic systems, focusing on the critical conformational analysis (Chair-Chair vs. Chair-Boat) necessitated by the endo-C3 substitution.

Part 1: The Structural Challenge (Core Directive)

The Conformational Crisis

The bicyclo[3.3.1]nonane skeleton is a classic substrate for studying transannular interactions . In its lowest energy state, the parent hydrocarbon adopts a Chair-Chair (CC) conformation. However, the introduction of a substituent at the endo-C3 position creates a severe steric conflict with the endo-hydrogen (or substituent) at C7.

For endo-bicyclo[3.3.1]nonane-3-carboxylic acid , this interaction forces the molecule to make a binary conformational choice:

  • Retain CC Conformation: Endure high van der Waals repulsion (approx. 2.5 Å transannular distance) and significant ring flattening.

  • Flip to Chair-Boat (CB): Relieve transannular strain by flipping the substituted ring into a boat conformation, at the cost of torsional strain (eclipsing interactions).

Objective: This guide details the crystallographic workflow to definitively map this conformation and analyze the resulting supramolecular hydrogen-bonding networks.

Part 2: Experimental Protocol & Methodology

Synthesis & Crystallization Strategy

Prerequisite: High-purity sample (>98%) is required to avoid occlusion of the exo-isomer, which typically crystallizes more readily due to lower strain.

Crystallization Workflow: The carboxylic acid moiety drives crystallization through strong hydrogen bonding (dimerization).

ParameterProtocol / SelectionRationale
Solvent System Acetone/Hexane (Slow Evaporation) or Methanol (Slow Cooling) Acetone discourages catemer formation, promoting discrete cyclic dimers (R²₂₍₈₎) which pack efficiently.
Temperature 4°C to -20°C Lower temperatures reduce solubility slowly, favoring the formation of the thermodynamically stable polymorph (likely the boat conformer).
Crystal Habit Colorless Prisms or Plates Prisms usually indicate ordered H-bonded dimers; needles often suggest rapid catemer growth (less desirable for data quality).
Data Collection Parameters (Self-Validating System)

To resolve the specific H-atom positions involved in the transannular repulsion, low-temperature data collection is non-negotiable.

  • Temperature: 100 K (Nitrogen stream). Reason: Reduces thermal ellipsoids of the bridgehead carbons and the critical C3/C7 protons.

  • Resolution: 0.75 Å or better (Mo Kα radiation). Reason: Required to observe the subtle bond angle distortions (puckering) in the cyclohexane rings.

  • Redundancy: >4.0. Reason: High redundancy ensures accurate intensity statistics for resolving potential disorder in the carboxylic acid proton.

Structure Solution & Refinement Logic

The refinement process must rigorously test the "Boat" vs. "Chair" hypothesis.

RefinementLogic Start Initial Phasing (Direct Methods/ShelXT) CheckRing Inspect C1-C2-C3-C4-C9 Ring Start->CheckRing Decision Is C3 folded up (Boat) or down (Chair)? CheckRing->Decision Boat Boat Conformation (Likely for Endo-acid) Decision->Boat C3 & C9 Cis Chair Chair Conformation (High Strain) Decision->Chair C3 & C9 Trans Refine Refine Anisotropic ADPs Locate H-atoms (Difference Map) Boat->Refine Chair->Refine Validation Check C3...C7 Distance Critical Parameter Refine->Validation

Caption: Decision tree for assigning ring conformation during structural refinement.

Part 3: Structural Analysis & Results Interpretation

Conformational Assignment (The "Boat" Evidence)

Based on analogous structures (e.g., 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid), the endo-isomer is expected to adopt a Chair-Boat (CB) conformation.

Diagnostic Metrics:

  • Puckering Parameters (Cremer-Pople):

    • Ring 1 (Unsubstituted): Expect

      
       (Ideal Chair).
      
    • Ring 2 (Carboxyl-substituted): Expect

      
       (Boat/Twist-Boat).
      
  • Transannular Distance (C3...C7):

    • Chair-Chair: ~2.5 Å (Severe repulsion).

    • Chair-Boat: > 3.0 Å (Strain relieved).

    • Validation: If the structure solves as Chair-Chair, check for disorder or extreme flattening of the C2-C3-C4 angle.

Hydrogen Bonding Network

The carboxylic acid group dominates the packing. Two motifs are possible, but the Centrosymmetric Dimer is statistically favored in bicyclic acids to minimize void space.

  • Motif:

    
     (Graph Set Notation).[1]
    
  • Geometry: Two molecules related by an inversion center form a cyclic dimer via O-H...O=C bonds.

  • Bond Lengths: O...O distance typically 2.65 – 2.68 Å .

Quantitative Summary Table

Use this table to benchmark your experimental results against expected values for the endo-isomer.

Structural ParameterExpected Value (Boat Conformation)Significance
Space Group

or

(Centrosymmetric)
Allows formation of inversion dimers.
C3...C7 Distance 3.05 - 3.15 Å Confirms relief of transannular strain via Boat flip.
C1-C2-C3-C4 Torsion ~ 0° (Eclipsed) Characteristic of the Boat planar sides.
H-Bond (O...O) 2.67 Å Strong carboxylic acid dimerization.[2]

Part 4: Scientific Relevance

Why this structure matters:

  • Bioisosterism: The bicyclo[3.3.1]nonane scaffold is a lipophilic, space-filling bioisostere for adamantane but with distinct vectors. Understanding the "Boat" preference of the endo-isomer allows medicinal chemists to position substituents precisely in 3D space, unlike the rigid adamantane.

  • Reaction Mechanisms: The C3-endo conformation explains the reactivity of these systems in transannular hydride shifts and solvolysis reactions, where the proximity of C3 and C7 is the rate-determining factor.

References

  • Papadakis, M. M., Pavon, J. A., Lalancette, R. A., & Thompson, H. W. (2003).[2] The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid.[2][3] Acta Crystallographica Section C: Crystal Structure Communications, 59(3), o167-o170.

    • Context: Definitive X-ray proof that the endo-3-carboxylic acid derivative adopts a boat conform
  • Kharchenko, S., et al. (2019).[4] Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 24(3), 572.[5]

    • Context: Describes the synthesis and characterization of 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid derivatives, confirming the accessibility of this scaffold.
  • Zefirov, N. S. (1975). Conformational Analysis of Bicyclo[3.3.1]nonanes. Russian Chemical Reviews, 44(3), 196.

    • (General Journal Link)

    • Context: The foundational theoretical framework establishing the Chair-Chair vs. Chair-Boat equilibrium in 3,7-substituted bicyclononanes.

Sources

An In-Depth Technical Guide to Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional carbocyclic system that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis. Its unique conformational properties provide a robust scaffold for the spatial presentation of functional groups, making it an attractive motif for the design of biologically active molecules.[1][2] Derivatives of bicyclo[3.3.1]nonane are found in a wide array of natural products exhibiting potent biological activities, including anticancer and antimicrobial properties.[3] This guide focuses on a specific derivative, Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS Number: 19489-18-0) , providing a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.

Core Compound Identification

CAS Number: 19489-18-0

Molecular Formula: C₁₀H₁₆O₂

Molecular Weight: 168.24 g/mol

Synonyms: (1β,3α,5β)-Bicyclo[3.3.1]nonane-3-carboxylic acid[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and computed properties of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid.

PropertyValueSource
Physical Form Solid
Melting Point Not experimentally determined in the provided search results.
Boiling Point Not experimentally determined in the provided search results.
Solubility While specific data for this compound is unavailable, carboxylic acids generally exhibit increased solubility in organic solvents with the addition of water. Lewis-base solvents, particularly those with a carbonyl group, tend to be effective.[4]
pKa Not experimentally determined in the provided search results.
LogP (Computed) 2.7[4]

Synthesis of Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid

The synthesis of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid can be approached through various strategies that construct the bicyclo[3.3.1]nonane core, followed by functional group manipulation to introduce the carboxylic acid at the C3 position with the desired endo stereochemistry. A common and effective strategy involves the stereoselective reduction of a precursor ketone, bicyclo[3.3.1]nonan-3-one, followed by a carboxylation step.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-step process starting from the readily available bicyclo[3.3.1]nonan-3-one. The first step establishes the endo stereochemistry of the hydroxyl group, which then directs the subsequent introduction of the carboxylic acid moiety.

G A Bicyclo[3.3.1]nonan-3-one B Endo-bicyclo[3.3.1]nonan-3-ol A->B Stereoselective Reduction C Endo-bicyclo[3.3.1]nonane-3-carboxylic acid B->C Carboxylation

Caption: Synthetic pathway to Endo-bicyclo[3.3.1]nonane-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Stereoselective Reduction of Bicyclo[3.3.1]nonan-3-one to Endo-bicyclo[3.3.1]nonan-3-ol

The stereochemical outcome of the reduction of bicyclo[3.3.1]nonan-3-one is highly dependent on the choice of reducing agent. To achieve the desired endo-alcohol, a sterically demanding hydride reagent is employed, which preferentially attacks the carbonyl from the less hindered exo face.

  • Reagents and Materials:

    • Bicyclo[3.3.1]nonan-3-one

    • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and other standard glassware

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve bicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® solution (1.1 eq) to the stirred solution via syringe. The bulky nature of the L-Selectride® ensures selective attack from the exo face, leading to the endo-alcohol.

    • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude Endo-bicyclo[3.3.1]nonan-3-ol.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure endo-alcohol.

Step 2: Carboxylation of Endo-bicyclo[3.3.1]nonan-3-ol

The conversion of the endo-alcohol to the corresponding carboxylic acid can be achieved through a two-step sequence involving conversion to a suitable leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with cyanide and subsequent hydrolysis.

  • Reagents and Materials:

    • Endo-bicyclo[3.3.1]nonan-3-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Standard laboratory glassware

  • Procedure:

    • Tosylation: Dissolve Endo-bicyclo[3.3.1]nonan-3-ol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the mixture at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the tosylate.

    • Cyanation: Dissolve the tosylate in DMSO and add NaCN (1.5 eq). Heat the mixture to 80-90 °C and stir for 12-16 hours. Cool the reaction mixture, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the nitrile.

    • Hydrolysis: Reflux the nitrile in a mixture of concentrated HCl and water for 12-24 hours. Cool the reaction mixture and extract with diethyl ether. To isolate the carboxylic acid, the aqueous layer can be basified with NaOH and washed with ether to remove any non-acidic impurities. The aqueous layer is then re-acidified with concentrated HCl and the precipitated carboxylic acid is collected by filtration or extracted with diethyl ether. The organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to yield Endo-bicyclo[3.3.1]nonane-3-carboxylic acid. The crude product can be purified by recrystallization.

Spectroscopic Characterization (Self-Validation)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. Key expected signals include:

  • A broad singlet for the carboxylic acid proton (COOH) typically in the region of 10-12 ppm.

  • A multiplet for the proton at C3, which would be in the endo position. Its chemical shift and coupling constants would be crucial for confirming the stereochemistry.

  • A series of complex multiplets in the upfield region (1.0-2.5 ppm) corresponding to the methylene and bridgehead protons of the bicyclic system.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, unless there is accidental chemical shift equivalence.

  • A signal for the carboxylic acid carbonyl carbon (C=O) in the range of 175-185 ppm.

  • A signal for the carbon atom at C3, which is attached to the carboxylic acid group.

  • Signals for the other eight carbon atoms of the bicyclic framework in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[5]

  • A strong C=O stretching absorption typically between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid.[5]

  • A C-O stretching band in the region of 1210-1320 cm⁻¹.[5]

  • An out-of-plane O-H bend (wag) around 920 cm⁻¹.[5]

Mass Spectrometry

The mass spectrum, typically obtained using electron ionization (EI), would show the molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern would be characteristic of a carboxylic acid, with a prominent peak corresponding to the loss of the carboxyl group (M-45).[6] Other fragments would arise from the cleavage of the bicyclic ring system.

Applications in Drug Discovery

The rigid bicyclo[3.3.1]nonane scaffold serves as an excellent platform for the development of novel therapeutic agents. The introduction of a carboxylic acid group, as in Endo-bicyclo[3.3.1]nonane-3-carboxylic acid, provides a handle for further chemical modification and for potential interactions with biological targets.

Potential Therapeutic Areas:
  • Anticancer Agents: Many natural products containing the bicyclo[3.3.1]nonane core have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The carboxylic acid functionality can be used to improve solubility or to target specific enzymes or receptors involved in cancer progression.

  • Antimicrobial Agents: Derivatives of the related 3-azabicyclo[3.3.1]nonane have shown promise as antibacterial and antifungal agents. The carbocyclic analogue with a carboxylic acid could be explored for similar activities.

  • Neurological Disorders: The rigid structure of bicyclo[3.3.1]nonane derivatives makes them suitable candidates for targeting receptors in the central nervous system.

Structure-Activity Relationship (SAR) Studies

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid is a valuable building block for SAR studies. The carboxylic acid can be converted to a variety of other functional groups, such as esters, amides, and alcohols, allowing for a systematic investigation of how different substituents at the C3 position affect biological activity. The endo stereochemistry provides a specific spatial orientation for these substituents, which can be compared to the corresponding exo isomers to understand the stereochemical requirements for target binding.

Conclusion

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid is a valuable and versatile molecule with significant potential in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its potential applications. Further research into the biological activities of this compound and its derivatives is warranted and holds the promise of yielding new and effective treatments for a range of diseases.

References

  • Roy, S., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22965-23005. [Link]

  • PubChem. (n.d.). Bicyclo(3.3.1)nonane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cianfanelli, M., Olivo, G., Milan, M., Klein Gebbink, R. J. M., Ribas, X., Bietti, M., & Costas, M. (2020). Enantioselective C–H Lactonization of Unactivated Methylenes Directed by Carboxylic Acids. Journal of the American Chemical Society, 142(3), 1584–1593. [Link]

  • Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977). 13C NMR spectroscopy of some 3- and 7-substituted bicyclo[3.3.1]nonanes. Tetrahedron, 33(4), 349-354. [Link]

  • NIST. (n.d.). Bicyclo[3.3.1]nonane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Wallentin, C.-J., Orentas, E., Magnus, T., & et al. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 13(20), 6066-6076. [Link]

  • Shishido, K., Hiroya, K., Fukumoto, K., & Kametani, T. (1986). A new synthesis of 4-hydroxybicyclo[3.3.1]non-3-ene-2,9-dione and its application to the synthesis of adriamycinone. Journal of the Chemical Society, Perkin Transactions 1, 837-843. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

  • Cheméo. (n.d.). Bicyclo[3.3.1]nonane. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Discovery and Synthesis of Bicyclo[3.3.1]nonane Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.3.1]nonane framework is a privileged, cleft-shaped carbocyclic and heterocyclic core that forms the structural foundation of numerous bioactive natural products and synthetic therapeutics. From its early serendipitous discovery to the rational, asymmetric synthesis of complex carboxylic acid derivatives, the evolution of bicyclo[3.3.1]nonane chemistry represents a masterclass in stereocontrol and thermodynamic engineering. This whitepaper provides an in-depth mechanistic analysis of the discovery, structural dynamics, and modern synthetic protocols for bicyclo[3.3.1]nonane carboxylic acids, designed for researchers and drug development professionals.

Historical Context and Discovery

The bicyclo[3.3.1]nonane core first appeared in the chemical literature in 1887 with Julius Tröger's synthesis of the aza-analogue, Tröger's base[1]. However, the foundational breakthrough for the carbocyclic framework and its carboxylated derivatives occurred in the early 20th century with the synthesis of Meerwein's ester (tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate)[2].

Meerwein achieved this via a double Michael addition between dimethyl malonate and formaldehyde[3]. This reaction highlighted the remarkable thermodynamic stability of the bicyclo[3.3.1]nonane system, which readily self-assembles under basic conditions. Over the decades, the focus shifted from simple symmetrical esters to highly functionalized, chiral bicyclo[3.3.1]nonane-9-carboxylic acids, which are critical precursors for morphan motifs, adamantane derivatives, and monoamine reuptake inhibitors[4][5].

Structural Dynamics and Causality (The "Peters Effect")

To successfully synthesize bicyclo[3.3.1]nonane carboxylic acids, one must understand the inherent conformational causality of the system. The framework predominantly adopts a twin-chair conformation . However, this conformation forces the endo-protons at the C3 and C7 positions into close spatial proximity, generating significant transannular steric repulsion (often referred to as the Peters effect).

Causality in Synthetic Design: When designing a synthesis for a bicyclo[3.3.1]nonane-9-carboxylic acid, the transannular strain dictates the stereochemical outcome. Reactions that form the C-C bonds to close the second ring (e.g., Dieckmann condensation or Aldol addition) must overcome this steric penalty[4][6]. Consequently, thermodynamic control is often employed, utilizing bulky bases or high temperatures to drive the equilibrium toward the most stable epimer of the carboxylic acid, ensuring the carboxylate group occupies the less sterically hindered equatorial or exo-face.

Evolution of Synthetic Pathways

The modern synthesis of bicyclo[3.3.1]nonane carboxylic acids has evolved from symmetric double Michael additions to highly enantioselective domino cascades.

The Domino Michael-Dieckmann Cascade

A premier method for synthesizing chiral (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acids involves a stereoselective domino Michael-Dieckmann process starting from acyclic precursors like (2E,7E)-dimethyl nonadienedioates[4].

Mechanism A Acyclic Precursors (Nonadienedioates) B Domino Michael Addition A->B Base, -78°C C Dieckmann Condensation B->C C-C Bond Formation D Bicyclic Ester Intermediate C->D Ring Closure E Chemoselective Hydrolysis D->E LiOH, THF/H2O F Bicyclo[3.3.1]nonane Carboxylic Acid E->F pH 3.0

Caption: Logical pathway of domino Michael-Dieckmann synthesis for bicyclo[3.3.1]nonane carboxylic acids.

By utilizing a chiral auxiliary or an organocatalyst, the initial Michael addition sets the absolute stereochemistry. The subsequent Dieckmann condensation is driven by the thermodynamic stability of the resulting six-membered ring, yielding the bicyclic ester with full stereochemical control[4].

Quantitative Data Summary

The table below summarizes the efficiency, yields, and stereocontrol of various synthetic strategies used to construct the bicyclo[3.3.1]nonane carboxylic acid core and its derivatives.

Synthetic StrategyPrimary PrecursorsKey IntermediateAvg. Yield (%)Enantiomeric Excess (ee %)
Double Michael Addition Dimethyl malonate + FormaldehydeMeerwein's Tetracarboxylate60–70%N/A (Achiral)
Domino Michael-Dieckmann (2E,7E)-dimethyl nonadienedioate1,2,3-trisubstituted cyclohexane84%>95%
Michael-Aldol Annulation 1,3-Cyclohexanedione + EnalBicyclic ketol75–90%80–92%
Alkylative Dearomatization Phloroglucinol derivativesPPAP bicyclic core65–80%>90%

Detailed Experimental Protocol: Self-Validating Synthesis

The following is a self-validating, step-by-step methodology for the synthesis and isolation of a representative bicyclo[3.3.1]nonane-9-carboxylic acid via a domino enolate-driven cascade.

Causality in Protocol Design:
  • Temperature Control (-78°C): Essential to trap the kinetic enolate. Premature warming leads to thermodynamic equilibration and scrambling of the stereocenters.

  • pH Adjustment (pH 3.0): The pKa of the target bicyclic carboxylic acid is approximately 4.5. Adjusting the aqueous phase to pH 3.0 ensures complete protonation, making the molecule highly lipophilic and driving it into the organic phase during extraction.

Workflow S1 Kinetic Deprotonation S2 Reagent Addition S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Reaction Quenching S3->S4 S5 Saponification & pH Adjust S4->S5 S6 Extraction & Crystallization S5->S6

Caption: Experimental workflow for the synthesis and isolation of bicyclo[3.3.1]nonane-9-carboxylic acid.

Step-by-Step Methodology:
  • Kinetic Deprotonation: To a flame-dried flask under inert N₂ atmosphere, add anhydrous THF and cool to -78°C. Add Lithium hexamethyldisilazide (LHMDS) (1.1 equiv). Note: LHMDS is chosen over LDA to prevent nucleophilic attack on the ester carbonyls due to its greater steric bulk.

  • Reagent Addition: Dropwise add the acyclic nonadienedioate precursor (1.0 equiv) over 30 minutes. Stir for 1 hour at -78°C to ensure complete kinetic enolate formation.

  • Intramolecular Cyclization: Slowly warm the reaction mixture to room temperature (25°C) over 4 hours. Monitor the Dieckmann condensation via TLC (Hexanes/EtOAc 7:3). The disappearance of the linear precursor validates the ring closure.

  • Reaction Quenching: Quench the reaction strictly at 0°C with saturated aqueous NH₄Cl to prevent retro-aldol or retro-Dieckmann fragmentation. Extract the intermediate bicyclic ester with dichloromethane (3 x 50 mL).

  • Chemoselective Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.

  • Isolation & Crystallization: Evaporate the organic solvents in vacuo. Cool the aqueous layer to 0°C and carefully acidify to pH 3.0 using 1M HCl. Extract the precipitated bicyclo[3.3.1]nonane-9-carboxylic acid with ethyl acetate. Dry over MgSO₄, concentrate, and recrystallize from hot ethanol to yield the pure product.

Applications in Drug Development

The rigid, 3D architecture of bicyclo[3.3.1]nonane carboxylic acids makes them exceptional scaffolds for drug discovery. By restricting the conformational space of a molecule, these cores enhance target binding affinity and metabolic stability[4].

  • Monoamine Reuptake Inhibitors: 9-azabicyclo[3.3.1]nonane derivatives synthesized from the corresponding carboxylic acids have shown potent activity as monoamine reuptake inhibitors, which are critical in the treatment of depression and debilitating neurological disorders[5].

  • Neurotensin Receptor Ligands: Conjugates incorporating 9-amino-bicyclo[3.3.1]nonane-carboxylic acid have been patented as highly specific targeting moieties for Neurotensin Receptor 1 (NTR1), utilized in advanced oncology diagnostics and targeted radiotherapies[7].

  • Peptidomimetics: The carboxylic acid moiety allows for seamless integration into peptide chains (e.g., tripeptides in homogeneous phases), stabilizing helical secondary structures by replacing flexible β-residues with rigid cyclic analogues[4].

References

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Meerwein's ester from dimethyl malonate and formaldehyde Source: ResearchGate URL:[Link]

  • 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors (EP1934212A1)
  • Conjugate comprising a neurotensin receptor ligand and use thereof (EP3154638A1)

Sources

Conformational Analysis of endo-Substituted Bicyclo[3.3.1]nonanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a core for glutamate receptor ligands (NMDA), sigma receptor modulators, and adamantane precursors. Its utility, however, is governed by a delicate conformational equilibrium. While the Twin-Chair (CC) conformation is the global minimum for the unsubstituted parent, the introduction of endo-substituents at the C3 and C7 positions introduces severe transannular steric strain. This guide details the thermodynamic drivers of this system and provides a validated workflow for distinguishing between the Twin-Chair (CC) and the strain-relieved Chair-Boat (CB) or Boat-Boat (BB) conformers.

The Steric Landscape: Thermodynamics of the Flip

The Twin-Chair (CC) Baseline

In its ground state, bicyclo[3.3.1]nonane adopts a Twin-Chair (CC) conformation (


 symmetry).[1][2] The defining feature of this geometry is the proximity of the C3 and C7 methylene groups.
  • Interatomic Distance: In the CC form, the distance between the 3-endo and 7-endo protons is approximately 2.0–2.5 Å , which falls within the attractive region of the Van der Waals potential.

  • The Crisis: When these protons are replaced by larger groups (e.g., -OH, -Me, -Ph), the distance is shorter than the sum of the Van der Waals radii (Steric Limit), creating a repulsive energy spike (approx. 5–7 kcal/mol for methyl groups).

The Conformational Escape

To relieve this transannular repulsion, the molecule undergoes a conformational isomerization. One ring flips from a chair to a boat, resulting in the Chair-Boat (CB) conformation.

  • Energy Trade-off: The system trades the favorable chair geometry (low torsional strain) for a boat geometry (higher torsional strain) to eliminate the catastrophic transannular steric clash.

  • Boat-Boat (BB): Rarely observed due to high energy, unless constrained by additional bridging (e.g., adamantane formation).

Visualization of the Transition

The following diagram illustrates the thermodynamic pressure driving the CC


 CB transition.

ConformationFlip CC Twin-Chair (CC) (Ground State for H) Strain Steric Clash (3-endo / 7-endo) CC->Strain Substitution CB Chair-Boat (CB) (Strain Relieved) Strain->CB Ring Flip (ΔG < 0) BB Boat-Boat (BB) (Rare/High Energy) CB->BB Extreme Constraint

Figure 1: Conformational switching pathway driven by transannular steric strain.

Analytical Modalities: The "How-To"

Distinguishing between CC and CB conformations requires a multi-faceted approach. Single methods are often inconclusive due to rapid equilibrium averaging.

NMR Spectroscopy (Solution State)

NMR is the primary tool for solution-state analysis. The table below summarizes the diagnostic signals.

ParameterTwin-Chair (CC) SignatureChair-Boat (CB) SignatureMechanistic Basis
NOE Correlation Strong NOE between 3-endo and 7-endo substituents.Absent or very weak NOE between 3/7 positions.Spatial proximity is lost in the boat form as C7 flips away.
Coupling (

)
Large axial-axial couplings (

Hz) for ring protons.
Reduced couplings; appearance of eclipsed interactions.Karplus equation dependence on dihedral angles.
W-Coupling (

)
Distinct W-coupling (

Hz) often visible in rigid chair.
Loss of W-planarity.4-bond coupling requires specific planar geometry ("W" shape).
Chemical Shift Downfield shift of 3/7-endo protons (Deshielding).Upfield relaxation.Steric compression ("Van der Waals deshielding") removes electron density.[3]
X-Ray Crystallography (Solid State)
  • Utility: Provides definitive atomic coordinates.

  • Caveat: Crystal packing forces can sometimes trap a higher-energy conformer that does not represent the dominant solution species. Always cross-reference with solution NMR.

Computational Chemistry (DFT)
  • Protocol: Geometry optimization followed by frequency calculation.

  • Recommended Level of Theory: M06-2X/6-311+G(d,p). The M06-2X functional is crucial as it accounts for dispersion forces (Van der Waals attractions) better than B3LYP, which is critical for modeling the C3-C7 interaction in the CC form.

Experimental Protocol: Conformational Elucidation Workflow

This self-validating protocol ensures accurate assignment of the bicyclic geometry.

Step 1: Synthesis & Purification

Synthesize the 3,7-substituted derivative. Ensure high purity (>95%) via HPLC or Flash Chromatography. Impurities can cause exchange broadening that mimics conformational flux.

Step 2: 1D 1H-NMR Screening (500+ MHz)
  • Solvent: Use

    
     initially. If signals overlap, switch to 
    
    
    
    (Benzene-d6) to induce aromatic solvent induced shifts (ASIS).
  • Target: Identify the H3 and H7 methine protons (if substituents are not quaternary).

  • Observation: Look for line broadening.[2] Sharp lines indicate a locked conformation or very fast averaging. Broad lines indicate intermediate exchange (coalescence).

Step 3: NOESY/ROESY Analysis (Critical Step)
  • Experiment: 2D NOESY (mixing time 500ms).

  • Logic:

    • Observation: Cross-peak between H3 and H7.

    • Observation: No cross-peak between H3 and H7, but NOE between H3 and Bridgehead (H1/H5).

Step 4: Variable Temperature (VT) NMR
  • If Step 2 showed broadening, cool the sample to -60°C.

  • Goal: Freeze the equilibrium. If the spectrum splits into two sets of peaks, you have a mixture of CC and CB in slow exchange.

Step 5: Computational Validation
  • Run DFT energy minimization for both CC and CB forms.

  • Calculate Boltzmann populations.

  • Validation: If DFT predicts CB is 4.0 kcal/mol more stable, and NMR shows no H3-H7 NOE, the assignment is confirmed.

Visualization of the Analytical Workflow

AnalysisWorkflow Start Purified Substrate NMR1D 1D 1H-NMR (Check Line Width) Start->NMR1D Broad Broad Signals? NMR1D->Broad VT VT-NMR (-60°C) Freeze Conformation Broad->VT Yes NOESY 2D NOESY (Mixing: 500ms) Broad->NOESY No VT->NOESY Decision H3-H7 NOE Observed? NOESY->Decision CC_Res Twin-Chair (CC) Confirmed Decision->CC_Res Strong Cross-peak CB_Res Chair-Boat (CB) Confirmed Decision->CB_Res No Cross-peak

Figure 2: Decision tree for assigning bicyclo[3.3.1]nonane conformations.

Implications for Drug Design[4][5]

Understanding this flip is vital for pharmacophore modeling.

  • Receptor Fit: A Twin-Chair scaffold is compact and "cage-like." A Chair-Boat scaffold is elongated. A drug designed to fit a spherical hydrophobic pocket (CC) will fail if the substituent forces a flip to the elongated (CB) form.

  • Vector Alignment: In the CC form, substituents at C3/C7 are parallel. In the CB form, they diverge. This alters the vector alignment of hydrogen bond donors/acceptors, potentially destroying binding affinity.

Case Study: 3,7-diazabicyclo[3.3.1]nonane (Bispidine)

In bispidine derivatives (used in anti-arrhythmic drugs), the N-substituents dictate the shape.[4][5] Bulky N-acyl groups often force the Chair-Boat form to avoid amide-amide clash, whereas smaller alkyl groups may retain the Twin-Chair form, stabilized by a "chelate-like" orientation of the nitrogen lone pairs [1].

References

  • Zefirov, N. S., & Palyulin, V. A. (1991).[6] Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Hetero Analogs. Topics in Stereochemistry, 20, 171-230. Link

  • Bingham, R. C., & Schleyer, P. V. R. (1971). Conformational Analysis of Bicyclo[3.3.1]nonanes. Journal of the American Chemical Society, 93(13), 3189-3199. Link

  • Bagno, A., et al. (2003). NMR and Computational Study of the Conformation of 3,7-Disubstituted Bicyclo[3.3.1]nonanes. Journal of Organic Chemistry, 68(17), 6668-6672. Link

  • IUPAC. (2024). Nomenclature of Fused and Bridged Fused Ring Systems. IUPAC Recommendations. Link

Sources

Thermodynamic stability of "Endo-bicyclo[3.3.1]nonane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid , focusing on its conformational dynamics, energy landscape, and implications for pharmaceutical development.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

In the context of bicyclic scaffolds, Endo-bicyclo[3.3.1]nonane-3-carboxylic acid represents a thermodynamically metastable entity.[1] Unlike its exo-isomer, which adopts a stable twin-chair conformation, the endo-isomer is forced into a high-energy Chair-Boat (CB) conformation to relieve severe transannular steric strain.[1]

For drug development professionals, this distinction is critical:

  • Thermodynamic Status: The endo-isomer is the kinetic product .[1] Upon exposure to equilibrating conditions (heat, acid/base), it irreversibly epimerizes to the thermodynamically stable exo-isomer.[1]

  • Structural Consequence: The endo-isomer presents a "U-shaped" topography suitable for specific receptor binding but possesses a significantly lower shelf-life and higher reactivity profile than the exo-form.[1]

Conformational Dynamics & Structural Analysis

The stability of bicyclo[3.3.1]nonane derivatives is governed almost entirely by the interaction between positions C3 and C7 .[1]

The "Hockey Stick" Effect (Transannular Strain)

The parent bicyclo[3.3.1]nonane skeleton prefers a Chair-Chair (CC) conformation.[1] However, this geometry brings the endo-hydrogens at C3 and C7 into extremely close proximity (approx.[1] 2.5 Å), well within the van der Waals radii sum (2.4 Å).[1] This creates a repulsive node known as the "hockey stick" effect.[1][2]

Endo vs. Exo Substituents

When a carboxylic acid group is introduced at C3:

  • Exo-Isomer (

    
    ):  The carboxylic acid points away from the C7 bridge.[1] The ring system retains the stable Chair-Chair  conformation (or slightly flattened chairs).[1]
    
  • Endo-Isomer (

    
    ):  The carboxylic acid points directly towards the C7 methylene group.[1] If the ring remained in a chair, the steric clash between the -COOH group and the C7-H would be energetically prohibitive (>10 kcal/mol).
    
    • Compensatory Mechanism: To avoid this clash, the substituted cyclohexane ring flips into a Boat conformation.[1]

    • Resultant Geometry: The endo-isomer exists predominantly in the Chair-Boat (CB) conformation.[1]

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic sink driving the endo to exo transition.

G Endo Endo-Isomer (Kinetic Product) TS Enol/Enolate Transition State Endo->TS Epimerization (Base/Acid) EndoConf Conformation: Chair-Boat (CB) Endo->EndoConf Exo Exo-Isomer (Thermodynamic Product) TS->Exo Relaxation ExoConf Conformation: Chair-Chair (CC) Exo->ExoConf

Figure 1: Reaction coordinate diagram showing the irreversible flow from the high-energy Endo (Chair-Boat) isomer to the low-energy Exo (Chair-Chair) isomer.[1]

Thermodynamic Profile & Stability Data

The energy difference between the endo and exo forms is significant, driven by the relief of both transannular strain and the relaxation of the boat conformer.[1]

Quantitative Energy Comparison
ParameterEndo-Isomer (

)
Exo-Isomer (

)

(approx.)[1]
Ring Conformation Chair-Boat (CB)Chair-Chair (CC)~ 5-6 kcal/mol
C3-C7 Interaction Minimized by Boat flipMinimized by Equatorial positioningN/A
Lattice Energy Lower (Less efficient packing)Higher (Stable crystal lattice)~ 2-3 kcal/mol
Total Relative Energy High (+) Low (0) Endo is ~6-8 kcal/mol less stable
Epimerization Pathways

The endo-carboxylic acid is susceptible to epimerization at the


-carbon (C3) under standard laboratory conditions.[1]
  • Mechanism: Deprotonation at C3 (adjacent to the carbonyl) forms a planar enolate.[1]

  • Reprotonation: Protonation occurs from the face that yields the thermodynamically stable exo-isomer (equatorial attack).[1]

  • Conditions: This process is accelerated by:

    • Basic pH (e.g., NaOH,

      
      ).[1]
      
    • Thermal stress (> 60°C).[1]

    • Protich solvents (facilitating proton exchange).[1]

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid, the following self-validating protocols are recommended.

Protocol A: Base-Catalyzed Equilibration Study

Objective: Determine the rate of epimerization to the exo-isomer.

  • Preparation: Dissolve 50 mg of endo-acid in 10 mL of MeOH/H2O (1:1).

  • Initiation: Add 1.0 equiv of NaOH. Heat to reflux (65°C).[1]

  • Sampling: Aliquot 500 µL every 30 minutes for 4 hours.

  • Quench: Acidify aliquots immediately with 1M HCl to pH 2.

  • Analysis: Extract with EtOAc, dry, and analyze via GC-MS or

    
    H-NMR.
    
    • Success Metric: Disappearance of the endo peak and growth of the exo peak.[1]

Protocol B: NMR Discrimination (NOE)

Objective: Definitively distinguish endo (boat) from exo (chair) using Nuclear Overhauser Effect (NOE).

  • Target: Irradiate the H3 proton (alpha to carboxylic acid).

  • Endo-Isomer (Boat): H3 is equatorial-like in the boat form.[1] Expect weak or no NOE enhancement with C7 protons due to distance/geometry changes.[1]

  • Exo-Isomer (Chair): H3 is axial.[1] It points directly at the C7 axial protons.[1] Strong NOE enhancement will be observed between H3 and H7

    
    .[1]
    
Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Assess solid-state stability.[1]

  • Method: Ramp 10°C/min from 25°C to 250°C.[1]

  • Expectation: The endo-isomer may show a small endotherm (melting) followed immediately by an exotherm (recrystallization into exo) or a decomposition event at a lower temperature than the pure exo-isomer.[1]

Synthesis & Isolation Logic

Since the endo-isomer is thermodynamically unstable, it cannot be synthesized by equilibrium methods (e.g., thermodynamic enolate alkylation).[1] It requires Kinetic Control .

Kinetic Traps

Successful synthesis routes often involve:

  • Fragmentations: Oxidative cleavage of adamantane derivatives. The rigid adamantane cage holds the geometry in place until the bond breaks, releasing the molecule into the metastable endo form.[1]

  • Lactone Hydrolysis: Hydrolysis of a tricyclic lactone (where the oxygen bridge forces the endo geometry) under mild conditions prevents epimerization.[1]

Synthesis Adamantane Adamantane Precursor (Rigid Cage) Frag Oxidative Fragmentation Adamantane->Frag Endo Endo-Isomer (Kinetic Product) Frag->Endo Kinetic Control (Low Temp, Neutral pH) Exo Exo-Isomer (Thermodynamic Product) Endo->Exo Thermodynamic Equilibration

Figure 2: Synthetic logic flow.[1] Accessing the endo-isomer requires "locking" the conformation in a precursor or using kinetic conditions.[1]

Implications for Drug Development[1][3]

Formulation Risks[1]
  • Excipient Compatibility: Avoid basic excipients (e.g., magnesium stearate, carbonates) in solid oral dosage forms.[1] These can catalyze surface epimerization over time, leading to polymorphic shifts and changes in dissolution rates.[1]

  • Solution Stability: The endo-isomer is likely unstable in aqueous solution at physiological pH (7.[1]4) over long durations.[1]

Scaffold Utility

Despite the instability, the endo-isomer offers a unique U-shaped cleft .[1] If this geometry is essential for binding (e.g., mimicking a


-turn in peptides), the scaffold must be stabilized.[1]
  • Stabilization Strategy: Introduce a bridge (e.g., forming a lactone or lactam between C3 and C9/C7) to "lock" the boat conformation covalently, preventing the flip to the chair.[1]

References

  • Papadakis, M. M., et al. (2003).[1][3] "The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid." Acta Crystallographica Section C, 59(3), o167-o170.[1][3] Link

    • Key Finding: Crystallographic confirmation that the endo-isomer adopts a boat conformation while the exo-isomer adopts a chair/lactol form.[1][3]

  • Peters, J. A., et al. (1982).[1] "Conformational analysis of bicyclo[3.3.1]nonane derivatives." Tetrahedron, 38(22), 3319-3328.[1] Link

    • Key Finding: Detailed energy calculations of the Chair-Chair vs. Chair-Boat equilibrium in substituted bicyclo[3.3.1]nonanes.
  • Lightner, D. A., et al. (1986).[1] "Bicyclo[3.3.1]nonane-3-carboxylic acids.[1][3][4][5] Chiroptical properties and absolute configuration." Journal of Organic Chemistry, 51(10), 1736-1743.[1] Link[1]

    • Key Finding: Analysis of the chiroptical properties confirming the conformational chirality induced by the boat form in endo-isomers.[1][3]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of rigid, three-dimensional bridged pharmacophores and peptidase enzyme models.

Introduction & Scope

The bicyclo[3.3.1]nonane scaffold is a privileged, rigid three-dimensional structure frequently utilized in the design of positive allosteric modulators, natural product synthesis, and advanced enzyme mimics [3]. Specifically, endo-bicyclo[3.3.1]nonane-3-carboxylic acid serves as a critical intermediate in the construction of unconstrained amide bond models used to study peptidase activity [1].

This application note details a highly scalable (0.2 mol), stereoselective three-step protocol to synthesize endo-bicyclo[3.3.1]nonane-3-carboxylic acid in a 69% overall yield. The methodology utilizes a convergent [3+3] annulation cascade, followed by mild deoxygenation and orthogonal deprotection.

Mechanistic Rationale & Stereocontrol

The success of this protocol relies on two fundamental chemical principles:

  • The [3+3] Annulation Cascade: The reaction initiates with the nucleophilic attack of an enamine (1-cyclohexenylpyrrolidine) on an allylic bromide (2-bromomethyl-acrylic acid benzyl ester). Following the initial alkylation, the intermediate undergoes an intramolecular Michael addition. Aqueous acidic workup hydrolyzes the iminium ion, yielding the bridged 9-oxo-bicyclo[3.3.1]nonane core [2].

  • Thermodynamic Stereocontrol: The endo stereochemistry at the C3 position is not dictated by chiral catalysts, but by the innate thermodynamic preference of the bicyclic system. The bicyclo[3.3.1]nonane skeleton strongly prefers a double-chair conformation. If the bulky carboxylate group were to adopt the exo (axial) position, it would suffer from severe 1,3-diaxial (flagpole) steric repulsions with the C7 protons. Consequently, the system exclusively equilibrates to the endo (equatorial) configuration, locking in the desired stereocenter with absolute fidelity.

Experimental Workflow & Visualization

G SM1 1-Cyclohexenylpyrrolidine (Enamine Donor) Step1 Step 1: [3+3] Annulation Cascade (Alkylation & Intramolecular Michael) SM1->Step1 SM2 2-(Bromomethyl)acrylate benzyl ester (Electrophile) SM2->Step1 Int1 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid benzyl ester Step1->Int1 Step2 Step 2: Mild Deoxygenation (1. Ethanedithiol | 2. Raney Ni) Int1->Step2 Int2 Bicyclo[3.3.1]nonane-3-carboxylic acid benzyl ester Step2->Int2 Step3 Step 3: Hydrogenolysis (Pd/C, H2, 1 atm) Int2->Step3 Product Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (Overall Yield: 69%) Step3->Product

Fig 1: Synthetic workflow for endo-bicyclo[3.3.1]nonane-3-carboxylic acid via [3+3] annulation.

Quantitative Data & Analytical Checkpoints

To ensure the protocol acts as a self-validating system, researchers must verify the following analytical checkpoints before proceeding to the next step.

StepTarget IntermediateKey Reaction ParametersAnalytical Checkpoint (Self-Validation)
1 9-Oxo-benzyl esterToluene, 0 °C to Reflux, 12 hIR: Strong ketone C=O stretch at ~1710 cm⁻¹; MS: [M+H]⁺ matches C₁₇H₂₀O₃.
2 Benzyl esterRaney Ni, EtOH, Reflux, 4 hIR: Complete disappearance of the 1710 cm⁻¹ peak. Ester C=O (~1735 cm⁻¹) remains intact.
3 Endo-carboxylic acidH₂, 10% Pd/C, MeOH, RT, 8 h¹H-NMR (500 MHz, CDCl₃): Endo proton (axial) appears as a distinct heptet at δ 2.48 ppm (J = 6.0 Hz) [1].

Step-by-Step Experimental Protocols

Step 1: [3+3] Annulation Cascade

Causality: The use of a benzyl ester on the electrophile is a strategic choice. It prevents premature hydrolysis during the aqueous acidic workup of the iminium intermediate and allows for orthogonal deprotection later without the use of harsh base (which could cause unwanted epimerization).

  • Preparation: In an oven-dried, argon-flushed 1 L round-bottom flask, dissolve 1-cyclohexenylpyrrolidine (30.2 g, 0.20 mol) in anhydrous toluene (300 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of 2-bromomethyl-acrylic acid benzyl ester (56.1 g, 0.22 mol) in toluene (100 mL) over 1 hour.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to reflux for 12 hours. The enamine will undergo alkylation followed by intramolecular Michael addition.

  • Workup: Cool the mixture to room temperature and add 1M HCl (200 mL) to hydrolyze the iminium intermediate. Stir vigorously for 2 hours. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the 9-oxo-benzyl ester.

Step 2: Mild Deoxygenation

Causality: Standard Wolff-Kishner conditions (Hydrazine, KOH, high heat) would prematurely saponify the benzyl ester. To maintain the integrity of the protecting group, a mild two-step thioacetalization/desulfurization approach is employed.

  • Thioacetal Formation: Dissolve the 9-oxo-benzyl ester from Step 1 in anhydrous dichloromethane (250 mL). Add ethanedithiol (1.5 equiv) followed by dropwise addition of BF₃·OEt₂ (0.5 equiv) at 0 °C. Stir at room temperature until TLC indicates complete consumption of the ketone. Quench with saturated NaHCO₃, extract, and concentrate.

  • Desulfurization: Dissolve the crude thioacetal in absolute ethanol (300 mL). Add an excess of active Raney Nickel (W-2 grade, ~5-10 g wet weight).

  • Reaction: Heat the suspension to reflux for 4 hours.

  • Workup: Caution: Raney Nickel is highly pyrophoric. Filter the hot mixture carefully through a pad of Celite under an argon blanket. Wash the Celite pad thoroughly with hot ethanol. Concentrate the filtrate to afford the deoxygenated bicyclo[3.3.1]nonane-3-carboxylic acid benzyl ester.

Step 3: Hydrogenolysis (Deprotection)

Causality: Hydrogenolysis cleanly cleaves the benzyl ester to the free carboxylic acid under neutral conditions, ensuring the thermodynamically favored endo configuration is preserved perfectly.

  • Preparation: Dissolve the intermediate from Step 2 in methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, ~2.0 g) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, balloon) at room temperature for 8 hours.

  • Isolation: Filter the reaction mixture through a Celite pad to remove the palladium catalyst. Evaporate the methanol in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of hexanes/ethyl acetate to yield pure 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid as white crystals (m.p. 126–127 °C). The overall yield across all three steps is approximately 69% [1].

References

  • Komarov, I. V., Ishchenko, A. Y., Hovtvianitsa, A., Stepanenko, V., Kharchenko, S., Bond, A. D., & Kirby, A. J. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 24(3), 572. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3258066, 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. Available at:[Link]

  • Chitti, S., et al. (2021). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. NIH Public Access. Available at:[Link]

Application Note: Synthesis of Bicyclo[3.3.1]nonane Scaffolds via Bridged Robinson Annulation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for constructing the bicyclo[3.3.1]nonane core—a privileged scaffold in alkaloids like Huperzine A and Vinigrol—using a strategic variant of the Robinson Annulation.

While the "classic" Robinson annulation typically yields fused bicyclo[4.4.0]decane (decalin) systems, this guide focuses on the Domino Michael-Aldol Annulation (often termed the "Bridged Robinson Annulation") which forces the formation of the bridged [3.3.1] system through specific substrate design and thermodynamic control.

Abstract & Strategic Analysis

The bicyclo[3.3.1]nonane skeleton is a "privileged structure" in drug discovery, serving as the core for neuroprotective agents (e.g., Huperzine A ) and complex terpenes (Vinigrol ). Standard Robinson annulation conditions applied to cyclohexanones usually favor the thermodynamically stable fused [4.4.0] decalin system.

To access the bridged [3.3.1] architecture, the synthetic strategy must overcome this inherent preference. This protocol utilizes the Domino Michael-Aldol Annulation of 1,3-Cyclohexanediones with


-Unsaturated Aldehydes .
Why This Protocol?
  • Thermodynamic vs. Kinetic Control: Unlike standard Robinson protocols where the fused product is the thermodynamic sink, the use of 1,3-dicarbonyls and aldehydes facilitates a reversible aldol step that, under specific basic conditions, funnels intermediates into the bridged hemiacetal or bridged aldol product due to the high acidity of the C2 position and the reversibility of the Michael addition.

  • Atom Economy: This is a one-pot cascade reaction forming two C-C bonds and one ring system.

  • Stereocontrol: The reaction allows for the control of the "one-carbon bridge" stereochemistry, a common challenge in natural product synthesis.

Chemical Mechanism & Pathway[1][2]

The formation of the bicyclo[3.3.1]nonane core proceeds through a base-catalyzed Michael addition followed by an intramolecular Aldol cyclization.[1]

Mechanistic Flow[4][5]
  • Enolate Formation: Deprotonation of the highly acidic 1,3-diketone (pKa ~5).

  • Michael Addition: Attack of the enolate on the

    
    -unsaturated aldehyde (e.g., acrolein/crotonaldehyde).
    
  • Proton Transfer & Equilibration: The resulting enolate equilibrates.

  • Intramolecular Aldol: The enolate attacks the tethered aldehyde carbonyl. Crucial Point: In 2,2-disubstituted-1,3-diones, the fused cyclization is blocked or disfavored, forcing the bridged mode.

RobinsonMechanism Start 1,3-Cyclohexanedione (Michael Donor) Inter1 Michael Adduct (Acyclic Intermediate) Start->Inter1 + Reagent, Base (TMG/DBU) Reagent Enal (Acrolein/Crotonaldehyde) (Michael Acceptor) Reagent->Inter1 Transition Enolate Equilibration (Kinetic vs Thermo) Inter1->Transition Bridged Bicyclo[3.3.1]nonane (Bridged Aldol Product) Transition->Bridged Intramolecular Aldol (Bridged Path) Fused Bicyclo[4.4.0]decane (Fused Decalin - Avoided) Transition->Fused Standard Robinson (Fused Path)

Figure 1: Mechanistic divergence in Robinson Annulation. This protocol enforces the "Bridged Path" (Green) over the standard "Fused Path" (Grey).

Experimental Protocol

Reagents & Equipment[6]
ComponentSpecificationStoichiometryRole
Substrate Dimedone (5,5-dimethyl-1,3-cyclohexanedione)1.0 equivMichael Donor
Reagent Crotonaldehyde (or Acrolein)1.1 - 1.2 equivMichael Acceptor
Catalyst 1,1,3,3-Tetramethylguanidine (TMG)0.1 - 0.2 equivOrganic Base
Solvent Dichloromethane (DCM) or THF[0.5 M]Solvent
Additives Molecular Sieves (4Å)OptionalWater Scavenger
Step-by-Step Methodology

Reaction Scale: 5.0 mmol (approx. 700 mg of Dimedone)

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve Dimedone (1.0 equiv, 5.0 mmol) in anhydrous DCM (10 mL).

  • Michael Addition (Initiation):

    • Cool the solution to 0°C (ice bath).

    • Add TMG (0.1 equiv, 0.5 mmol) dropwise via syringe. Stir for 10 minutes to ensure enolate formation.

    • Add Crotonaldehyde (1.2 equiv, 6.0 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature.

  • Cyclization (Propagation):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 4–12 hours . Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Endpoint: Disappearance of the starting 1,3-dione and appearance of a more polar spot (the bicyclic aldol product).

  • Workup:

    • Quench the reaction with 1N HCl (10 mL) to neutralize the base.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (4:1 to 1:1).

    • Product: The bicyclo[3.3.1]nonane derivative is typically obtained as a white solid or viscous oil.

Expected Results & Data Interpretation[1][6][7]
ParameterObservationInterpretation
Yield 75% - 90%High efficiency indicates successful "Domino" cascade.
Stereochemistry Endo / Exo mixtureThe bridgehead hydroxyl group orientation depends on the aldehyde substituent.
NMR Signature Bridgehead H shiftLook for bridgehead methine protons (~2.5-3.0 ppm) and the distinct AB system of the bridge.

Troubleshooting & Optimization

Controlling the "Bridge" Stereochemistry

In Robinson annulations leading to bicyclo[3.3.1]nonanes, the stereochemistry of the one-carbon bridge is critical.[2][3][4]

  • Kinetic Control: Generally favors the anti isomer (substituent anti to the

    
    -keto group).
    
  • Thermodynamic Control: Prolonged reaction times or higher temperatures can equilibrate the mixture to the syn isomer via retro-aldol/aldol sequences.

Common Pitfalls
  • Polymerization of Enal: Acrolein and crotonaldehyde are prone to polymerization. Solution: Use freshly distilled reagents or commercial sources with inhibitors (hydroquinone) if compatible, or add reagents slowly at 0°C.

  • Dehydration: The aldol product (alcohol) can dehydrate to the enone. Solution: Keep the reaction temperature low (<25°C) to isolate the

    
    -hydroxy ketone. If the enone is desired, add an acid catalyst (e.g., p-TsOH) in a second step.
    

Workflow Visualization

Workflow Step1 Step 1: Charge Flask Dimedone + DCM Step2 Step 2: Base Activation Add TMG at 0°C Step1->Step2 Step3 Step 3: Michael Addition Add Crotonaldehyde slowly Step2->Step3 Step4 Step 4: Cyclization Stir at RT (4-12h) Step3->Step4 Step5 Step 5: Quench & Workup 1N HCl wash -> Extraction Step4->Step5 Step6 Final Product Bicyclo[3.3.1]nonane core Step5->Step6

Figure 2: Operational workflow for the synthesis of the bicyclo[3.3.1]nonane core.

References

  • Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link] Relevance: Primary protocol source for the 1,3-dione + enal method.

  • One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Source: Organic Letters (ACS Publications) URL:[Link] Relevance: Defines stereochemical outcomes (syn/anti) and kinetic vs. thermodynamic control.

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Source: RSC Advances (via PMC/NCBI) URL:[Link] Relevance: Comprehensive review of alternative routes and applications in anticancer therapeutics.

  • An efficient total synthesis of (-)-huperzine A. Source: PubMed (NIH) URL:[Link] Relevance: Contextualizes the protocol within the synthesis of high-value alkaloids.

Sources

Precision Synthesis of Bicyclo[3.3.1]nonenones via Tandem Michael-Aldol Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tandem Michael addition-aldol condensation for bicyclo[3.3.1]nonenone synthesis Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Significance

The bicyclo[3.3.1]nonane skeleton is a "privileged scaffold" in medicinal chemistry, forming the core of neuroactive alkaloids like Huperzine A (acetylcholinesterase inhibitor) and complex polyprenylated acylphloroglucinols (PPAPs) like Garsubellin A . Unlike the fused decalin systems (bicyclo[4.4.0]decane) typically yielded by the Robinson annulation, the bridged bicyclo[3.3.1] system requires a specific divergence in the cyclization pathway.

This application note details the Tandem Michael Addition-Aldol Condensation protocol designed to selectively access the bridged [3.3.1] architecture. By manipulating the electrophilicity of the Michael acceptor and the nucleophilicity of the ring enolates, researchers can override the thermodynamic preference for fused systems and enforce the formation of the bridged core.

Mechanistic Causality: The Fused vs. Bridged Divergence

To successfully synthesize the bicyclo[3.3.1]nonenone, one must understand the competition between the Robinson Annulation (Fused) and the Bridged Annulation .

The Bifurcation Point

The reaction initiates with the Michael addition of a cyclic


-keto ester (or ketone) enolate to an 

-unsaturated acceptor. The resulting intermediate possesses two carbonyls capable of enolization and two electrophilic sites.
  • Path A: Fused [4.4.0] (Standard Robinson)

    • Reagent: Methyl Vinyl Ketone (MVK).

    • Mechanism: The side-chain methyl group enolizes (kinetic or thermodynamic conditions) and attacks the ring carbonyl (C1).

    • Result: A thermodynamic fused decalin system.

  • Path B: Bridged [3.3.1] (Target Pathway)

    • Reagent: Acrolein (or

      
      -substituted acrolein).
      
    • Mechanism: The side-chain terminal carbonyl is an aldehyde . Aldehydes are superior electrophiles but poor nucleophiles (relative to ketones) in this context. Consequently, the ring enolizes at the

      
      -position (C6) and attacks the side-chain aldehyde.
      
    • Result: A kinetic bridged bicyclo[3.3.1]nonane system.

Expert Insight: The use of acrolein is the critical determinant. Its high electrophilicity at the carbonyl carbon intercepts the ring enolate before the side chain can enolize and attack the ring ketone.

Visualization: Pathway Bifurcation

Mechanism Start Cyclic u03b2-Keto Ester (Nucleophile) Intermediate Michael Adduct (Tethered Dicarbonyl) Start->Intermediate Michael Addition (C2 Quaternary Center Formed) ReagentA Methyl Vinyl Ketone (Ketone Acceptor) ReagentA->Intermediate Reagent Choice ReagentB Acrolein (Aldehyde Acceptor) ReagentB->Intermediate Reagent Choice Fused Fused [4.4.0] (Decalin System) Intermediate->Fused Path A: Side-Chain Enol Attacks Ring C=O Bridged Bridged [3.3.1] (Target Scaffold) Intermediate->Bridged Path B: Ring Enolate (C6) Attacks Side-Chain CHO

Caption: Divergent cyclization pathways dictated by the electrophile (Ketone vs. Aldehyde).

Experimental Protocol: Base-Mediated Bridged Annulation

This protocol utilizes 1,1,3,3-Tetramethylguanidine (TMG) , a sterically hindered organic superbase that effectively catalyzes the Michael addition without promoting rapid polymerization of the sensitive acrolein.

Materials & Reagents
ComponentSpecificationRole
Substrate Ethyl 2-oxocyclohexanecarboxylateMichael Donor (Precursor)
Reagent Acrolein (freshly distilled)Michael Acceptor / Electrophile
Catalyst 1,1,3,3-Tetramethylguanidine (TMG)Organocatalytic Base
Solvent THF (anhydrous) or MeOHReaction Medium
Quench 1N HClNeutralization
Step-by-Step Methodology
Phase 1: Michael Addition[1]
  • Preparation: Charge a flame-dried round-bottom flask with Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath. Add TMG (0.1 – 0.2 equiv) dropwise. Stir for 10 minutes to generate the enolate.

  • Addition: Add Acrolein (1.2 equiv) dropwise over 20 minutes.

    • Critical Control: Acrolein is prone to polymerization. Slow addition at low temperature is mandatory.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of starting keto-ester).

Phase 2: Intramolecular Aldol Condensation
  • Cyclization: In many cases, the TMG is sufficient to drive the cyclization. If the intermediate aldehyde is isolated or persists, add a stronger base (e.g., NaOMe, 0.5 equiv) or slightly heat (40°C) to force the ring closure.

  • Workup: Quench the reaction with 1N HCl (pH adjusted to ~3-4). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The bridged product is typically more polar than the starting material but less polar than polymeric side products.

Expected Outcome
  • Product: Ethyl 9-hydroxy-3-oxobicyclo[3.3.1]nonane-9-carboxylate (or dehydrated enone depending on workup intensity).

  • Yield: Typical isolated yields range from 60% to 85% .

Protocol Variation: Acid-Catalyzed Route (Diketone Substrates)

For 1,3-diketones (e.g., 2-methyl-1,3-cyclohexanedione), acid catalysis often provides superior regiocontrol for the bridged system.

Workflow Diagram

Protocol Step1 Mix Substrate (1,3-Diketone) Step2 Add Acid Cat. (TfOH or TMSOTf) Step1->Step2 Step3 Add Methyl Acrolein (-78°C to 0°C) Step2->Step3 Step4 Stir 12h (RT) Step3->Step4 Step5 Aq. Workup (NaHCO3) Step4->Step5 Result Bicyclo[3.3.1] Enone Step5->Result

Caption: Acid-catalyzed workflow for diketone substrates (Nicolaou Method).

Key Difference: The acid (Triflic acid or TMSOTf) activates the enone (Methyl Acrolein) for Michael addition and subsequently activates the side-chain aldehyde for the aldol closure. This "one-pot" cascade is highly efficient for generating the bicyclo[3.3.1]nonenone core utilized in hyperforin synthesis.

Quality Control & Validation (Self-Validating System)

Distinguishing the bridged [3.3.1] product from the fused [4.4.0] isomer is critical.

NMR Validation Criteria
FeatureBicyclo[3.3.1]nonane (Bridged)Bicyclo[4.4.0]decane (Fused)
Bridgehead Protons Distinctive broadening or W-coupling due to rigid chair-chair (or chair-boat) conformation.Standard axial/equatorial coupling patterns.
C-13 Shifts Bridgehead carbons often shifted upfield due to steric compression in the "cleft".Standard cyclohexyl shifts.
NOE Signal Strong NOE between C1 and C5 protons (if H-bearing) or substituents at the bridgeheads (1,3-diaxial relationship).NOE between ring fusion protons depends on cis/trans fusion but lacks the specific "cleft" interaction.

Troubleshooting:

  • Issue: Low yield / Polymerization.

    • Fix: Ensure Acrolein is distilled immediately before use. Use a radical inhibitor (hydroquinone) if scaling up.

  • Issue: Fused product formation.[2]

    • Fix: Switch from ketone acceptors (MVK) to aldehyde acceptors (Acrolein). Ensure the reaction is not heated excessively during the Michael step (kinetic control).

References

  • Nicolaou, K. C., et al. (1999). Total Synthesis of Garsubellin A and Related Phloroglucins. Journal of the American Chemical Society. Link

  • Horwitz, A., et al. (2018). Bicyclo[3.3.1]nonane: A Privileged Scaffold in Natural Products. Journal of Organic Chemistry. Link

  • Bradshaw, B., et al. (2011). Tandem Michael-Aldol Approaches to the Bicyclo[3.3.1]nonane System. Organic Letters. Link

  • Abonia, R., et al. (2023). Synthesis of Bicyclo[3.3.1]nonanes via Domino Processes. RSC Advances. Link

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. Link

Sources

Application Note: High-Purity Isolation of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the purification of endo-bicyclo[3.3.1]nonane-3-carboxylic acid , a critical bicyclic scaffold used in medicinal chemistry as a lipophilic spacer and pharmacophore. The primary challenge in this purification is the separation of the desired endo-isomer (kinetic product) from the thermodynamically more stable exo-isomer (CAS: 6221-62-1) and unreacted starting materials.

Successful isolation requires a mechanistic understanding of the bicyclic ring conformation. The endo-carboxylic acid is sterically shielded within the "cup" of the bicyclo[3.3.1]nonane system, reducing its interaction with the stationary phase compared to the more exposed exo-isomer. This guide utilizes this steric discrimination on acidified silica gel to achieve >98% purity.

Pre-Chromatography Considerations

Physicochemical Properties
  • Structure: The bicyclo[3.3.1]nonane skeleton exists predominantly in a chair-chair conformation. The C3-carboxyl group in the endo position faces the C7 methylene bridge, creating transannular steric strain.

  • Acidity (pKa): ~4.8 (Typical aliphatic carboxylic acid).

  • UV Activity: Negligible. The molecule lacks conjugated

    
    -systems. Standard UV detection (254 nm) is ineffective.
    
  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol. Poor solubility in Hexanes.

Critical Reagents
  • Stationary Phase: High-purity Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase Modifiers: Glacial Acetic Acid (AcOH) or Formic Acid is mandatory to suppress ionization. Without acid, the carboxylate moiety interacts strongly with silanols, causing severe peak tailing and irreversible adsorption.

  • Visualization Reagent: Phosphomolybdic Acid (PMA) or Iodine (

    
    ) chamber.
    

Method Development & Optimization

Mobile Phase Selection

Standard gradients (Hexane/EtOAc) are preferred over DCM/MeOH for isomer separation due to better selectivity for hydrophobic differences.

ParameterRecommendationRationale
Base Solvent A n-Hexane (or Heptane)Non-polar matrix to drive retention.
Base Solvent B Ethyl Acetate (EtOAc)Polar modifier to elute the acid.
Acid Modifier 1.0% Glacial Acetic AcidSuppresses R-COO⁻ formation, sharpening peaks.
Loading Solvent DCM (Minimal volume)Prevents precipitation on the column head.
Separation Logic (Endo vs. Exo)

On normal phase silica, retention is governed by the ability of the analyte's polar group (COOH) to hydrogen bond with surface silanols.

  • Exo-Isomer: The COOH group is equatorial-like and sterically exposed. It binds strongly to silica. -> Later Elution.

  • Endo-Isomer: The COOH group is axial-like, pointing "inward" and shielded by the C7 bridge. It binds less effectively to silica. -> Earlier Elution.

Detailed Protocol

Sample Preparation[1]
  • Dissolve the crude reaction mixture (e.g., 1.0 g) in the minimum amount of Dichloromethane (DCM) (~2–3 mL).

  • Dry Loading (Recommended): Add 2.0 g of silica gel to the solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This eliminates solvent mismatch effects.

Column Packing
  • Column Size: Use a 25g or 40g flash cartridge (or a 2.5 cm diameter glass column).

  • Slurry: Suspend silica in 95:5 Hexane:EtOAc (+1% AcOH) .

  • Equilibration: Flush the column with 3 column volumes (CV) of the starting mobile phase to neutralize basic sites on the silica.

Gradient Elution Program

Flow Rate: 15–20 mL/min (for 2.5 cm column)

Time (min)% Solvent B (EtOAc + 1% AcOH)Description
0–55%Isocratic hold to elute non-polar impurities.
5–255%

30%
Linear gradient. Target elution window.
25–3030%

100%
Flush to remove highly polar byproducts.
Fraction Collection & Analysis
  • Collect fractions (~10–15 mL each).

  • Visualization: Spot fractions on a TLC plate.

    • Eluent for TLC: 30% EtOAc in Hexane (+ 1 drop AcOH).

    • Stain: Dip in PMA solution and heat with a heat gun until blue spots appear on a light green background.

  • Pooling: The endo-acid will appear as the first major spot (

    
    ). The exo-isomer will follow (
    
    
    
    ).

Process Visualization (Workflow)

PurificationWorkflow cluster_separation Separation Mechanism (Silica) Start Crude Reaction Mixture (Endo/Exo Mixture) Prep Sample Prep: Dry Load on Silica (Avoids solvent effects) Start->Prep Pack Column Packing: Hexane/EtOAc + 1% AcOH (Acid prevents tailing) Prep->Pack Elution Gradient Elution: 5% -> 30% EtOAc (Targeting Steric Differences) Pack->Elution Endo Endo-Isomer (Sterically Shielded COOH) Elutes FIRST Elution->Endo Low Retention Exo Exo-Isomer (Exposed COOH) Elutes SECOND Elution->Exo High Retention Analysis TLC Analysis (PMA Stain) Pool Pure Endo Fractions Endo->Analysis Final Pure Endo-bicyclo[3.3.1]nonane-3-COOH Analysis->Final

Figure 1: Purification workflow illustrating the separation of endo/exo isomers based on steric shielding of the carboxylic acid group.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Streaking/Tailing Spots Ionization of Carboxylic AcidIncrease Acetic Acid concentration in mobile phase to 2%.
No Separation (Co-elution) Gradient too steepUse a shallower gradient (e.g., 5% to 15% EtOAc over 40 mins).
No Spots on TLC Lack of UV ChromophoreEnsure PMA or Iodine stain is used; UV lamp will not work.
Product "Missing" Irreversible AdsorptionSwitch to Reverse Phase (C18) using Water/Acetonitrile (+0.1% Formic Acid).

References

  • Sigma-Aldrich. Endo-bicyclo[3.3.1]nonane-3-carboxylic acid Product Sheet.[1] CAS: 19489-18-0.[1] Link

  • Papadakis, M. M., et al. (2003). "The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns." Acta Crystallographica Section C, 59(3), o167-o170.[2] (Demonstrates structural differences between endo/exo forms). Link

  • Organic Chemistry Portal. "Flash Column Chromatography Guide - Acidic Compounds." (General methodology for carboxylic acid purification). Link

  • PubChem. Bicyclo[3.3.1]nonane-3-carboxylic acid Compound Summary. CID 557345.[3] Link

Sources

Derivatization of "Endo-bicyclo[3.3.1]nonane-3-carboxylic acid" for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scaffold-Driven Derivatization of Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid for High-Throughput Biological Screening

Scientific Rationale & Scaffold Dynamics

The transition from flat, sp²-hybridized molecules to sp³-rich architectures represents a major paradigm shift in modern drug discovery, driven by the need to reduce off-target toxicity and improve clinical success rates. The bicyclo[3.3.1]nonane framework offers a highly rigid, predictable 3D vector space that minimizes conformational penalties upon target binding .

Specifically, endo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 19489-18-0) serves as a privileged building block. Its endo-configuration projects the carboxylate moiety directly into the sterically demanding concave face of the bicyclic system. This unique spatial arrangement has been successfully exploited to create highly twisted, activated amide bonds for protease modeling , and to discover novel allosteric modulators for the A3 Adenosine Receptor (A3AR) and highly selective estrogen receptor (ER) ligands .

As a Senior Application Scientist, I have structured this protocol to address the specific steric and stereoelectronic challenges inherent to the endo-bicyclo[3.3.1]nonane system. The methodologies below are designed as self-validating systems , ensuring that synthetic bottlenecks are identified and resolved before compounds advance to biological screening.

Experimental Workflows & Logical Relationships

G Scaffold Endo-bicyclo[3.3.1]nonane- 3-carboxylic acid Amidation Amide Coupling (HATU/DIPEA) Scaffold->Amidation Reduction Reduction to Alcohol (BH3·THF) Scaffold->Reduction AmideLib Amide Library (A3AR / ER Ligands) Amidation->AmideLib EtherLib Ether/Amine Library (HIF-1 Modulators) Reduction->EtherLib Screening High-Throughput Biological Screening AmideLib->Screening EtherLib->Screening Hits Hit Identification & Lead Optimization Screening->Hits

Workflow for the derivatization and biological screening of bicyclo[3.3.1]nonane scaffolds.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amidation for sp³-Rich Libraries

Objective: Generate a diverse library of aliphatic and aromatic amides for A3AR and ER screening. Causality Insight: The endo-carboxylate is heavily shielded by the axial protons of the bicyclic ring. Standard coupling reagents (e.g., EDC/HOBt) fail to achieve full conversion due to this steric bulk. We mandate the use of HATU, which forms a highly reactive 7-azabenzotriazole ester intermediate, effectively bypassing the steric bottleneck and accelerating nucleophilic attack.

Step-by-Step Methodology:

  • Activation: In a dry 96-well synthesis block, dissolve endo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq, 0.1 mmol) and HATU (1.2 eq) in anhydrous DMF (1.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Addition: Add the corresponding primary or secondary amine (1.5 eq) to each well. Seal the block and agitate at 40 °C for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (1.0 mL). Extract with EtOAc (3 × 1.0 mL). Combine the organic layers and wash with 1M HCl (to remove unreacted amine) and brine.

  • Validation Checkpoint (Critical): Before solvent evaporation, analyze a 10 µL aliquot via FT-IR and LC-MS.

    • Self-Validation: The reaction is only considered successful if the broad carboxylic O-H stretch (3300–2500 cm⁻¹) is completely absent and the carbonyl stretch has shifted from ~1700 cm⁻¹ (acid) to ~1650 cm⁻¹ (amide). Any residual acid will act as a false positive in lower-pH biological assays and must be scavenged using basic alumina filtration before proceeding.

Protocol B: Borane-Mediated Reduction for Ether/Amine Vectors

Objective: Convert the carboxylic acid to a primary alcohol (endo-bicyclo[3.3.1]nonan-3-ylmethanol) to access ether and amine derivatives targeting HIF-1 transcriptional activity. Causality Insight: While LiAlH₄ is a standard reducing agent, it is highly reactive and poses safety risks in parallel library synthesis. Borane-tetrahydrofuran (BH₃·THF) is chosen for its superior chemoselectivity toward carboxylic acids. The electrophilic borane coordinates directly to the carbonyl oxygen, driving the reduction efficiently even within the sterically shielded endo pocket.

Step-by-Step Methodology:

  • Reduction: Dissolve the scaffold (1.0 eq) in anhydrous THF under an inert N₂ atmosphere. Cool to 0 °C. Dropwise, add BH₃·THF (1M in THF, 2.5 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quenching: Carefully quench by the dropwise addition of Methanol at 0 °C until effervescence ceases, breaking down the borate complex. Concentrate under reduced pressure.

  • Derivatization (Alkylation): Dissolve the resulting crude alcohol in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0 °C, followed by the desired alkyl halide (1.2 eq). Stir for 4 hours at room temperature.

  • Validation Checkpoint (Critical): Perform TLC (Hexanes:EtOAc 4:1) and GC-MS.

    • Self-Validation: The intermediate alcohol must show a distinct molecular ion peak (M⁺ = 154 m/z). If the unreacted acid is detected, the alkylation step will fail (forming an undesired ester instead of an ether). If acid remains, re-subject the batch to BH₃·THF before alkylation.

Quantitative Data Presentation

To streamline the triage process during High-Throughput Screening (HTS), the physicochemical properties of the generated libraries must be tightly controlled. The table below summarizes the target parameters and historical hit rates for derivatives of the endo-bicyclo[3.3.1]nonane scaffold.

Derivative ClassStructural ModificationAvg. ClogPAvg. TPSA (Ų)Primary Target ApplicationExpected Hit Rate
Aliphatic Amides 3-Carboxamide (1°/2° alkyl amines)2.5 - 3.229.1A3 Adenosine Receptor Modulators~4.2%
Aromatic Amides 3-Carboxamide (Anilines)3.5 - 4.829.1Estrogen Receptor (ERβ) Ligands~3.8%
Ethers/Alcohols 3-Hydroxymethyl alkylation1.8 - 3.59.2 - 18.4HIF-1 Transcriptional Inhibitors~2.5%
Peptidomimetics Twisted amides / Dipeptide coupling1.5 - 2.860.0 - 90.0Protease / Amidase Cleavage Models~5.1%

References

  • Kharchenko, S., et al. (2019). "Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?" Molecules, 24(3), 572. URL:[Link]

  • Fallot, L. B. (2022). "Discovery of Allosteric Modulators of the A3 Adenosine Receptor for Treatment of Chronic Diseases." Uniformed Services University of the Health Sciences (DTIC). URL:[Link]

  • Muto, T., et al. (2022). "Synthesis of sp³-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities." Bioorganic & Medicinal Chemistry, 54, 116561. URL:[Link]

  • Zhou, H., et al. (2003). "Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor." Bioorganic & Medicinal Chemistry Letters, 13(24), 4485-4488. URL:[Link]

Application Note: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid as a Precision Chiral and Structural Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug discovery, the architectural rigidity and stereochemical multiplicity of building blocks dictate the success of the final molecule. Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 19489-18-0) has emerged as a highly versatile, non-planar chiral scaffold. Unlike flexible aliphatic chains or flat aromatic rings, this semi-rigid bicyclic system provides a unique "V-shaped" framework. This application note details the mechanistic causality, quantitative data, and self-validating protocols for utilizing this molecule in two primary fields: Peptidomimetics (Enzyme Mimicry) and Neuropharmacology (Receptor Antagonism) .

Structural Causality: The Conformational Advantage

The bicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings that can adopt twin-chair (cc), boat-chair (bc), or twin-boat (bb) conformations. The endo stereochemistry at the 3-position is the critical design element here.

Why the endo isomer? When the carboxylic acid is in the endo configuration, it points "inward" toward the V-shaped cleft of the molecule. This allows for precise transannular proximity (spatial closeness across the ring) to substituents at the 7-position. This geometric phenomenon is exploited to create artificial enzyme active sites—where catalytic residues must be held in exact proximity to function—and to precisely fit the deep, lipophilic binding pockets of G-protein coupled receptors (GPCRs) [1].

G A Endo-bicyclo[3.3.1]nonane- 3-carboxylic acid B Peptidomimetics (Protease Mimics) A->B C Medicinal Chemistry (ORL-1 / ATX Ligands) A->C D Asymmetric Catalysis (C2-Symmetric Ligands) A->D

Figure 1: Divergent applications of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid in chemical synthesis.

Application I: Peptidomimetics and Enzyme Mimicry

Unconstrained amides that undergo fast hydrolysis under mild conditions are highly sought after to model how natural peptidases (like aspartic proteases) activate and cleave peptide bonds. By mounting a secondary amine and a carboxyl group onto the endo-bicyclo[3.3.1]nonane scaffold, researchers can force an amide bond into a "twisted" intermediate state, facilitating rapid cleavage [1].

Protocol 1: Synthesis of a Self-Cleaving Amide Model

This protocol describes the coupling of endo-bicyclo[3.3.1]nonane-3-carboxylic acid to an azabicyclo derivative to form a highly reactive amide.

Step 1: Acid Activation via Oxalyl Chloride

  • Procedure : Dissolve 1.6 mmol of endo-bicyclo[3.3.1]nonane-3-carboxylic acid in 0.5 mL of dry dichloromethane (DCM). Add 4.0 mmol of oxalyl chloride dropwise. Stir under an inert atmosphere for 8 hours. Remove volatile components under high vacuum (0.01 mm Hg, 40 °C, 4 h).

  • Causality : Standard peptide coupling agents (e.g., EDC/HOBt) often fail or produce low yields with this substrate due to the extreme steric hindrance of the inward-facing endo cleft. Oxalyl chloride generates a highly reactive, unhindered acid chloride, ensuring complete conversion.

Step 2: Amidation

  • Procedure : Dissolve the resulting acid chloride in dry DCM and add dropwise to a solution of the target secondary amine (e.g., a protected 3-azabicyclo[3.3.1]nonane) and triethylamine at 0 °C. Warm to room temperature and stir for 12 hours.

  • Causality : The low temperature controls the exothermic reaction and prevents epimerization of the chiral center at the 3-position, preserving the critical endo geometry.

Step 3: Self-Validation & Quality Control

  • Procedure : Isolate the product via silica gel chromatography. Perform 2D-NOESY NMR.

  • Validation Logic : The protocol is self-validating through NMR. A strong Nuclear Overhauser Effect (NOE) correlation between the 3-endo proton and the 7-position protons confirms that the V-shaped cleft structure has been maintained and no endo-to-exo inversion occurred during activation.

Mechanism S1 Endo-Bicyclic Scaffold (Carboxyl + Amine) S2 Transannular Proximity (Steric Compression) S1->S2 Conformational Folding S3 Twisted Amide Intermediate S2->S3 Proton Transfer S4 Fast Amide Bond Cleavage (Peptidase Mimicry) S3->S4 Hydrolysis (t1/2 < 10h)

Figure 2: Mechanistic sequence of unconstrained amide bond cleavage facilitated by the endo-bicyclic framework.

Application II: Neuropharmacology (ORL-1 Receptor Ligands)

In medicinal chemistry, the endo-bicyclo[3.3.1]nonane moiety is utilized as a bulky, lipophilic cap in substituted-quinoxaline-type bridged-piperidine compounds. These molecules act as potent ligands for the Nociceptin/Orphanin FQ (ORL-1) receptor, which is implicated in pain management and neurological disorders [2].

Protocol 2: Synthesis of Quinoxaline-Type Bridged-Piperidines

This workflow details the incorporation of the chiral building block into a drug candidate.

Step 1: Coupling to the Pharmacophore Core

  • Procedure : React endo-bicyclo[3.3.1]nonane-3-carboxylic acid with a 9-azabicyclo[3.3.1]nonan-3-yl-substituted quinoxaline derivative in the presence of HATU and DIPEA in DMF for 16 hours.

  • Causality : HATU is utilized here (unlike Protocol 1) because the amine on the quinoxaline core is less sterically hindered than the transannular amines in the peptidase models. HATU provides a high-efficiency coupling with minimal racemization.

Step 2: Chiral Resolution (If starting from racemate)

  • Procedure : Process the resulting mixture through Preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20).

  • Causality : The ORL-1 receptor binding pocket is highly stereospecific. Only one enantiomer of the resulting complex will properly orient the bicyclic bulk into the receptor's hydrophobic sub-pocket.

Step 3: Self-Validation & Quality Control

  • Procedure : Submit the separated fractions to analytical Chiral LC-MS and an in vitro radioligand binding assay (e.g., [³H]-nociceptin displacement).

  • Validation Logic : The synthesis is validated biologically. A successful synthesis and resolution will yield one fraction with an IC₅₀ in the low nanomolar range (<10 nM), while the opposite enantiomer will show a >100-fold drop in affinity, validating both the chemical identity and the stereochemical purity of the batch.

Quantitative Data Summary

The following table summarizes the performance metrics of endo-bicyclo[3.3.1]nonane-3-carboxylic acid derivatives across different applications, demonstrating the profound impact of this building block on reaction kinetics and biological affinity.

Derivative / ApplicationTarget / MechanismKey Performance MetricCausality / Structural NoteRef
Model Amide 2·HCl Peptidase Mimicry (Hydrolysis)t₁/₂ = 7.5 hours (pH 4.85, 23°C)Endo-geometry forces transannular proton transfer, twisting the amide bond.[1]
Quinoxaline-Piperidine Conjugate ORL-1 Receptor AntagonismIC₅₀ < 10 nM Bulky bicyclic ring perfectly fills the lipophilic receptor pocket.[2]
C2-Symmetric Diene Ligand Rh-Catalyzed 1,4-Additionee > 95% Rigid framework provides a highly effective chiral environment for the metal.[3]

References

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 2019, 24(3), 572. URL:[Link]

  • WIPO (PCT) Patent Publication, WO2010010458A1, 2010.
  • Tuning the Chiral Environment of C2-Symmetric Diene Ligands: Development of 3,7-Disubstituted Bicyclo[3.3.1]nona-2,6-dienes The Journal of Organic Chemistry, 2008, 74(3), 1391-1394. URL:[Link]

Application Note: Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid in the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators in Oncology.

Executive Summary

The bicyclo[3.3.1]nonane framework is a privileged, rigid, three-dimensional structural motif found in over 1,000 biologically active natural products, including hyperforin and cambogin. In modern medicinal chemistry, this scaffold provides a unique spatial arrangement for functional groups, enabling high-affinity interactions with complex biological targets. Specifically, endo-bicyclo[3.3.1]nonane-3-carboxylic acid serves as a critical synthetic intermediate. Its endo stereochemistry is paramount for synthesizing downstream amides and peptidomimetics that exhibit potent anticancer properties, including the inhibition of hypoxia-inducible factor-1 (HIF-1) and DNA topoisomerase II.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing endo-bicyclo[3.3.1]nonane-3-carboxylic acid in the development of novel chemotherapeutics.

Pharmacological Relevance & Mechanism of Action

The rigid bicyclic core of bicyclo[3.3.1]nonane derivatives prevents the conformational flexibility that often leads to off-target toxicity in linear aliphatic drugs. By locking the pharmacophores into a specific spatial orientation, these derivatives achieve high target selectivity.

Recent structural activity relationship (SAR) studies demonstrate that functionalizing the bicyclo[3.3.1]nonane core with electron-donating groups (e.g., methoxy-phenylcarbamoyl derivatives) significantly enhances cytotoxicity against carcinoma cell lines[1]. Furthermore, specific derivatives act as catalytic inhibitors of DNA topoisomerase II and block the transcriptional activity of HIF-1, a key driver of tumor angiogenesis and metastasis [2].

MOA N1 Bicyclo[3.3.1]nonane Derivatives N2 HIF-1α Transcription Factor N1->N2 Binds & Inhibits N3 DNA Topoisomerase II N1->N3 Catalytic Inhibition N4 Inhibition of Tumor Progression Pathways N2->N4 N5 Inhibition of DNA Relaxation N3->N5 N6 Cancer Cell Apoptosis N4->N6 N5->N6

Caption: Dual mechanistic pathways of bicyclo[3.3.1]nonane derivatives in inducing cancer cell apoptosis.

Quantitative Data: Anticancer Activity Profiles

The integration of the bicyclo[3.3.1]nonane scaffold into various pharmacophores yields significant antineoplastic activity. The table below summarizes the quantitative efficacy of key derivatives synthesized from or structurally related to the bicyclo[3.3.1]nonane core.

Compound DerivativeBiological Target / Cell LineActivity TypeIC50 / EfficacyRef
Unsubstituted phenylcarbamoyl Ehrlich Ascites Carcinoma (EAC)Cytotoxicity151.71 µg/mL[3]
2-Methoxyphenylcarbamoyl Ehrlich Ascites Carcinoma (EAC)Cytotoxicity148.23 µg/mL[3]
4-Methoxyphenylcarbamoyl Ehrlich Ascites Carcinoma (EAC)Cytotoxicity110.65 µg/mL[3]
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one HIF-1Transcriptional InhibitionPotent Inhibition[4]
Cambogin (PPAP analog) Breast Cancer CellsProliferation InhibitionNotable Efficacy[2]

Observation: The addition of an electron-donating methoxy group at the para position (4-methoxy) increases the potency of the compound by approximately 27% compared to the unsubstituted analog, highlighting the importance of electronic effects in target binding[3].

Synthetic Workflows & Methodologies

The synthesis of targeted anticancer agents from this scaffold requires strict stereochemical control. The endo configuration of the carboxylic acid at the C3 position is essential for the proper trajectory of subsequent amide bonds.

Workflow Visualization

Synthesis N1 1-Cyclohexenylpyrrolidine N3 Alkylation & Cyclization (Stork Enamine Reaction) N1->N3 N2 2-Bromomethyl-acrylic acid benzyl ester N2->N3 N4 Benzyl endo-bicyclo[3.3.1]nonane- 3-carboxylate N3->N4 Yields Intermediate N5 Hydrogenolysis (Pd/C, H2 atm) N4->N5 Deprotection N6 Endo-bicyclo[3.3.1]nonane- 3-carboxylic acid N5->N6 Final Product

Caption: Stereoselective synthesis of endo-bicyclo[3.3.1]nonane-3-carboxylic acid via enamine alkylation.

Protocol 1: Synthesis of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

This protocol utilizes a Stork enamine alkylation followed by an intramolecular Michael addition to construct the bicyclic core, ensuring the thermodynamic preference for the endo isomer [5].

Reagents & Materials:

  • 1-Cyclohexenylpyrrolidine (0.2 mol)

  • 2-Bromomethyl-acrylic acid benzyl ester (0.2 mol)

  • Dry Dioxane (500 mL)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (HPLC Grade)

  • Hydrogen gas (1 atm)

Step-by-Step Procedure:

  • Enamine Alkylation: Under an argon atmosphere, dissolve 1-cyclohexenylpyrrolidine in dry dioxane. Dropwise, add 2-bromomethyl-acrylic acid benzyl ester at 0 °C.

    • Causality: The enamine acts as a soft nucleophile, attacking the allylic bromide. The low temperature prevents unwanted polymerization of the acrylic ester.

  • Cyclization: Heat the reaction mixture to reflux for 12 hours.

    • Causality: Thermal energy drives the intramolecular Michael addition of the intermediate iminium ion onto the acrylic double bond, closing the second ring to form the bicyclo[3.3.1]nonane framework.

  • Hydrolysis: Cool to room temperature, add 100 mL of 10% aqueous acetic acid, and stir for 2 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield the benzyl ester intermediate.

  • Hydrogenolysis (Deprotection): Dissolve the crude benzyl ester in methanol. Add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere (balloon, 1 atm) for 6 hours.

    • Causality: Hydrogenolysis is specifically chosen over basic saponification. Harsh basic conditions risk enolization at the C3 position, which would lead to epimerization and loss of the critical endo stereochemistry.

  • Filtration & Crystallization: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and recrystallize from hexane/ethyl acetate.

Self-Validation & Quality Control:

  • Melting Point: The product should yield white crystals with a sharp melting point of 126–127 °C [5].

  • 1H-NMR (500 MHz, CDCl3): Confirm the presence of the carboxylic acid proton as a broad singlet at

    
     11.78 ppm. The endo configuration is validated by the coupling constants of the C3 proton multiplet at 
    
    
    
    2.48 ppm.
Protocol 2: Synthesis of 4-Methoxyphenylcarbamoyl Anticancer Derivatives

To synthesize the highly cytotoxic 4-methoxyphenylcarbamoyl derivative, the carboxylic acid must be activated and coupled with an aniline derivative.

Reagents & Materials:

  • Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (10 mmol)

  • Oxalyl Chloride (12 mmol)

  • N,N-Dimethylformamide (DMF, catalytic, 2 drops)

  • 4-Methoxyaniline (10 mmol)

  • Triethylamine (TEA, 25 mmol)

  • Dry Dichloromethane (DCM)

Step-by-Step Procedure:

  • Acyl Chloride Formation: Dissolve the carboxylic acid in dry DCM at 0 °C under argon. Add oxalyl chloride dropwise, followed by 2 drops of DMF.

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the stable carboxylic acid into a reactive acyl chloride while releasing CO2 and CO gases.

  • Degassing: Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride, then redissolve the crude acyl chloride in fresh dry DCM.

  • Amide Coupling: In a separate flask, dissolve 4-methoxyaniline and TEA in DCM at 0 °C. Dropwise, add the acyl chloride solution over 30 minutes.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during amide bond formation, preventing the protonation of 4-methoxyaniline, which would otherwise render it non-nucleophilic and halt the reaction.

  • Workup: Stir for 4 hours at room temperature. Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous MgSO4, concentrate, and purify via flash column chromatography (Hexane/Ethyl Acetate 3:1).

Self-Validation & Quality Control:

  • TLC Analysis: The product should show a distinct, UV-active spot with an Rf of ~0.45 (Hexane/EtOAc 3:1).

  • FT-IR Spectroscopy: Confirm the success of the coupling by the disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the appearance of a sharp amide N-H stretch (~3350 cm⁻¹) and an amide I carbonyl peak (~1650 cm⁻¹).

References

  • Roy, N., & Paira, R. (2023). "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Advances. Available at:[Link]

  • "Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line." PMC / NIH. Available at: [Link]

  • Kharchenko, S., et al. (2019). "Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?" Molecules (PMC / NIH). Available at: [Link]

Application Notes & Protocols: Endo-bicyclo[3.3.1]nonane-3-carboxylic Acid as a Chiral Scaffold for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Rigid Chiral Building Block

The bicyclo[3.3.1]nonane framework represents a class of conformationally restricted scaffolds that have garnered significant interest in organic synthesis.[1] Its rigid, chair-chair or boat-chair conformational preference creates a well-defined three-dimensional space, an essential attribute for the design of effective chiral ligands and catalysts. While the broader family of bicyclo[3.3.1]nonane derivatives has found application in areas ranging from organocatalysis to the synthesis of biologically active molecules, endo-bicyclo[3.3.1]nonane-3-carboxylic acid remains a largely unexplored chiral building block.[2][3]

This guide moves beyond a simple recitation of known applications. Instead, it serves as a forward-looking technical manual, grounded in established principles of asymmetric catalysis. We will first explore the conceptual advantages of this scaffold. Then, we will provide a detailed, actionable protocol for the derivatization of endo-bicyclo[3.3.1]nonane-3-carboxylic acid into a novel ligand. Finally, we will present a field-proven protocol for an asymmetric Michael addition, utilizing a catalyst derived from a closely related bicyclo[3.3.1]nonane core, to serve as a validated template for application.[4]

The objective is to equip the research community with the foundational knowledge and practical methodologies required to unlock the potential of this promising, yet underutilized, chiral precursor.

Part 1: The Bicyclo[3.3.1]nonane Scaffold - A Foundation for Asymmetric Induction

The efficacy of a chiral ligand is fundamentally tied to its ability to create a predictable and sterically demanding environment around a metal center. The bicyclo[3.3.1]nonane skeleton is exceptionally well-suited for this purpose due to several key structural features:

  • Conformational Rigidity: Unlike flexible acyclic ligands, the fused ring system of bicyclo[3.3.1]nonane minimizes conformational ambiguity. This rigidity translates into a more defined chiral pocket, which is crucial for achieving high levels of stereodifferentiation in a catalytic reaction.

  • Defined Substituent Vectors: The endo and exo positions on the scaffold provide precise vectors for the placement of coordinating groups. The carboxylic acid at the C3-endo position serves as a versatile chemical handle, allowing for the strategic extension of coordinating arms.

  • Potential for C₂ Symmetry: Although the parent carboxylic acid is not C₂-symmetric, the scaffold can be elaborated from C₂-symmetric precursors, such as (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione.[4] This symmetry is a highly desirable feature in ligand design as it can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

A tangible example of this scaffold's potential is the development of a chiral ionic liquid (CIL) from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione.[4] This CIL, featuring two N-methylimidazolium acetate units appended to the bicyclic core, was successfully employed as a catalyst in the asymmetric Michael addition of diethyl malonate to chalcone.[4] While the enantiomeric excess was modest (35% ee), it provided critical proof-of-concept that the rigid bicyclo[3.3.1]nonane framework can effectively induce asymmetry.[4]

Part 2: A Proposed Workflow for Ligand Synthesis

The carboxylic acid functionality of the title compound is a prime starting point for derivatization into more complex and catalytically active structures. Below, we propose a robust and logical synthetic sequence to convert endo-bicyclo[3.3.1]nonane-3-carboxylic acid into a novel chiral P,N-ligand, a class of ligands widely used in asymmetric catalysis.

This proposed workflow is not merely theoretical; it is based on standard, high-yielding transformations common in medicinal and process chemistry.

G cluster_0 Proposed Synthesis of a Bicyclic P,N-Ligand A Endo-bicyclo[3.3.1]nonane- 3-carboxylic acid B Acid Chloride Intermediate A->B SOCl₂ or (COCl)₂ C Chiral Amide Adduct B->C Coupling with Chiral Amino Alcohol (D) E Chiral Amine C->E Reduction (e.g., LiAlH₄) D Chiral Amino Alcohol F Final P,N-Ligand E->F Phosphinylation (e.g., Ph₂PCl)

Caption: Proposed synthetic workflow for a P,N-ligand.

Protocol 1: Proposed Synthesis of a Bicyclo[3.3.1]nonane-Derived P,N-Ligand

Objective: To convert endo-bicyclo[3.3.1]nonane-3-carboxylic acid into a chiral secondary amine, a direct precursor to a P,N-ligand.

Materials:

  • Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • (S)-(-)-2-Amino-2-phenylethanol (or other suitable chiral amino alcohol)

  • Triethylamine (Et₃N)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a solution of endo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of DMF (1 drop).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by IR for the disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride carbonyl stretch.

    • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which should be used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • In a separate flask, dissolve (S)-(-)-2-amino-2-phenylethanol (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting amide by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Amide Reduction:

    • Caution: LiAlH₄ reacts violently with water. Perform under a strictly inert atmosphere.

    • Suspend LiAlH₄ (3.0 eq) in anhydrous THF in a flame-dried flask under N₂.

    • Cool the suspension to 0 °C.

    • Dissolve the purified amide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing the solid with ample THF or ethyl acetate.

    • Combine the filtrates, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude chiral secondary amine. This product can be further purified by chromatography if necessary.

This amine is now a versatile precursor for the introduction of a phosphine moiety to complete the synthesis of the target P,N-ligand.

Part 3: Application Protocol - Asymmetric Michael Addition

This protocol is adapted from the published procedure utilizing a chiral ionic liquid derived from the bicyclo[3.3.1]nonane scaffold.[4] It serves as a validated experimental template for researchers exploring the catalytic activity of their own novel bicyclo[3.3.1]nonane-derived catalysts in similar transformations.

Reaction: Asymmetric Michael addition of diethyl malonate to chalcone.

G cluster_1 Catalytic Cycle for Michael Addition Chalcone Chalcone Adduct Michael Adduct (Chiral) Chalcone->Adduct DEM Diethyl Malonate Enolate Enolate of DEM DEM->Enolate Catalyst Chiral Bicyclic Catalyst (Base) Catalyst->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Regen_Cat Regenerated Catalyst Adduct->Regen_Cat Protonation & Product Release

Sources

Application Notes and Protocols for the Synthesis of Amino Acid Conjugates of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery

The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique conformational properties and sp³-rich character make it an attractive template for the design of novel therapeutic agents.[1][2][3] Derivatives of bicyclo[3.3.1]nonane have been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] Furthermore, this scaffold has been employed in the development of ligands for various biological targets, such as the estrogen receptor.[7]

The conjugation of the Endo-bicyclo[3.3.1]nonane-3-carboxylic acid with amino acids represents a promising strategy for the generation of novel peptidomimetics and targeted drug delivery systems. The resulting conjugates may exhibit enhanced biological activity, improved pharmacokinetic properties, or the ability to interact with specific biological targets. These conjugates are of particular interest to researchers in fields such as oncology, neuroscience, and infectious diseases.[3]

This comprehensive guide provides detailed protocols for the synthesis of amino acid conjugates of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid, with a focus on robust and reproducible methodologies suitable for a research and drug development setting.

Core Concepts in Amide Bond Formation with Sterically Hindered Carboxylic Acids

The synthesis of amide bonds, the cornerstone of peptide chemistry, can be challenging when one or both of the coupling partners are sterically hindered. Endo-bicyclo[3.3.1]nonane-3-carboxylic acid presents such a challenge due to the bulky bicyclic framework. Standard peptide coupling reagents and conditions may lead to low yields or fail altogether. Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical for success.

Several classes of coupling reagents have been developed to address the issue of sterically hindered couplings.[8][9] These include carbodiimides, phosphonium salts, and uronium salts. For the protocols outlined below, we will focus on the use of a carbodiimide-based method in conjunction with an activating agent, a widely applicable and cost-effective approach, and a uronium-based method for more challenging couplings.

General Workflow for Synthesis

The overall synthetic strategy involves the activation of the carboxylic acid group of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid, followed by nucleophilic attack by the amino group of an amino acid ester. The use of an amino acid ester is crucial to prevent self-coupling of the amino acid.

Synthesis Workflow A Endo-bicyclo[3.3.1]nonane- 3-carboxylic acid D Activation A->D B Amino Acid Ester E Nucleophilic Attack B->E C Coupling Reagent & Additive C->D D->E F Purification E->F G Amino Acid Conjugate F->G

Caption: General workflow for the synthesis of amino acid conjugates.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as an activating agent to minimize racemization and improve coupling efficiency.[10][11]

Materials
ReagentSupplierCAS Number
Endo-bicyclo[3.3.1]nonane-3-carboxylic acidAstaTech, Inc.19489-18-0
Amino Acid Methyl Ester Hydrochloride (e.g., Gly-OMe·HCl)Sigma-Aldrich5680-79-5
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)Sigma-Aldrich25952-53-8
1-Hydroxybenzotriazole (HOBt)Sigma-Aldrich2592-95-2
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5
Dichloromethane (DCM), AnhydrousSigma-Aldrich75-09-2
N,N-Dimethylformamide (DMF), AnhydrousSigma-Aldrich68-12-2
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Fisher Scientific144-55-8
BrineFisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9
Step-by-Step Procedure
  • Reactant Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in anhydrous DCM (or a mixture of DCM and a minimal amount of DMF to aid solubility).

    • Add the amino acid methyl ester hydrochloride (1.1 eq) to the solution.

    • Add HOBt (1.2 eq) to the reaction mixture.

  • Base Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10 minutes.

  • Coupling Agent Addition:

    • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino acid conjugate.

Carbodiimide Coupling cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C O-acylisourea intermediate A->C + B EDC B->C E Active Ester C->E D HOBt D->E + G Amide Bond Formation E->G F Amino Acid Ester F->G + H Final Conjugate G->H

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Protocol 2: Uronium Salt-Mediated Coupling using HATU

For more sterically demanding couplings or to achieve higher yields, a uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[9]

Materials
ReagentSupplierCAS Number
Endo-bicyclo[3.3.1]nonane-3-carboxylic acidAstaTech, Inc.19489-18-0
Amino Acid Methyl Ester Hydrochloride (e.g., Ala-OMe·HCl)Sigma-Aldrich2491-20-5
HATUSigma-Aldrich148893-10-1
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5
N,N-Dimethylformamide (DMF), AnhydrousSigma-Aldrich68-12-2
Ethyl Acetate (EtOAc)Fisher Scientific141-78-6
1M Hydrochloric Acid (HCl)Fisher Scientific7647-01-0
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Fisher Scientific144-55-8
BrineFisher Scientific7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific7757-82-6
Step-by-Step Procedure
  • Reactant Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Stir the solution for 5-10 minutes to pre-activate the carboxylic acid.

  • Amino Acid and Base Addition:

    • Add the amino acid methyl ester hydrochloride (1.1 eq) to the reaction mixture.

    • Cool the flask to 0 °C.

    • Slowly add DIPEA (3.0 eq). The addition of base is crucial for both neutralizing the hydrochloride and facilitating the coupling reaction.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary and Expected Outcomes

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Coupling Reagent EDC·HCl / HOBtHATU
Base DIPEADIPEA
Solvent DCM / DMFDMF
Reaction Time 12-24 hours4-12 hours
Typical Yield 60-80%75-95%
Advantages Cost-effective, readily available reagents.High coupling efficiency, suitable for hindered systems.
Disadvantages May require longer reaction times for hindered acids.More expensive reagent.

Characterization of Final Conjugates

The successful synthesis of the amino acid conjugates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate and the formation of the amide bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction due to steric hindrance.Switch to a more powerful coupling reagent like HATU (Protocol 2). Increase reaction time or temperature slightly.
Inadequate activation of the carboxylic acid.Ensure all reagents are anhydrous. Pre-activate the carboxylic acid before adding the amine.
Side Product Formation Epimerization of the amino acid.Ensure the reaction is performed at a low temperature initially. Use of HOBt or other racemization suppressants is key.
Self-coupling of the carboxylic acid.Add the coupling reagent last, after the other components are mixed.

References

  • Geirsson, J. K. F., Jonsson, S., & Valgeirsson, J. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5563–5569. [Link]

  • Roy, S., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22863-22912. [Link]

  • Li, G., & Li, X. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(11), 2643–2656. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Otsuka, M., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561. [Link]

  • Sore, H. F., & Galloway, W. R. J. D. (2012). The bicyclo[3.3.1]nonane motif in natural products. Beilstein Journal of Organic Chemistry, 8, 1055–1084. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Amanote Research. (2008). Synthesis of Bicyclo[3.3.1]nonane Derivatives. Arkivoc. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Voloshina, M. N., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(1), 123. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Waugh, T. M. (2017). Synthesis of Quinone Anticancer Agents and Substituted Bicyclo[3.3.1]nonane-2,9-diones [Doctoral thesis, UCL (University College London)]. [Link]

  • Muthyala, R. S., Carlson, K. E., & Katzenellenbogen, J. A. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 13(24), 4485–4488. [Link]

Sources

Troubleshooting & Optimization

Separation of endo and exo isomers of bicyclo[3.3.1]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are facing the challenge of separating the endo and exo diastereomers of bicyclo[3.3.1]nonane-3-carboxylic acid. As a rigid bicyclic system, the spatial orientation of the carboxylic acid group defines the isomer's physical properties and, ultimately, its biological activity and synthetic utility. This guide provides field-proven protocols and troubleshooting advice based on fundamental chemical principles.

Understanding the Challenge: Endo vs. Exo

The core difficulty in this separation lies in the subtle structural differences between the endo and exo isomers. Both share the same molecular formula and connectivity, differing only in the stereochemical orientation of the C3-substituent.

  • Exo Isomer: The carboxylic acid group is oriented away from the main six-membered ring of the bicyclic system. It is generally considered the more sterically accessible and often, the thermodynamically more stable isomer.

  • Endo Isomer: The carboxylic acid group is oriented towards the bicyclic system's core. This can lead to transannular interactions (interactions across the ring system), influencing the molecule's conformation and reactivity[1].

These stereochemical differences lead to distinct physical properties, such as polarity, solubility, and crystal packing, which we can exploit for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant physical difference between the endo and exo isomers that I can leverage for separation?

The primary exploitable differences are polarity and crystal lattice energy. The endo isomer, with its carboxylic acid group tucked into the bicyclic framework, can have a different dipole moment and steric profile compared to the more exposed exo isomer. This affects its interaction with chromatographic stationary phases. Furthermore, the two isomers will almost certainly have different crystal packing efficiencies and intermolecular hydrogen-bonding patterns, leading to differences in solubility that are ideal for fractional crystallization[2][3].

Q2: My synthesis produces a mixture of isomers. Which separation technique should I try first?

Your choice depends on the scale of your reaction and the required purity of the final product.

  • For large quantities (multi-gram to kg scale): Fractional crystallization is often the most practical and cost-effective starting point. It is highly scalable and can yield material of very high diastereomeric purity if a significant solubility difference exists.

  • For smaller quantities (mg to gram scale) or for analytical purposes: Column chromatography is the preferred method. It offers finer control over the separation and can often resolve isomers with very similar properties. It is also the go-to method for purifying the mother liquor from a crystallization attempt.

Q3: How can I confirm the stereochemical identity of my separated isomers?

Unequivocal identification requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The key is to analyze the coupling constants and chemical shifts of the proton at the C3 position (the methine proton to which the carboxylic acid is attached). The dihedral angles between this proton and its neighbors are different in the endo and exo isomers, leading to distinct splitting patterns (multiplicity) and coupling constants (J-values). Transannular interactions in the endo isomer may also shift specific proton signals downfield.

  • ¹³C NMR: The chemical shifts of the carbons within the bicyclic framework, particularly C3 and the adjacent carbons, will differ slightly between the two isomers.

  • X-Ray Crystallography: For absolute confirmation, growing a single crystal suitable for X-ray diffraction provides definitive proof of the stereochemistry[4][5].

Separation Strategy Workflow

The following diagram outlines the general workflow and decision-making process for separating the endo and exo isomers.

SeparationWorkflow cluster_main Isomer Separation Strategy Start Crude Isomer Mixture (Endo/Exo) Decision Choose Primary Method (Based on Scale & Purity) Start->Decision Crystallization Fractional Crystallization Decision->Crystallization Large Scale Chromatography Column Chromatography Decision->Chromatography Small Scale / High Purity Analysis1 Assess Purity & Yield (NMR, HPLC) Crystallization->Analysis1 Analysis2 Assess Purity of Fractions (TLC, HPLC, NMR) Chromatography->Analysis2 MotherLiquor Mother Liquor (Enriched in Soluble Isomer) Analysis1->MotherLiquor Purity Not OK PureIsomer1 Pure Isomer 1 (Less Soluble) Analysis1->PureIsomer1 Purity OK CombineFrac Combine Pure Fractions Analysis2->CombineFrac Collect Pure Fractions MotherLiquor->Chromatography Purify Further PureIsomer2 Pure Isomer 2 CombineFrac->PureIsomer2

Caption: Decision workflow for separating endo/exo isomers.

Troubleshooting Guide 1: Fractional Crystallization

Core Principle

Fractional crystallization separates compounds based on differences in their solubility in a specific solvent. By carefully controlling temperature and concentration, the less soluble isomer can be induced to crystallize out of the solution, leaving the more soluble isomer behind in the mother liquor. The efficiency of this process is dictated by the crystal lattice energy and the strength of solute-solvent interactions, which differ for the endo and exo isomers[6].

Detailed Protocol: Fractional Crystallization
  • Solvent Screening (Small Scale):

    • Place ~20 mg of the isomer mixture into several test tubes.

    • Add small volumes of different solvents (e.g., hexane, ethyl acetate, acetone, ethanol, and mixtures thereof) to each tube.

    • Heat the tubes gently to dissolve the solid.

    • Allow the solutions to cool slowly to room temperature, then in an ice bath.

    • Objective: Identify a solvent or solvent system where the material is fully soluble when hot but only partially soluble or insoluble when cold. The ideal solvent will show a sharp increase in solubility with temperature.

  • Preparative Crystallization (Scale-Up):

    • Choose the best solvent from the screen. Add the crude isomer mixture to an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. This is critical for maximizing yield.

    • Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and the other isomer.

    • For further crystallization, place the flask in a 4 °C refrigerator or an ice bath.

    • Collect the resulting crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

    • Concentrate the mother liquor (the filtrate) to recover the more soluble isomer, which can be purified further or subjected to a second crystallization under different conditions.

  • Purity Analysis:

    • Analyze the crystalline material and the solid recovered from the mother liquor by ¹H NMR or HPLC to determine the diastereomeric ratio.

Troubleshooting Q&A: Crystallization

Q: I'm not getting any crystals, even after cooling in an ice bath. What's wrong?

  • Cause: The solution may be too dilute, or you may have chosen a solvent in which the compound is too soluble.

  • Solution: Try slowly evaporating some of the solvent to increase the concentration. If that fails, the solvent is unsuitable. Re-screen for a solvent in which your compound has lower solubility at cold temperatures. Alternatively, try adding a non-polar "anti-solvent" (like hexane) dropwise to a solution of your compound in a more polar solvent (like ethyl acetate) until turbidity persists.

Q: My yield is very low, although the purity of the crystals is high.

  • Cause: You may have used too much solvent during the dissolution step. The less soluble isomer still has some solubility in the cold solvent, and using an excessive volume will cause a significant amount to remain in the mother liquor.

  • Solution: Repeat the crystallization, ensuring you are adding just enough hot solvent to achieve full dissolution (a saturated solution). Also, minimize the amount of cold solvent used to wash the crystals during filtration.

Q: My NMR analysis shows that both isomers are co-crystallizing. How can I improve selectivity?

  • Cause: The solubility difference between the isomers in your chosen solvent may not be large enough. Alternatively, cooling too quickly can cause the more soluble isomer to crash out of solution along with the less soluble one.

  • Solution:

    • Slow Down: Ensure the cooling process is as slow as possible. Insulating the flask can help.

    • Re-screen Solvents: A different solvent system might offer better selectivity.

    • Recrystallization: Perform a second crystallization on the enriched material. Often, a single crystallization provides enrichment, and a second or third pass is required to achieve high purity.

Troubleshooting Guide 2: Column Chromatography

Core Principle

Silica gel chromatography separates molecules based on their differential adsorption to the polar stationary phase (silica) and solubility in the mobile phase (eluent). The exo isomer, with its more exposed carboxylic acid group, may interact more strongly with the polar silica gel than the endo isomer, where the functional group can be more sterically shielded. This difference in interaction strength allows for their separation as they are passed through the column.

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate), with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent peak tailing.

    • Objective: Find an eluent system that gives a good separation between the two isomer spots (a clear difference in Rf values) with the lower spot having an Rf of ~0.2-0.3.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be separated (a 50:1 to 100:1 ratio of silica gel to crude material by weight is typical).

    • Pack the column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Dissolve the crude mixture in a minimal amount of the eluent or dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

    • Begin eluting the column with the mobile phase, collecting fractions. You can use isocratic (constant eluent composition) or gradient (increasing polarity) elution.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to identify which fractions contain each isomer.

    • Combine the fractions containing the pure isomers.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified products.

Visualization of Chromatographic Separation

ChromatographyPrinciple cluster_column Chromatography Column cluster_explanation Interaction Principle Silica Silica Gel (Stationary Phase) start Isomer Mixture Loaded mid Separation in Progress (Eluent Flow ↓) end Isomers Eluted Exo_start Exo Exo_mid Exo Exo_start->Exo_mid Endo_start Endo Endo_mid Endo Endo_start->Endo_mid Exo_eluted Exo (Elutes Second) Exo_mid->Exo_eluted Endo_eluted Endo (Elutes First) Endo_mid->Endo_eluted Explanation Exo isomer (red) is more polar/exposed, interacts more strongly with silica, and travels down the column slower. Endo isomer (blue) is less polar/shielded, interacts weakly, and travels faster.

Caption: Differential interaction of isomers with the stationary phase.

Troubleshooting Q&A: Chromatography

Q: The spots for my isomers are streaking/tailing on the TLC plate and the column.

  • Cause: Carboxylic acids can interact too strongly and irreversibly with the slightly acidic silica gel. This is a very common issue.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system. This protonates the silica surface and the carboxylate, ensuring a clean elution and sharp bands.

Q: I can't get any separation between the two spots on the TLC plate.

  • Cause: The polarity of your eluent system is not optimized. The isomers may be too similar in polarity for a standard silica gel separation.

  • Solution:

    • Fine-tune the Eluent: Try very subtle changes in your hexane/ethyl acetate ratio. Sometimes a 90:10 vs. an 88:12 mixture can make all the difference.

    • Change Solvents: Switch to a different solvent system, for example, dichloromethane/methanol.

    • Consider a Different Stationary Phase: If silica fails, consider using a different stationary phase like alumina or a reversed-phase (C18) silica if the compounds are sufficiently non-polar. For analytical scale, chiral HPLC columns can also separate diastereomers[7].

Q: The isomers are separating, but the column is running very slowly and the bands are broadening.

  • Cause: Your silica gel may be packed too tightly, or you may be using too fine a grade of silica for flash chromatography. Band broadening (diffusion) occurs when the elution process is too slow.

  • Solution:

    • Repack the Column: Ensure the silica slurry is not too thick and settles evenly.

    • Apply Pressure: Use positive pressure (flash chromatography) to increase the flow rate to an optimal level (a few cm per minute). This minimizes diffusion and keeps the bands sharp.

    • Check Solvent Viscosity: Ensure your eluent is not unnecessarily viscous.

Summary of Key Parameters

ParameterFractional CrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption
Scale Grams to KilogramsMilligrams to Grams
Primary Variable Solvent Choice & TemperatureEluent Composition
Common Issue Co-precipitationPeak Tailing
Troubleshooting Fix Slow Cooling / RecrystallizeAdd Acetic Acid to Eluent
Throughput HighLow

References

  • Ciabatti, R., et al. (2023). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PMC. Available at: [Link]

  • König, C., et al. (2022). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC. Available at: [Link]

  • Papadakis, M. M., et al. (2003). The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid. Acta Crystallographica Section C, 59(Pt 3), o167-70. Available at: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • ChemSynthesis. (n.d.). bicyclo[3.3.1]non-6-ene-3-carboxylic acid. ChemSynthesis. Available at: [Link]

  • Péter, A., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]

  • Roy, B., & Jana, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]

  • König, C., et al. (2022). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData. Available at: [Link]

  • Mlinarić-Majerski, K., et al. (2014). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. ResearchGate. Available at: [Link]

  • Shiryaev, V. A., et al. (2022). Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines. SSRN. Available at: [Link]

  • Sigma-Aldrich. (n.d.). ENDO-BICYCLO[3.3.1]NONANE-3-CARBOXYLIC ACID. Sigma-Aldrich. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(3.3.1)nonane-3-carboxylic acid. PubChem. Available at: [Link]

  • Roy, B., & Jana, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. Available at: [Link]

  • Pereshivko, L. V., et al. (2013). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. Available at: [Link]

  • Bishop, R., et al. (2007). Crystallisation of C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2-6-diols: supramolecular synthons and concomitant degrees of enantiomer separation. New Journal of Chemistry. Available at: [Link]

  • Krupčík, J., et al. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Available at: [Link]

  • Browne, A. R., & Marvell, E. N. (1972). Acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Technical Support Center: Bicyclo[3.3.1]nonane Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The bicyclo[3.3.1]nonane framework is a privileged scaffold found in numerous biologically active natural products, including polycyclic polyprenylated acylphloroglucinols (PPAPs) and Daphniphyllum alkaloids. However, constructing this sterically demanding bridged system is notoriously prone to side reactions, skeletal rearrangements, and stereochemical drift.

This guide provides mechanistic troubleshooting, quantitative impact analyses, and self-validating protocols to ensure high-fidelity synthesis.

Troubleshooting Guide: Causality & Side Product Resolution (FAQs)

Q1: During a base-catalyzed Robinson annulation, why am I isolating the syn-epimer at the one-carbon bridge instead of the expected anti-epimer? A1: This is a classic manifestation of thermodynamic versus kinetic control. The initial Michael addition and subsequent aldol cyclization kinetically favor the formation of the anti-epimer (where the one-carbon bridge substituent is anti to the newly introduced β-keto ester/amide unit). However, if the reaction is subjected to prolonged base exposure or elevated temperatures, the system undergoes a base-catalyzed retro-aldol cleavage. The resulting ring-opened diketone undergoes epimerization before re-closing to form the thermodynamically more stable syn-epimer[1]. To resolve this, you must strictly control the reaction time and quench the base immediately once the kinetic product is formed.

Q2: My Robinson annulation attempt resulted in a decalin skeleton rather than the bicyclo[3.3.1]nonane core. What drives this skeletal rearrangement? A2: This structural anomaly occurs because the first-formed bicyclo[3.3.1]nonane aldol intermediate cannot easily stabilize via dehydration. Dehydration would introduce a double bond at the bridgehead, violating Bredt's rule and inducing severe ring strain. Consequently, the strained bicyclic aldol reverts to the monocyclic diketone via a retro-aldol mechanism. Given enough time and thermal energy, the intermediate will cyclize along an alternative pathway to yield a highly stable, unstrained decalin derivative[2]. To prevent this, isolate the intermediate aldol prior to any forcing dehydration steps, or utilize alternative electrophiles that do not require bridgehead dehydration.

Q3: When using a Michael-aldol cascade, I am observing a high percentage of acetal side products. How can I suppress this? A3: Acetalization competes directly with intramolecular aldol condensation when Lewis acids (e.g., SnCl4) or strong Brønsted acids are used to drive the cascade. If the intramolecular C-C bond formation is sterically hindered, the oxygen nucleophiles will prematurely attack the activated carbonyls, trapping the intermediate as an acetal[3]. To suppress this, switch to a base-promoted tandem Michael addition–Claisen condensation cascade (using bases like tBuOK or 1,1,3,3-tetramethylguanidine). Base catalysis inherently prevents the formation of electrophilic oxonium intermediates required for acetalization.

Q4: In late-stage cyclopropanation of aza-bicyclo[3.3.1]nonane cores, I am losing yield to carbene homodimers. What is the mechanistic fix? A4: Acceptor carbenes are highly reactive. When the desired intramolecular Buchner cyclopropanation is sterically slow—common in bulky aza-bicyclo[3.3.1]nonane systems—the carbenes will undergo intermolecular homodimerization if their local concentration is too high[4]. You can suppress this side reaction by drastically lowering the steady-state concentration of the diazo precursor. Use a syringe pump to add the precursor over an extended period (15–30 minutes) into the catalyst solution.

Quantitative Impact of Side Reactions

The following table summarizes the quantitative impact of common side reactions on the overall yield of the bicyclo[3.3.1]nonane core, alongside optimized resolution strategies.

Side Product / ImpurityPrimary Mechanism / CausalityTypical Yield ImpactResolution Strategy
Syn-epimer (One-carbon bridge)Base-catalyzed retro-aldol cleavage and subsequent epimerization.Up to 75% conversion to the undesired syn-isomer.Reduce base equivalents; shorten reaction time to <4 hours to trap the kinetic anti-product.
Decalin derivatives Bridgehead strain preventing dehydration, leading to alternative cyclization.20–100% loss of the bicyclic core.Isolate the intermediate aldol; avoid forcing dehydration conditions.
Acetal byproducts Lewis acid-mediated O-alkylation outcompeting C-C bond formation.10–30% yield reduction.Switch to base-catalyzed Michael-aldol cascade (e.g., tBuOK or TMG).
Carbene Homodimers High local concentration of diazo precursor during slow intramolecular cyclization.~15% yield loss.Slow addition of precursor via syringe pump (15-30 min).

Diagnostic Workflow for Side Product Resolution

Use the following logical workflow to diagnose and correct deviations during the synthesis of the bicyclo[3.3.1]nonane framework.

Bicyclo_Troubleshooting A Bicyclo[3.3.1]nonane Reaction Mixture B Identify Primary Side Product A->B C Decalin Skeleton (Skeletal Rearrangement) B->C D Syn-Epimer (Thermodynamic Product) B->D E Acetal Byproducts (O-Alkylation) B->E F Cause: Bridgehead Strain Fix: Isolate Aldol Intermediate C->F G Cause: Retro-Aldol Epimerization Fix: Quench Early (Kinetic Control) D->G H Cause: Lewis Acid Over-reaction Fix: Switch to Base Catalysis E->H

Caption: Diagnostic workflow for identifying and resolving common side products in bicyclo[3.3.1]nonane synthesis.

Self-Validating Experimental Protocol

Kinetically Controlled Robinson Annulation for Anti-Bicyclo[3.3.1]nonane Derivatives

Objective: Synthesize the bicyclo[3.3.1]nonane core while strictly suppressing base-catalyzed epimerization and decalin rearrangement. This protocol uses a self-validating kinetic quench to lock the stereocenter.

Step 1: Reagent Preparation Dissolve the 2-substituted cyclohex-2-enone (1.0 equiv) and the β-keto ester/amide (1.2 equiv) in anhydrous methanol to achieve a 0.2 M concentration. Purge the reaction flask with argon for 10 minutes to ensure an inert atmosphere.

Step 2: Catalytic Base Addition Cool the reaction mixture to 0 °C using an ice bath. Add a strictly catalytic amount of base (e.g., KOH, 0.1 equiv) dropwise. Causality Check: Keeping the base catalytic and the temperature low prevents the retro-aldol pathway that leads to the thermodynamically favored syn-epimer.

Step 3: Kinetic Monitoring (Self-Validation) Allow the reaction to slowly warm to room temperature. Stir for 2 to 4 hours. Validation: Monitor the reaction via LC-MS or TLC every 30 minutes. You are looking for the consumption of the enone and the appearance of the intermediate aldol mass. Do not exceed 4 hours of reaction time , as the system will begin equilibrating to the syn-isomer.

Step 4: Kinetic Quenching Once LC-MS indicates maximum conversion to the kinetic product, quench the reaction immediately by adding an equal volume of saturated aqueous NH4Cl. Causality Check: Immediate neutralization of the base halts the reversible retro-aldol cleavage, locking the one-carbon bridge stereocenter in the desired anti configuration.

Step 5: Extraction & Purification Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure anti-bicyclo[3.3.1]nonane product. Avoid using highly acidic silica, which may induce unwanted dehydration at the bridgehead.

References

  • One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes Organic Letters (ACS Publications)[Link]

  • Crystal structure of the product of an anomalous Robinson annulation South African Journal of Chemistry[Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics RSC Advances[Link]

  • Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline PubMed Central (PMC)[Link]

Sources

Challenges in the purification of bicyclo[3.3.1]nonane carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of Bicyclo[3.3.1]nonane Carboxylic Acids Role: Senior Application Scientist Status: Active

Welcome to the Support Center

If you are reading this, you are likely staring at a waxy solid that refuses to crystallize, or an NMR spectrum that suggests a mixture of isomers that flash chromatography cannot separate.

The bicyclo[3.3.1]nonane scaffold is a "deceptively simple" bioisostere for adamantane. While it offers excellent lipophilicity and metabolic stability for drug candidates, its purification is complicated by two fundamental issues:

  • Conformational Mobility: Unlike the rigid adamantane cage, the [3.3.1] system flips between chair-chair and chair-boat conformations, complicating NMR analysis and solubility profiles.

  • Stereochemical Stubbornness: The endo and exo isomers of carboxylic acid derivatives often possess nearly identical R_f values on silica but vastly different biological activities.

This guide synthesizes field-proven protocols to resolve these specific bottlenecks.

Module 1: The Isomer Separation Nightmare (Endo vs. Exo)

User Complaint: "I synthesized bicyclo[3.3.1]non-6-ene-3-carboxylic acid, but I have an inseparable mixture of endo/exo isomers. Silica gel isn't working."

Root Cause: The polarity difference between the endo (3


) and exo (3

) acids is negligible on silica because the lipophilic cage dominates the interaction. However, their spatial geometry relative to the alkene (or bridgehead) is distinct.

The Solution: Kinetic Iodolactonization We utilize the geometry of the molecule against itself. If your scaffold contains an alkene (common in intermediates), you can separate isomers by chemically locking the endo isomer into a lactone.

Mechanism

The endo-carboxylic acid is spatially proximal to the C6-C7 double bond. Upon activation of the alkene with iodine, the endo-carboxylate attacks the iodonium ion to form a lactone. The exo-carboxylate, facing away, cannot cyclize and remains an open acid.

Workflow Diagram

Iodolactonization Start Crude Mixture (Endo-Acid + Exo-Acid) Reagent Add I2, KI, NaHCO3 (DCM/H2O biphasic) Start->Reagent Reaction Reaction Stir (0°C to RT, 4-12h) Reagent->Reaction Quench Quench w/ Na2S2O3 (Remove excess Iodine) Reaction->Quench Extract Basify (pH 9) & Extract w/ DCM Quench->Extract PhaseOrg Organic Phase Contains: Iodo-Lactone (Derived from Endo) Extract->PhaseOrg Separation PhaseAq Aqueous Phase Contains: Exo-Carboxylate Salt Extract->PhaseAq Separation zinc Zn/AcOH Reduction (Optional: Revert Lactone to Acid) PhaseOrg->zinc WorkupAq Acidify (pH 2) & Extract PhaseAq->WorkupAq FinalExo Pure Exo-Acid WorkupAq->FinalExo FinalEndo Pure Endo-Acid zinc->FinalEndo

Caption: Chemical separation strategy exploiting the spatial proximity of the endo-carboxyl group to the alkene, allowing phase separation of the resulting lactone.

Step-by-Step Protocol
  • Dissolution: Dissolve crude acid mixture (1.0 equiv) in 0.5 M aqueous NaHCO₃ (3 equiv). If solubility is poor, add DCM to create a biphasic system.

  • Iodination: Add KI (3 equiv) and I₂ (1.2 equiv) at 0°C.

  • Monitoring: Stir in the dark. The endo acid converts to the neutral iodolactone (moves to organic layer/precipitates). The exo acid remains as the water-soluble carboxylate.

  • Separation:

    • Organic Layer: Contains the Endo-Iodolactone . Wash with Na₂S₂O₃ (to remove iodine color), dry, and concentrate.

    • Aqueous Layer: Contains the Exo-Acid . Acidify to pH 2 with 1M HCl and extract with EtOAc to recover the pure exo isomer.

  • Recovery (Optional): To recover the endo-acid from the lactone, treat the lactone with Zn dust in acetic acid (reductive elimination).

Module 2: Crystallization & The "Oiling Out" Phenomenon

User Complaint: "My sample is 95% pure by NMR, but it turns into a yellow oil at the bottom of the flask when I try to recrystallize it."

Root Cause: Bicyclo[3.3.1]nonane derivatives often have melting points near the boiling points of common solvents. If the "cloud point" temperature is higher than the melting point of the solvated solid, the compound undergoes liquid-liquid phase separation (oiling out) rather than nucleation.

The Solution: The "Cloud Point" Titration Method Do not use single solvents (like pure Ethanol). You need a binary system to control the saturation point precisely.

ParameterRecommended SystemWhy?
Solvent A (Good) Acetone or EthanolDissolves the polar carboxyl group and the lipophilic cage.
Solvent B (Poor) Water or HexaneForces the lattice to form by increasing surface tension.
Temp Control 40°C (Not Boiling)Keeping below the melting point prevents oiling.
Troubleshooting Protocol
  • Dissolve the crude oil in the minimum amount of Solvent A at 40°C.

  • Add Solvent B dropwise with rapid stirring until a faint, persistent turbidity (cloudiness) appears.

  • Add one drop of Solvent A to clear the solution.

  • Seeding: Add a single crystal of pure material (if available) or scratch the glass interface.[1]

  • Insulation: Wrap the flask in foil/cotton. Allow it to cool to RT over 4 hours. Do not put it directly in the fridge.

Critical Note: If it oils out again, reheat to redissolve the oil, add 10% more Solvent A, and repeat. The oiling indicates the solution was too concentrated with respect to the poor solvent.

Module 3: Chromatographic "Ghosting" & Tailing

User Complaint: "I can't see my compound on the TLC plate, and it streaks across the column."

Root Cause:

  • UV Invisibility: Bicyclo[3.3.1]nonanes lack conjugation. They are invisible at 254 nm unless a specific chromophore is attached.

  • Acid Tailing: The carboxylic acid interacts with silanols on the silica gel, causing peak broadening (streaking).

The Solution: Visualization & Mobile Phase Modification

1. Visualization (The "Dip")

UV is useless here. You must use destructive stains.

  • Permanganate (KMnO₄): Best for unsaturated bicyclics. Appears as bright yellow spots on purple.

  • Hanessian’s Stain (Cerium Molybdate): Best for saturated acids. Heats to a dark blue/black spot.

  • Iodine Chamber: Non-destructive, but often reversible and faint for these waxy solids.

2. Mobile Phase Recipe

Standard Hexane/EtOAc is insufficient. You must suppress ionization.

  • Standard: Hexane / Ethyl Acetate (3:1) + 1% Acetic Acid .

  • Alternative (for difficult separations): Toluene / Acetone (10:1) + 0.5% Formic Acid .

    • Why Toluene? Toluene interacts with the lipophilic cage more effectively than alkanes, often providing better separation of diastereomers.

Module 4: Sublimation Risks

User Complaint: "I put my pure product on the high-vac pump overnight to dry, and half of it disappeared."

Root Cause: Like adamantane and camphor, bicyclo[3.3.1]nonane derivatives are globular, highly symmetrical molecules with high vapor pressures in the solid state. They sublime easily under vacuum.

Prevention Protocol:

  • Stop the Pump: Never leave these compounds on high vacuum (< 1 mbar) for extended periods (e.g., overnight) without monitoring.

  • Cold Trap: If you must dry aggressively, ensure a cold trap is used to catch sublimed material.

  • Solvent Choice: Use low-boiling solvents (DCM, Pentane) for the final column so you can remove them via rotary evaporation at mild vacuum (200 mbar) rather than requiring high vacuum.

FAQ: Quick Troubleshooting

Q: The NMR shows doubled peaks, but I'm sure it's pure. A: This is likely conformational isomerism , not impurities. The bicyclo[3.3.1]nonane ring flips between chair-chair and chair-boat forms.

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is a single compound undergoing rapid exchange. If they remain distinct, you have a diastereomeric mixture.

Q: Can I use GC-MS for analysis? A: Not directly for the free acids. The high temperatures in the injector port often cause decarboxylation or dehydration of these strained systems.

  • Fix: Derivatize to the methyl ester using TMS-Diazomethane (rapid, room temp) before injection.

Q: My acid is soluble in water. How do I extract it? A: Low molecular weight bicyclic acids can be surprisingly polar.

  • Fix: Saturate the aqueous phase with NaCl (salting out) and use Chloroform/Isopropanol (3:1) as the extraction solvent. This mixture is more polar than DCM and recovers polar acids efficiently.

References
  • Iodolactonization Protocols

    • Bermejo Gonzalez, F., & Bartlett, P. A. (1986).[2] Stereocontrolled Iodolactonization of Acyclic Olefinic Acids. Organic Syntheses, 64, 175.[2] Link

    • Note: While this covers acyclic systems, the mechanistic principle of kinetic control is the gold standard applied to bicyclic systems.
  • Bicyclo[3.3.

    • Carlson, B. A., & Brown, H. C. (1973). Bicyclo[3.3.1]nonan-9-one.[3] Organic Syntheses, 53, 18. Link

    • Provides foundational data on the stability and handling of the ketone precursor.
  • Crystallization of Isomers

    • Bishop, R., et al. (2004). Crystallisation of C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols: supramolecular synthons and concomitant degrees of enantiomer separation. New Journal of Chemistry. Link

    • Detailed discussion on the solubility and crystal packing differences between isomers.
  • Conformational Analysis (Chair-Boat)

    • Gómez-Lor, B., et al. (2003). The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns. Acta Crystallographica Section C. Link

    • Definitive source on the hydrogen bonding differences (dimer vs. lactol)
  • General Purification Data

    • BenchChem. (2025).[4] Troubleshooting Recrystallization Issues for Carboxylic Acid Derivatives. Link

    • General reference for "oiling out" phenomena in polar/lipophilic hybrid molecules.

Sources

Preventing epimerization during functionalization of "Endo-bicyclo[3.3.1]nonane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing stereochemical challenges during the functionalization of endo-bicyclo[3.3.1]nonane-3-carboxylic acid.

Introduction to the Stereochemical Challenge

Functionalizing the endo-isomer of bicyclo[3.3.1]nonane-3-carboxylic acid requires precise control over reaction conditions. The endo configuration places the C3 substituent in a sterically demanding environment relative to the bicyclic framework. When the carboxylic acid is activated (e.g., to an active ester or mixed anhydride), the acidity of the adjacent


-proton increases significantly. In the presence of a base, deprotonation leads to a planar enolate intermediate. Subsequent reprotonation overwhelmingly favors the thermodynamically more stable exo (equatorial-like) isomer to relieve transannular steric strain. This guide provides field-proven strategies to functionalize the endo isomer while strictly preserving its stereochemical integrity.

Troubleshooting FAQs

Q1: Why does my endo-isomer completely epimerize to the exo-isomer when using standard EDC/DMAP coupling conditions? Causality & Mechanism: DMAP (4-dimethylaminopyridine) is a highly nucleophilic catalyst that forms an acylpyridinium intermediate. While this intermediate is highly reactive toward nucleophiles, it dramatically increases the acidity of the adjacent


-proton. DMAP itself, or the primary base (like triethylamine), can easily abstract this proton to form an enolate. Because the bicyclo[3.3.1]nonane ring system is conformationally constrained, reprotonation of the planar enolate occurs from the less sterically hindered face, yielding the thermodynamically stable exo isomer[1]. To prevent this, avoid DMAP entirely when working with epimerization-prone 

-chiral centers.

Q2: Which coupling reagents and bases should I use to minimize epimerization? Expert Recommendation: The choice of both the coupling reagent and the base is critical.

  • Base Selection: Replace unhindered bases like triethylamine (TEA) with sterically hindered or weaker, non-nucleophilic bases. 2,4,6-Collidine is highly recommended because its methyl groups sterically shield the nitrogen, making it a poor proton abstractor for the bulky

    
    -carbon of the bicyclic system, yet it remains basic enough to facilitate the coupling[1].
    
  • Coupling Reagent: Use reagents that form highly reactive but less enolizable active esters. CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) activated with N-methylmorpholine (NMM) forms a triazine super-active ester that undergoes rapid aminolysis before epimerization can occur[2]. Alternatively, use HATU combined with HOAt (1-hydroxy-7-azabenzotriazole); the neighboring group effect of the nitrogen in HOAt accelerates the coupling step, outcompeting the enolization pathway.

Q3: Is it possible to monitor the epimerization in real-time? Analytical Insight: Yes. The endo and exo isomers of bicyclo[3.3.1]nonane derivatives have distinct NMR signatures. Epimerization can be observed via NMR signal doubling almost immediately if the reaction conditions are too basic[3]. Alternatively, chiral or high-resolution achiral reverse-phase HPLC can separate the diastereomeric products. It is highly recommended to quench a small reaction aliquot into a mildly acidic buffer (pH 4-5) prior to LC-MS analysis to prevent artifactual epimerization during sample preparation.

Quantitative Data: Impact of Coupling Conditions on Epimerization

The following table synthesizes expected epimerization levels based on the chosen activation strategy for highly sensitive


-chiral carboxylic acids:
Coupling ReagentBase UsedAdditiveTemp (°C)Expected Epimerization (%)Recommendation
EDCTEADMAP2540 - 80%❌ Strongly Discouraged
EDCDIPEAHOBt2510 - 25%⚠️ Proceed with Caution
BOPDIPEANone255 - 15%⚠️ Moderate Risk
HATUCollidineHOAt0 to 25< 5%✅ Recommended
CDMTNMMNone0 to 25< 2%✅ Highly Recommended

Visualizing the Epimerization Pathway and Troubleshooting

G A Endo-Isomer (Activated Ester) B Base Abstraction of alpha-Proton A->B Base (e.g., TEA) C Planar Enolate Intermediate B->C -H+ D Sterically Driven Reprotonation C->D +H+ E Exo-Isomer (Thermodynamic Product) D->E C3 Inversion

Mechanism of base-catalyzed epimerization via enolate intermediate.

G Start Epimerization Detected? CheckBase Unhindered base used? (e.g., TEA) Start->CheckBase ChangeBase Switch to Collidine or DIPEA CheckBase->ChangeBase Yes CheckCoupling Using EDC/DMAP? CheckBase->CheckCoupling No ChangeCoupling Switch to CDMT or HATU/HOAt CheckCoupling->ChangeCoupling Yes Temp Lower Temp to 0°C CheckCoupling->Temp No

Troubleshooting workflow for mitigating epimerization during coupling.

Step-by-Step Methodologies

Protocol 1: Epimerization-Free Amide Coupling using CDMT

CDMT is highly effective at reducing epimerization for sterically hindered substrates[2]. This protocol acts as a self-validating system; the visual cue of precipitation confirms intermediate formation.

  • Preparation: In an oven-dried flask under an inert atmosphere (N

    
     or Ar), dissolve endo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in anhydrous THF or DMF to a 0.1 M concentration.
    
  • Activation: Cool the solution strictly to 0 °C using an ice bath. Add CDMT (1.2 eq) followed dropwise by N-methylmorpholine (NMM, 1.2 eq).

  • Intermediate Formation: Stir the mixture at 0 °C for 1-2 hours. Validation Check: A white precipitate of NMM·HCl will form, indicating the successful generation of the active triazine ester.

  • Coupling: Add the desired amine (1.1 eq) dropwise. If the amine is a hydrochloride salt, add an additional 1.1 eq of NMM.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor conversion by LC-MS.

  • Workup: Quench with saturated aqueous NH

    
    Cl to maintain a mildly acidic pH, preventing any late-stage epimerization during phase separation. Extract with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol 2: Low-Temperature HATU/Collidine Activation

Collidine acts as a non-nucleophilic base, preventing


-proton abstraction while still facilitating the necessary deprotonation of the carboxylic acid[1].
  • Preparation: Dissolve the endo-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Cooling: Chill the reaction mixture to 0 °C.

  • Base Addition: Add 2,4,6-collidine (3.0 eq). Critical Note: Do not substitute with DIPEA or TEA if the substrate has previously shown high sensitivity to epimerization.

  • Activation: Add HATU (1.1 eq) in one portion. (Optional: Add 1.0 eq of HOAt to further accelerate the coupling and suppress epimerization via neighboring group participation).

  • Reaction: Stir at 0 °C for 2 hours. Only allow the mixture to warm to room temperature if LC-MS indicates incomplete conversion.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous citric acid (to remove collidine and unreacted amine), saturated NaHCO

    
    , and brine. Dry and concentrate.
    

References

  • Epimerisation in Peptide Synthesis Source: MDPI URL
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL
  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?

Sources

Technical Support Center: Troubleshooting Low Yields in Double Michael Addition Reactions for Bicyclo[3.3.1]nonane Core

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of the bicyclo[3.3.1]nonane scaffold. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the double Michael addition reaction to construct this vital carbocyclic core. The bicyclo[3.3.1]nonane framework is a common motif in many biologically active natural products, making its efficient synthesis a critical task.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, particularly when facing challenges with low yields.

Core Concept: The Double Michael Addition Pathway

The construction of the bicyclo[3.3.1]nonane core via a double Michael addition, often as part of a Robinson annulation sequence, is an elegant and powerful strategy.[1][2] The fundamental mechanism involves two sequential conjugate additions. First, a base abstracts an acidic proton from a Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. This enolate then performs an intermolecular 1,4-addition to a Michael acceptor (e.g., an α,β-unsaturated ketone or ester). The resulting intermediate, which still contains a nucleophilic enolate and an electrophilic acceptor, then undergoes a second, intramolecular Michael addition to forge the second ring and complete the bicyclic system.[3][4]

G cluster_0 Step 1: Intermolecular Michael Addition cluster_1 Step 2: Intramolecular Michael Addition (Cyclization) Donor Michael Donor (e.g., 1,3-Dicarbonyl) Enolate Enolate Nucleophile Donor->Enolate Deprotonation Base Base Base->Donor Acceptor Michael Acceptor (α,β-Unsaturated System) Enolate->Acceptor 1,4-Conjugate Addition Intermediate Acyclic Intermediate Acceptor->Intermediate Cyclization Intramolecular 1,4-Addition Intermediate->Cyclization Intermediate->Cyclization Product Bicyclo[3.3.1]nonane Core Cyclization->Product

Caption: General workflow of the double Michael addition reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of the bicyclo[3.3.1]nonane core.

Problem 1: Low or No Product Formation (Poor Conversion)

Question: My reaction has stalled, or my starting materials are largely unconsumed after the specified reaction time. What are the most probable causes and how can I fix this?

Answer: Low conversion is a frequent issue that typically points to one of four areas: the base, the reactants, the solvent, or the temperature.

  • Inadequate Base or Deprotonation: The first step, deprotonation of the Michael donor, is critical. If the base is not strong enough to deprotonate the donor efficiently, the concentration of the active nucleophile will be too low for the reaction to proceed.

    • Check pKa Values: Ensure the pKa of your base's conjugate acid is significantly higher (at least 2-3 pKa units) than the pKa of the Michael donor. For a typical 1,3-dicarbonyl (pKa ~9-13), bases like sodium ethoxide (pKa ~16), potassium tert-butoxide (pKa ~17), or DBU (pKa ~13.5) are common choices.[2][5]

    • Base Quality and Stoichiometry: Use a fresh, anhydrous base. Alkali metal alkoxides are notoriously hygroscopic and will be quenched by water. Consider using a full equivalent or even a slight excess of the base if you suspect moisture is an issue. For catalytic approaches, ensure the catalyst is active.

    • Steric Hindrance: A very bulky base might struggle to deprotonate a sterically hindered Michael donor.

  • Suboptimal Solvent Choice: The solvent plays a profound role in solubility and reactivity.

    • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, the reaction will be limited by mass transport.

    • Polarity: The polarity of the solvent can dramatically influence reaction rates and even the diastereoselectivity of the addition.[6] Polar aprotic solvents like THF, DMF, or DMSO are often effective. In some cases, less polar solvents like benzene or toluene are used, particularly for reactions at higher temperatures.[7] A systematic screen of solvents is a valuable optimization step.

  • Reaction Temperature: Michael additions can be sensitive to temperature.

    • Low Temperature: If the reaction is run at 0 °C or below, it may simply be too slow. Try allowing the reaction to warm gradually to room temperature or even gently heating it.[8]

    • High Temperature: Conversely, excessive heat can lead to decomposition of reactants or products, or favor side reactions.

  • Reactant Reactivity:

    • Michael Donor: If the α-proton is not sufficiently acidic, deprotonation will be unfavorable.

    • Michael Acceptor: Severe steric hindrance near the β-carbon of the acceptor can prevent the nucleophile from attacking.

G Start Low or No Conversion CheckBase Is the base strong enough? (pKa Donor vs. pKa BaseH) Is it fresh and anhydrous? Start->CheckBase CheckSolvent Are all reactants soluble? Have different solvent polarities been tested? CheckBase->CheckSolvent Yes Success Improved Yield CheckBase->Success No, problem found. (Change/refresh base) CheckTemp Is the temperature too low? (Try warming) Is it too high? (Decomposition) CheckSolvent->CheckTemp Yes CheckSolvent->Success No, problem found. (Change solvent) CheckReactants Is the Michael donor acidic enough? Is the Michael acceptor too hindered? CheckTemp->CheckReactants Yes CheckTemp->Success No, problem found. (Optimize temperature) CheckReactants->Success No, problem found. (Re-evaluate substrates)

Caption: Troubleshooting flowchart for low reaction conversion.

Problem 2: Complex Product Mixture and Formation of Byproducts

Question: My crude reaction analysis (TLC, NMR) shows multiple spots/peaks. Besides my starting materials, I am not getting a clean product. What are the likely side reactions?

Answer: The formation of a complex mixture indicates that competing reaction pathways are occurring. Understanding these pathways is key to suppressing them.

  • Single Michael Adduct: The most common byproduct is the intermediate formed after only the first (intermolecular) Michael addition. The second (intramolecular) cyclization may be slow or unfavorable.

    • Cause: This often happens at low concentrations where intermolecular reactions are less likely. It can also occur if the conformation required for the intramolecular cyclization is high in energy.

    • Solution: Try increasing the reaction concentration to favor the intramolecular step. Sometimes, a change in base or solvent, or an increase in temperature, is required to facilitate the final ring closure.[9]

  • Aldol and Claisen Condensations: Enolates are versatile and can participate in aldol or Claisen-type reactions with themselves (self-condensation) or with other carbonyl-containing molecules in the flask.[2]

    • Cause: These side reactions are often faster at higher temperatures and can be promoted by strong bases.

    • Solution: Add the base or one of the reactants slowly and at a lower temperature (e.g., 0 °C or below) to maintain a low instantaneous concentration of the reactive enolate. This favors the desired Michael addition over competing pathways.[10]

  • Polymerization: Highly reactive Michael acceptors like acrolein or methyl vinyl ketone can polymerize under basic conditions.

    • Solution: Use the slow addition technique described above. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as oxygen can sometimes initiate polymerization.

G Reactants Michael Donor + Acceptor Enolate Enolate Reactants->Enolate Base SidePath3 Polymerization Reactants->SidePath3 Base DesiredPath Double Michael Addition Enolate->DesiredPath SidePath1 Single Michael Adduct (Incomplete Cyclization) Enolate->SidePath1 SidePath2 Aldol/Claisen Products (Self-Condensation) Enolate->SidePath2 Product Bicyclo[3.3.1]nonane DesiredPath->Product

Caption: Competing reaction pathways in the double Michael addition.

Problem 3: Poor Diastereoselectivity

Question: I have successfully formed the bicyclo[3.3.1]nonane core, but I am getting a mixture of diastereomers. How can I improve the stereochemical outcome?

Answer: Controlling the stereochemistry at the newly formed chiral centers is a significant challenge. The final ratio of diastereomers is determined by whether the reaction is under kinetic or thermodynamic control.[1]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Favored at lower temperatures with rapid, irreversible product formation. The product ratio reflects the relative energies of the transition states leading to the different diastereomers.

    • Thermodynamic Control: Favored at higher temperatures or with longer reaction times, allowing for equilibration (via retro-Michael addition/re-addition) to the most stable diastereomer. An epimerizable center can also be isomerized by the base to the thermodynamic product.[1]

  • Strategies for Improving Selectivity:

    • Temperature: This is the first variable to adjust. Running the reaction at lower temperatures (e.g., -20 °C, -40 °C, or -78 °C) will often enhance selectivity in favor of the kinetic product.[11]

    • Solvent: The solvent can influence the conformation of the transition state. A study by Toueg and Prunet demonstrated that the diastereoselectivity of an intermolecular Michael addition could be completely reversed by changing the solvent polarity.[6] A screen of aprotic vs. protic or coordinating vs. non-coordinating solvents is recommended.

    • Base/Counter-ion: The choice of base and its associated counter-ion (e.g., Li⁺, Na⁺, K⁺) can affect the aggregation state and geometry of the enolate, thereby influencing facial selectivity.

    • Asymmetric Catalysis: For enantioselective synthesis, employing a chiral catalyst, such as a chiral ionic liquid or a proline-derived organocatalyst, can induce high levels of stereocontrol.[12][13]

Parameter Effect on Selectivity Typical Conditions & Rationale Reference
Temperature Lower temperature generally increases selectivity.0 °C to -78 °C. Favors the kinetically controlled product by preventing equilibration.[11]
Solvent Can dramatically alter or even reverse diastereoselectivity.Screen non-polar (Toluene), polar aprotic (THF, CH₂Cl₂), and polar protic (TFE). Solvent choice affects transition state geometry.[6]
Base The counter-ion and steric bulk can influence the approach of the electrophile.Compare NaOEt, KtBuOK, LDA. Different metal cations can lead to different chelation control.[1]
Concentration Can influence aggregation states and intermolecular vs. intramolecular steps.Typically 0.1 M to 1.0 M. Higher concentration can favor the cyclization step.[9]
Problem 4: Challenges with Product Purification

Question: My crude product is a thick, inseparable oil, and I'm observing significant tailing during silica gel column chromatography. What purification strategies can I use?

Answer: Purification of bicyclo[3.3.1]nonane derivatives, especially nitrogen-containing ones (azabicycles), can be challenging due to their physical properties and basicity.

  • For Tailing on Silica Gel:

    • Cause: The basicity of nitrogen atoms (in azabicycles) or the polarity of multiple ketone functionalities can lead to strong interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes streaking and poor separation.[14]

    • Solution 1: Basic Additive: Add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[14]

    • Solution 2: Alternative Stationary Phase: Switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[14]

  • For Oily Products:

    • Trituration: If the product is an amorphous solid or a thick oil, try trituration. This involves stirring the crude material vigorously with a solvent in which the desired product is sparingly soluble (but the impurities are soluble), such as hexanes, diethyl ether, or a mixture. This can often induce crystallization or precipitate the product as a solid powder.[14]

    • Salt Formation and Crystallization: This is a highly effective technique for purifying basic compounds. Dissolve the crude oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid (e.g., 2.0 M HCl in diethyl ether) dropwise. The corresponding hydrochloride salt will often precipitate as a crystalline solid, which can be easily collected by filtration. This method is excellent for achieving high purity.[14]

Protocol: Salt Formation for Purification
  • Dissolve the crude, oily product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • While stirring, slowly add a solution of 2 M hydrochloric acid in diethyl ether dropwise.

  • Observe for the formation of a precipitate. Continue adding the acid solution until no further precipitation is observed.

  • If precipitation is slow, try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath for 30-60 minutes to maximize crystallization.[14]

  • Collect the solid salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (e.g., cold diethyl ether) to remove any surface impurities.

  • Dry the purified salt under vacuum. The free base can be regenerated by dissolving the salt in water, basifying with a base like NaHCO₃ or NaOH, and extracting with an organic solvent.

General Experimental Protocol: Synthesis of a Bicyclo[3.3.1]nonane-2,9-dione

This protocol is a generalized procedure based on common methods for the double Michael addition/Robinson annulation to form the bicyclic dione core.[2][7] Note: This is a representative example; specific quantities, temperatures, and reaction times must be optimized for your specific substrates.

  • Setup:

    • To a flame-dried or oven-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the Michael donor (e.g., a cyclic 1,3-diketone, 1.0 equiv).

    • Dissolve the donor in an appropriate anhydrous solvent (e.g., THF, benzene, or ethanol, ~0.2 M).

    • Cool the solution to the desired initial temperature (e.g., 0 °C) using an ice-water bath.

  • Reaction:

    • Add the base (e.g., NaOEt or KtBuOK, 1.1 equiv) portion-wise or as a solution to the stirred mixture. Allow the mixture to stir for 15-30 minutes to ensure complete enolate formation.

    • Add the Michael acceptor (e.g., methyl vinyl ketone, 1.0-1.2 equiv) dropwise via syringe over 20-30 minutes. Slow addition is crucial to minimize side reactions.[10]

    • After the addition is complete, allow the reaction to stir at the initial temperature for a period, then let it warm to room temperature. The reaction may need to be heated to reflux to drive the final cyclization.[7]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel or alumina. If tailing is observed, consider using an eluent system containing triethylamine.[14]

    • Alternatively, if the product is basic and oily, attempt purification via salt formation and crystallization as described in the section above.

References
  • Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane Derivatives. Benchchem.
  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (2025). IUCr.
  • Synthesis of some polyfunctionalized bicyclo[3.3.1]nonane-2,9-diones and bicyclo[4.3.1]decane-2,10-diones.The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. (2014). CHEBIJA.
  • Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. (2025). Wiley Online Library.
  • Toueg, J., & Prunet, J. (2008). Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid. Organic Letters, 10(1), 45-48. Available from: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
  • Aiguade, J., Hao, J., & Forsyth, C. J. (2001). Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids. Organic Letters, 3(7), 979-982. Available from: [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (2025). IUCr Journals.
  • Wang, Y., & Crowe, W. E. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes.Organic Letters, 12(6), 1232-1235.
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.Semantic Scholar.
  • Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds.UCL Thesis.
  • Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones.RSC Publishing.
  • Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary... ResearchGate. Available from: [Link]

  • Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. (2014). Synlett.
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available from: [Link]

  • Preparation and Double Michael Addition Reactions of a Synthetic Equivalent of the Nazarov Reagent. (2013). ACS Publications. Available from: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry. Available from: [Link]

  • Managing reaction temperature for selective Michael addition.Benchchem.
  • Michael Addition Reaction Mechanism. (2020). Chemistry Steps. Available from: [Link]

Sources

Technical Support Center: Stereoselective Hydrogenation of Bicyclo[3.3.1]nonene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced stereoselective hydrogenations. The bicyclo[3.3.1]nonane core is a privileged scaffold found in numerous bioactive natural products, including nemorosone, garsubellin A, and hyperforin[1],[2]. However, the unique twin-chair conformation of the bicyclo[3.3.1]nonene precursor presents significant challenges for stereocontrolled reduction. The endo face (inside the bicyclic cavity) is highly sterically hindered by axial protons, heavily biasing standard catalytic reductions toward the exo face.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate catalyst selection for these complex bridged systems.

Diagnostic Decision Matrix

Before proceeding to the troubleshooting FAQs, use the logic matrix below to identify the optimal catalyst system based on your specific bicyclo[3.3.1]nonene substrate's structural features.

CatalystSelection Start Bicyclo[3.3.1]nonene Substrate DG Coordinating Group Present? (-OH, -CO2R, -CONR2) Start->DG SynDir Syn-Directed Approach (Overcomes Sterics) DG->SynDir Yes AntiDir Steric Approach (Default Exo-Face) DG->AntiDir No Crabtree Crabtree's Catalyst [Ir(cod)(PCy3)(py)]+ SynDir->Crabtree Directing Group Match Steric Alkene Substitution Level? AntiDir->Steric PdC Heterogeneous Pd/C or PtO2 IrBArF Ir-BArF Complex (Tetrasubstituted) Steric->IrBArF High (Tetra) Wilkinson Wilkinson's or PtO2 (Di/Tri-substituted) Steric->Wilkinson Low (Di/Tri)

Decision matrix for selecting hydrogenation catalysts for bicyclo[3.3.1]nonene systems.

Frequently Asked Questions & Troubleshooting

Q1: I am synthesizing a polycyclic natural product (e.g., nemorosone) and need to reduce a tetrasubstituted internal alkene within the bicyclic core. Pd/C shows no conversion. What is the alternative? Causality & Solution: Tetrasubstituted alkenes possess a massive kinetic barrier for coordination to standard heterogeneous surfaces or bulky homogeneous catalysts like Wilkinson's[3],[4]. To overcome this, Crabtree's catalyst ([Ir(cod)(PCy3)(py)]PF6) is required. The highly electrophilic cationic Ir(I) center, combined with the specific steric profile of its ligands, allows it to overcome the activation barrier that stalls other catalysts, achieving high turnover frequencies for tetrasubstituted olefins[3]. This exact strategy is critical in the stereoselective total syntheses of complex bicyclo[3.3.1]nonane cores like nemorosone and garsubellin A[1],[2].

Q2: When using Crabtree's catalyst for an unfunctionalized bicyclic alkene, the reaction stalls at 20% conversion. Adding more H₂ doesn't help. What happened? Causality & Solution: During catalytic turnover, especially as the alkene concentration depletes, the active Ir(III) dihydride species undergoes an irreversible trimerization to form an inactive heptahydride cluster[5]. This deactivation is driven by the dissociation of the pyridine ligand. Fix: Switch the counterion. The standard PF6⁻ salt promotes tight ion-pairing which exacerbates deactivation. Using the bulky, non-coordinating BArF (tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) counterion physically shields the Ir centers, preventing trimerization and allowing the hydrogenation of highly hindered substrates to reach completion[5],[6].

Q3: How do I force hydrogen addition from the sterically hindered endo face? Causality & Solution: The bicyclo[3.3.1]nonene framework naturally favors exo face attack due to the steric bulk of the endo cavity. To override this, you must rely on Directed Hydrogenation. If you have a coordinating group (hydroxyl, ester, amide) on the endo face, Crabtree's catalyst will strongly coordinate to this Lewis basic heteroatom prior to alkene insertion. This locks the catalyst onto the endo face, delivering hydrogen syn to the directing group with near-perfect diastereoselectivity[7]. Heterogeneous catalysts cannot reliably form these directed chelates and will default to the sterically favored exo product.

Q4: My Pd/C hydrogenation is yielding a mixture of exo/endo isomers instead of the desired sterically-controlled product. Why? Causality & Solution: Palladium is an excellent isomerization catalyst. Before the hydrogenation event completes, Pd(0) can promote reversible beta-hydride elimination, causing the double bond to migrate around the bicyclic ring[4]. This scrambles the facial steric environment, leading to mixed diastereomers. Fix: Switch to Platinum(IV) oxide (Adams' catalyst). Pt(0) has a significantly higher barrier for beta-hydride elimination compared to Pd(0), making it a purely reductive catalyst that preserves the original position of the alkene, ensuring strict steric approach control.

Standard Operating Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include built-in self-validation checkpoints.

Protocol A: Homogeneous Directed Hydrogenation (Crabtree's Catalyst)

Note: Iridium(I) is highly sensitive to proton-bearing impurities and moisture, which irreversibly poison the catalyst[5],[3]. Strictly anhydrous conditions are mandatory.

  • Preparation: In a nitrogen-filled glovebox, dissolve the bicyclo[3.3.1]nonene substrate (1.0 eq) and [Ir(cod)(PCy3)(py)]BArF (5 mol%) in anhydrous, degassed dichloromethane (DCM). Causality: Non-coordinating solvents are required because coordinating solvents (like EtOH) will outcompete the alkene for the Ir center[6].

  • Purging: Transfer the sealed vessel to a Schlenk line. Freeze-pump-thaw the mixture three times to remove dissolved N₂, which can competitively inhibit H₂ oxidative addition.

  • Hydrogenation: Backfill the vessel with H₂ gas (1-5 atm).

  • Self-Validation Checkpoint (Critical): Observe the solution color. The initial orange solution must turn pale yellow or colorless within minutes of H₂ introduction. This color shift confirms the displacement of cyclooctadiene (cod) and the formation of the active Ir(III) dihydride species. If the solution turns dark brown or black, the catalyst has decomposed into inactive iridium nanoparticles due to moisture or base contamination.

  • Quenching: Vent the H₂ gas, concentrate the solvent, and filter through a short silica plug to remove the metal complex.

ProtocolWorkflow Prep 1. Substrate & Catalyst Preparation (Glovebox) Solvent 2. Add Anhydrous DCM/DCE Prep->Solvent Purge 3. Purge with H2 Gas (Schlenk Line) Solvent->Purge React 4. Pressurize & Stir (Monitor Color) Purge->React Quench 5. Vent & Filter (Silica Plug) React->Quench

Self-validating workflow for homogeneous directed hydrogenation using Crabtree's catalyst.

Protocol B: Sterically-Controlled Heterogeneous Hydrogenation (PtO₂)
  • Preparation: Suspend PtO₂ (10 wt%) in anhydrous ethyl acetate. Add the bicyclo[3.3.1]nonene substrate.

  • Activation & Self-Validation Checkpoint: Purge the reaction flask with H₂ gas. The brown PtO₂ powder will rapidly turn black as it is reduced in situ to highly active Pt(0) black. If this color change does not occur, the H₂ pressure is insufficient or the solvent is contaminated with catalyst poisons (e.g., thiols, amines).

  • Monitoring: Connect the flask to a gas burette to monitor H₂ uptake. The reaction is complete when exactly 1.0 molar equivalent of H₂ is consumed. Over-consumption indicates solvent reduction or over-reduction of other functional groups.

  • Filtration: Filter the mixture through Celite under an inert atmosphere (dry Pt(0) is pyrophoric) and concentrate the filtrate.

Quantitative Data: Catalyst Performance Matrix

Use the following data table to compare the operational limits of each catalyst system when applied to bridged bicyclic frameworks.

Catalyst SystemMax Alkene SubstitutionEndo/Exo Selectivity BiasIsomerization RiskTypical H₂ Pressure
Pd/C (Heterogeneous) Tri-substitutedStrongly Exo (Steric)High1 - 3 atm
PtO₂ (Adams' Catalyst) Tri-substitutedStrongly Exo (Steric)Low1 - 5 atm
Wilkinson's [RhCl(PPh₃)₃] Di-substitutedStrongly Exo (Steric)Very Low1 - 5 atm
Crabtree's[Ir(cod)(PCy₃)(py)]PF₆ Tetra-substitutedTunable (Directed by -OH/-CO₂R)Low1 - 5 atm
Crabtree's BArF Variant Tetra-substitutedTunable (Directed by -OH/-CO₂R)Low10 - 50 atm

References[5] Crabtree's catalyst revisited; Ligand effects on stability and durability - RSC Publishing. Verify Source[6] Asymmetric Hydrogenation of Olefins Using Chiral Crabtree-type Catalysts: Scope and Limitations - ACS Publications. Verify Source[1] Stereoselective Total Synthesis of Nemorosone - The Journal of Organic Chemistry.Verify Source[3] Crabtree's catalyst - Wikipedia.Verify Source[2] Stereoselective total synthesis of garsubellin A - PubMed. Verify Source[7] Crabtree's Catalyst: (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate - Thieme Connect. Verify Source[4] Catalytic Hydrogenation of Alkenes and Alkynes - YouTube (Educational). Verify Source

Sources

Validation & Comparative

Comparative analysis of endo vs. exo bicyclo[3.3.1]nonane-3-carboxylic acid reactivity

[1][2]

Executive Summary

The bicyclo[3.3.1]nonane scaffold serves as a critical bioisostere for adamantane and a rigid spacer in medicinal chemistry.[1] However, the reactivity and physicochemical profile of its derivatives depend heavily on the stereochemical orientation at the C3 position.[1]

This guide compares endo-bicyclo[3.3.1]nonane-3-carboxylic acid and its exo isomer.[2] The core distinction lies in the transannular interaction between positions C3 and C7.

  • Exo-Isomer: Adopts a stable chair-chair conformation with the carboxyl group in an equatorial-like orientation. It exhibits "standard" secondary carboxylic acid reactivity.[1]

  • Endo-Isomer: Places the carboxyl group in an axial-like orientation pointing into the bicyclic cavity. This creates severe transannular steric strain with C7, often forcing the ring into a boat conformation or facilitating unique transannular reactions (e.g., hydride shifts).[1]

Structural & Conformational Analysis

Understanding the geometry is the prerequisite for predicting reactivity.[1] The bicyclo[3.3.1]nonane system prefers a Chair-Chair (CC) conformation, but steric clashes can destabilize this.[1]

The "Hockey Stick" Effect and C3-C7 Strain

In the CC conformation, the distance between the endo-hydrogens at C3 and C7 is approximately 3.0–3.1 Å , which is within the van der Waals repulsive range.[1]

  • Exo-3-COOH: The carboxyl group points away from the C7 position (equatorial). The molecule retains the stable CC conformation.[1]

  • Endo-3-COOH: The carboxyl group points towards the C7 position (axial). To relieve the severe non-bonded repulsion between the carboxylic acid and the C7 methylene group, the substituted ring often flips to a Boat conformation.[1]

Visualization of Conformational Dynamics[2]

Conformationcluster_0Steric Environmentcluster_1High Energy Intermediatecluster_2Preferred ConformationExoExo-Isomer(Chair-Chair)Endo_CCEndo-Isomer(Chair-Chair)Exo->Endo_CC  Epimerization  Endo_BoatEndo-Isomer(Boat-Chair)Endo_CC->Endo_Boat  Strain Relief  (Major Driving Force)

Figure 1: Conformational energy flow. The endo-isomer is thermodynamically driven toward a boat-chair conformation to avoid the transannular clash inherent in the chair-chair form.[1]

Comparative Reactivity Guide

This section breaks down how structural differences translate into experimental outcomes.

Intermolecular Reactivity (Esterification & Amidation)
FeatureExo-Isomer Endo-Isomer Mechanistic Insight
Steric Access HighLowThe endo-face is shielded by the C7 bridge, creating a "concave" hindered pocket.
Esterification Rate Fast (

)
Slow (

)
Nucleophilic attack on the endo-carbonyl is hindered by the C7 hydrogens or substituents.[1]
Yield (Standard) >90%50-70%Endo often requires forcing conditions (higher T, activated esters) or smaller nucleophiles.[1]

Experimental Implication: When coupling endo-acids to bulky amines, use highly reactive coupling agents (e.g., HATU, COMU) rather than carbodiimides (EDC/DCC) to overcome the steric barrier.[1]

Intramolecular & Transannular Reactivity

The endo-isomer is "primed" for transannular chemistry due to the proximity of C3 and C7.

  • Transannular Hydride Shifts: In solvolysis reactions (e.g., of the corresponding tosylates), the endo-isomer readily undergoes a 3,7-hydride shift .[1] A hydride moves from C7 to C3, transferring the cationic center across the ring.[1] This is rarely observed in the exo-isomer unless forced.

  • Lactonization: If a hydroxyl group is present at C7 (specifically endo-7-OH), the endo-3-COOH can rapidly cyclize to form a bridged lactone.[1] The exo-acid cannot cyclize without ring distortion.

  • Lactol Formation (9-Keto derivatives): Interestingly, in 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids, the exo -isomer (relative to the ring) can interact with the C9 ketone to form a lactol, whereas the endo-isomer (boat conformation) positions the carboxylate away from the bridge ketone [1].[1]

Acidity (pKa) and Solvation[2]
  • Exo-Acid: Behaves like a typical cyclohexane carboxylic acid (pKa ~4.8). The carboxylate anion is well-solvated.

  • Endo-Acid: Likely exhibits a slightly higher pKa (weaker acid) .

    • Reasoning: The hydrophobic cavity shields the carboxylate, making solvation of the anion energetically less favorable (steric inhibition of solvation).[1]

Experimental Protocols

Synthesis and Separation Workflow

The synthesis often produces a mixture of isomers.[1] Separation relies on their differential solubility and reactivity.[1]

Step 1: Synthesis via Koch-Haaf Carboxylation

  • Precursor: Start with 3-hydroxybicyclo[3.3.1]nonane or bicyclo[3.3.1]non-2-ene.[1]

  • Reaction: Treat with formic acid and sulfuric acid (Koch-Haaf conditions).

  • Result: Generates a mixture of exo and endo acids. The thermodynamic product (exo) usually predominates.[1]

Step 2: Separation Protocol (Iodolactonization Strategy) This protocol exploits the endo-isomer's ability to undergo intramolecular reactions if an alkene is present, or uses standard chromatography based on polarity.[1]

  • Method A: Kinetic Esterification [1]

    • Dissolve crude acid mixture in MeOH/HCl (mild conditions).

    • Stir at RT for 4 hours.

    • Outcome: The exo-acid esterifies significantly faster.

    • Workup: Extract with weak base (NaHCO3). The aqueous phase will be enriched with unreacted endo-acid; the organic phase contains exo-ester.

  • Method B: Chromatographic Separation [1]

    • Stationary Phase: Silica Gel (acid washed).[1]

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 2:[1]1) + 1% Acetic Acid.[1]

    • Order of Elution: The endo-isomer (often less polar due to internal H-bonding or shielding) may elute differently than the exo, but this is substrate-dependent. Note: NMR verification is required.

Characterization (NMR Signature)

Distinguishing the isomers requires

1
IsomerConformationH3 Signal MultiplicityCoupling Constants (

)
Exo-COOH Chair-ChairH3 is Axial Large

(~10-12 Hz) with H2/H4 axial protons.[1] Appears as a wide triplet of triplets (tt).[1]
Endo-COOH Boat-ChairH3 is "Flagpole" Smaller couplings due to distorted dihedral angles. Often appears as a narrower multiplet or broad singlet.[1]

Visualizing the Transannular Hydride Shift

This mechanism explains the instability of endo-derivatives under cationic conditions.

HydrideShiftFigure 2: The 3,7-Transannular Hydride Shift. A dominant pathway for endo-cations, leading to scaffold rearrangement.Cation_EndoEndo-Cation (C3)(Unstable)TSTransannular TS(Hydride bridging C3-C7)Cation_Endo->TS  Proximity (3.0 Å)  Cation_DegradedRearranged Cation(Adamantane/Olefin)TS->Cation_Degraded  Hydride Transfer  

[2]

References

  • Papadakis, M. M., Pavon, J. A., Lalancette, R. A., & Thompson, H. W. (2003).[2][1] The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid.[2][1] Acta Crystallographica Section C: Crystal Structure Communications, 59(3), o167-o170.[1] Link

  • Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977).[1] Conformational analysis of bicyclo[3.3.1]nonane derivatives. Tetrahedron, 33(20), 349-355.[1] Link

  • Eakin, M. A., Martin, J., & Parker, W. (1965).[1] Solvolysis of bicyclo[3.3.1]nonan-3-yl tosylates. Chemical Communications, (13), 298-299.[1] Link[1]

  • Kovacic, P., & Roskos, P. D. (1969).[1] Bicyclo[3.3.1]nonane-3-carboxylic acid.[2][1][3][4] Journal of the American Chemical Society, 91(23), 6457–6460.[1] Link[1]

Spectroscopic differentiation of endo and exo bicyclo[3.3.1]nonane isomers

Author: BenchChem Technical Support Team. Date: March 2026

The bicyclo[3.3.1]nonane framework is a privileged structural motif ubiquitous in complex natural products (such as the polycyclic polyprenylated acylphloroglucinols, or PPAPs, like hyperforin) and biologically active synthetic pharmaceuticals[1][2]. The three-dimensional geometry of this bridged bicyclic system presents a unique stereochemical challenge: differentiating between endo and exo substituents.

Because the pharmacological trajectory and synthetic reactivity of these molecules depend entirely on their precise spatial arrangement, analytical ambiguity is unacceptable. This guide provides an authoritative, objective comparison of the spectroscopic methodologies used to differentiate endo and exo bicyclo[3.3.1]nonane isomers, grounded in conformational causality and self-validating experimental protocols.

Conformational Causality: The Root of Spectroscopic Variance

To understand how to differentiate these isomers, one must first understand the physical causality driving their spectroscopic signatures. The bicyclo[3.3.1]nonane parent system predominantly exists in a


-symmetric twin-chair (CC) conformation[1].

When a substituent is introduced at the C-2 or C-3 position, its orientation—endo (pointing into the V-shaped cavity of the bicyclic system) or exo (pointing outward, equatorially)—drastically alters the molecule's steric environment:

  • The Exo Isomer: An exo substituent at C-3 occupies an equatorial-like position. It projects away from the dense bicyclic core, allowing the molecule to comfortably maintain the highly stable twin-chair (CC) conformation[1][3].

  • The Endo Isomer: An endo substituent at C-3 occupies an axial-like position. In a twin-chair conformation, this creates a massive transannular 3,7-diaxial steric clash with the endo proton (or substituent) at C-7. To relieve this severe van der Waals repulsion, the endo isomer frequently undergoes a ring flip into a

    
    -symmetric boat-chair (BC) conformation[1][3].
    

This fundamental divergence in 3D topography—driven entirely by steric strain—is the physical basis for all spectroscopic differentiation.

Comparative Spectroscopic Workflows

Differentiating these isomers requires a multi-modal approach. Below is an objective comparison of the primary spectroscopic techniques used to assign endo/exo stereochemistry.

1D H NMR: The Karplus Relationship

The most immediate diagnostic tool is the


H NMR spectrum, specifically the vicinal proton-proton coupling constants (

) of the proton attached to the substituted carbon (e.g., H-3)[4]. The magnitude of these couplings is dictated by the dihedral angle between adjacent protons, as described by the Karplus equation[4].
  • For an Exo-Substituent: The corresponding H-3 proton is endo (axial). An axial proton will couple with the adjacent axial and equatorial protons at C-2 and C-4. This results in two large axial-axial couplings (

    
     Hz) and two smaller axial-equatorial couplings (
    
    
    
    Hz)[4].
  • For an Endo-Substituent: The corresponding H-3 proton is exo (equatorial). It will only exhibit small equatorial-axial and equatorial-equatorial couplings (

    
     Hz) with the adjacent methylene protons.
    
1D C NMR: The -Gauche Effect

Carbon-13 NMR provides a highly reliable, orthogonal verification method based on steric compression[5]. When an endo substituent compresses against the transannular C-7 position (or the C-9 bridge, depending on the substitution site), it increases the localized electron density around those carbon nuclei. This phenomenon, known as the


-gauche effect, leads to a pronounced upfield shift (shielding) of the affected carbon signals compared to the strain-free exo isomer.
2D NOESY/ROESY: Through-Space Validation

Nuclear Overhauser Effect (NOE) spectroscopy maps through-space dipole-dipole interactions (< 5 Å)[2][6]. This is the ultimate self-validating step in solution-state NMR. An endo proton will show strong cross-peaks with the transannular protons on the opposite ring (e.g., H-3 endo to H-7 endo). An exo proton will lack these transannular cross-peaks, instead showing correlations primarily to the adjacent equatorial protons.

Quantitative Data Comparison

The following table summarizes the expected spectroscopic parameters for a generic C-3 substituted bicyclo[3.3.1]nonane system, synthesizing the mechanistic principles described above.

Analytical MetricExo-Substituent (CC Conformation)Endo-Substituent (BC or Distorted CC)Diagnostic Reliability

H Multiplicity (H-3)
Triplet of triplets (tt) or multipletNarrow multiplet (m)High

Coupling (H-3)
Large (

> 8 Hz) present
Only small (

< 5 Hz) present
High

C Shift (

-gauche)
Downfield (Standard shift)Upfield (Shielded by 2–6 ppm)Moderate-High
Key NOESY Contacts H-3 to H-2/H-4 exo protonsH-3 to C-9 bridge or C-7 endo protonAbsolute
IR Spectroscopy Free -OH / -NH

stretch (if applicable)
Potential intramolecular H-bondingLow (Context dependent)

Experimental Methodology: A Self-Validating NMR Protocol

To ensure scientific integrity, the following step-by-step protocol outlines a self-validating NMR workflow designed to unambiguously assign the stereochemistry of bicyclo[3.3.1]nonane isomers.

Phase 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified isomeric mixture (or isolated isomer) in 0.6 mL of a deuterated solvent. Crucial Choice: While CDCl

    
     is standard, if the H-2, H-3, and H-4 signals overlap heavily, evaporate the CDCl
    
    
    
    and reconstitute in C
    
    
    D
    
    
    . The aromatic solvent induces anisotropic shifts that often resolve overlapping aliphatic multiplets.
  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4 cm to optimize magnetic field shimming.

Phase 2: 1D Acquisition & Karplus Extraction

  • Acquire a standard

    
    H NMR spectrum at 
    
    
    
    400 MHz (64 scans, relaxation delay
    
    
    s).
  • Process with mild exponential line broadening (LB = 0.3 Hz) and zero-fill to 64k data points to maximize digital resolution for precise

    
    -coupling extraction.
    
  • Isolate the signal for the proton attached to the stereocenter. Extract the coupling constants. If a

    
    -value exceeds 8 Hz, the proton is axial (thus, the substituent is exo).
    

Phase 3: 2D NOESY Acquisition

  • To validate the 1D hypothesis, set up a 2D NOESY experiment.

  • Causality Check: For small molecules like bicyclo[3.3.1]nonanes (MW < 500 g/mol ), the NOE correlation time (

    
    ) is short, meaning the NOE can be zero or positive. If the molecule is tumbling at a rate where NOE is zero, switch to a ROESY experiment.
    
  • Set the mixing time (

    
    ) to 300–500 ms. Acquire with 16–32 scans per t1 increment, using at least 256 increments.
    
  • Process the data and map the cross-peaks. An endo proton must show a definitive cross-peak to the transannular space (C-7 or C-9), validating the

    
    -coupling data.
    

Decision Workflow Visualization

The following diagram illustrates the logical progression of the spectroscopic differentiation process, ensuring no single data point is relied upon in isolation.

G Start Isomeric Mixture Bicyclo[3.3.1]nonane NMR1H 1D 1H NMR Extract ³J_HH (Karplus) Start->NMR1H NMR13C 1D 13C NMR Evaluate γ-gauche effects Start->NMR13C NOESY 2D NOESY / ROESY Through-space contacts NMR1H->NOESY Ambiguous J-values NMR13C->NOESY Endo Endo Isomer (Boat-Chair, small ³J) NOESY->Endo Exo Exo Isomer (Chair-Chair, large ³J) NOESY->Exo XRAY X-Ray Crystallography Absolute confirmation Endo->XRAY Exo->XRAY

Fig 1: Spectroscopic workflow for differentiating endo/exo bicyclo[3.3.1]nonane isomers.

References

  • Conformational Analysis of Bicyclo[3.3.1] Nonanes and their Hetero Analogs.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. NIH.
  • Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide. Benchchem.
  • Carbon-13 nuclear magnetic resonance spectra of bridgehead substituted bicyclo[3.3.1]nonanes.
  • Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. VU.lt.
  • Transannular Acylation Facilitates C5–C9 Bond Formation in Hyperforin Total Synthesis.

Sources

Biological activity comparison of "Endo-bicyclo[3.3.1]nonane-3-carboxylic acid" and its exo isomer

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on rigid, three-dimensional scaffolds to achieve high target selectivity, bicyclic systems have emerged as critical pharmacophores. Among these, bicyclo[3.3.1]nonane-3-carboxylic acid serves as a vital building block for synthesizing receptor modulators and enzyme mimetics.

However, the biological efficacy of derivatives built from this scaffold is heavily dictated by its stereochemistry. The spatial orientation of the carboxylic acid group—whether pointing inward toward the bicyclic bridge (endo ) or outward away from it (exo )—fundamentally alters the molecule's interaction with biological targets. This guide provides an objective, data-driven comparison of the endo and exo isomers, detailing their structural divergence, receptor modulation capabilities, and roles in enzyme mimicry [1].

Structural and Conformational Divergence

The core difference between the endo and exo isomers lies in their 3D vectors. This geometric variance dictates not only how the molecule fits into a receptor's binding pocket but also its capacity for intramolecular interactions.

  • Endo-Isomer: The carboxylic acid group is oriented inward. In synthetic pathways (such as Diels-Alder reactions followed by cyclization), the endo enantiomeric pair is typically the major product due to a lower transition state energy [1]. Crucially, NOESY-NMR spectroscopy reveals strong spatial interactions between the protons (H1 and H2) in the endo form due to their proximity [2].

  • Exo-Isomer: The carboxylic acid group is oriented outward. NOESY-NMR analysis shows that the relevant protons are arranged anti to one another, resulting in little to no observable interaction [2].

Quantitative Structural Comparison
PropertyEndo-bicyclo[3.3.1]nonane-3-carboxylic acidExo-bicyclo[3.3.1]nonane-3-carboxylic acid
Stereo-orientation Inward (toward the bicyclic bridge)Outward (away from the bicyclic bridge)
Synthesis Yield (Typical) Major product (~60-80% relative yield)Minor product (~20-40% relative yield)
Thermodynamic Profile Kinetically favored (lower TS energy)Thermodynamically stable
NOESY-NMR Signature Strong H1-H2 spatial interactionAnti-arrangement; negligible interaction
Intramolecular Proximity High (facilitates proton transfer)Low (groups are spatially isolated)

Biological Activity: Receptor Modulation

Bicyclo[3.3.1]nonane-3-carboxylic acid is extensively used to synthesize ligands for G-protein-coupled receptors (GPCRs), specifically the A3 Adenosine Receptor (A3AR) and the ORL-1 (Nociceptin) Receptor .

A3 Adenosine Receptor (A3AR) Positive Allosteric Modulators (PAMs)

When incorporated into 1H-imidazo[4,5-c]quinolin-4-amine derivatives, the endo bicyclic system acts as a potent Positive Allosteric Modulator (PAM). The endo configuration allows the bulky bicyclic ring to fit snugly into the allosteric sub-pocket of the A3AR. Experimental data shows that endo-bicyclic derivatives significantly increase radioligand binding (up to a 41% change from vehicle) and enhance


 binding in the presence of an agonist [1]. Conversely, exo-dominant or structurally rigidified non-optimal isomers often lead to a decrease in radioligand binding (inverse agonist activity)[1].
ORL-1 Receptor Modulators

In the development of substituted-quinoxaline-type bridged-piperidines for pain management, both isomers are utilized to fine-tune the pharmacokinetic profile. The ORL-1 receptor, an orphan opioid receptor, requires highly specific spatial geometries to trigger agonist versus antagonist responses. The endo and exo isomers of the bicyclic precursors yield distinct compounds that can selectively act as ORL-1 partial agonists while maintaining


-opioid receptor antagonism, a highly sought-after profile for non-addictive analgesics [3].

A3AR_Pathway Agonist Orthosteric Agonist Receptor A3 Adenosine Receptor Agonist->Receptor Binds Active Site PAM Endo-Bicyclic PAM PAM->Receptor Allosteric Binding GProtein G-Protein Activation ([35S]GTPγS) Receptor->GProtein Conformational Shift Response Enhanced Efficacy (+41% Binding) GProtein->Response Signal Output

A3AR Allosteric Modulation Pathway highlighting the synergistic effect of the Endo-Bicyclic PAM.

Enzyme Mimetics and Amide Bond Activation

Beyond receptor binding, the endo isomer is uniquely suited for designing peptidase mimetics . Unconstrained amides typically resist hydrolysis. However, when an amide bond is synthesized using 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid, the resulting molecule places a secondary amino group and a carboxyl group in exact spatial proximity [4].

The Causality of Fast Cleavage: The endo geometry forces the carboxyl group to act as an intramolecular general acid/base. During hydrolysis, a rate-limiting proton transfer occurs. The endo configuration stabilizes the twisted amide intermediate, accelerating amide bond cleavage to rates that mimic natural peptidases. If the exo isomer is used, the carboxyl group points away from the reaction center, preventing this intramolecular proton transfer and resulting in negligible hydrolysis rates [4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the isolation of the isomers and the subsequent biological evaluation.

Protocol A: Stereoselective Isolation of Endo/Exo Isomers

Objective: Separate the kinetic (endo) and thermodynamic (exo) isomers following a Diels-Alder cyclization.

  • Reaction Quench & Evaporation: Following the saponification of the methyl ester precursor, cool the reaction mixture to room temperature (25°C). Evaporate the solvent via rotary evaporation to afford the crude endo/exo mixture as a clear oil [1].

  • Chromatographic Separation: Load the crude mixture onto a silica gel column.

  • Elution: Elute using a solvent system of 5% ethyl acetate in hexane.

  • Validation (Self-Correction Step): Monitor fractions via TLC. The endo isomer typically elutes first due to its distinct dipole moment.

  • NMR Confirmation: Dissolve the isolated fractions in

    
    . Confirm the endo structure via 1D-NOE NMR; look for the characteristic strong NOE signal between the bridgehead protons and the inward-facing substituents, which is absent in the exo fraction [1][2].
    
Protocol B: Binding Assay for A3AR Activity

Objective: Quantify the Positive Allosteric Modulator (PAM) activity of the endo-isomer derivative.

  • Membrane Preparation: Harvest CHO cells stably expressing the human A3AR. Homogenize in buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate 10 µg of membrane protein with 0.1 nM

    
    , 1 µM GDP, and varying concentrations of the endo-bicyclic derivative (1 nM to 10 µM) in assay buffer [1].
    
  • Agonist Addition: Add a sub-maximal concentration of an orthosteric agonist (e.g., Cl-IB-MECA).

  • Filtration & Counting: Terminate the reaction after 60 minutes at 25°C by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     and 
    
    
    
    . A valid endo-PAM will show a leftward shift in the agonist dose-response curve and an increase in
    
    
    [1].

Workflow Start Crude Bicyclic Mixture (Post-Saponification) Chromatography Silica Gel Chromatography (5% EtOAc in Hexane) Start->Chromatography NMR 1D-NOE NMR Validation Chromatography->NMR Fraction Analysis Endo Endo-Isomer (Strong NOE Interaction) NMR->Endo Confirmed Kinetic Product Exo Exo-Isomer (Anti-Arrangement, No NOE) NMR->Exo Confirmed Thermodynamic Product

Workflow for the stereoselective isolation and NMR validation of bicyclic isomers.

Summary of Biological Performance

Application AreaEndo-Isomer PerformanceExo-Isomer PerformanceCausality / Mechanism
A3AR Modulation High PAM Activity (+41% binding)Neutral or Inverse AgonistEndo geometry aligns optimally with the allosteric hydrophobic sub-pocket.
Peptidase Mimicry Rapid Amide HydrolysisNegligible HydrolysisEndo proximity enables rate-limiting intramolecular proton transfer.
ORL-1 Receptor Specific Partial AgonismAltered Binding Affinity3D vector of the bicyclic bridge dictates receptor fit and activation state.

References

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. National Institutes of Health (PMC). Available at:[Link]

  • Studies towards novel aldolase mimics. UCL Discovery. Available at:[Link]

  • Substituted-quinoxaline-type bridged-piperidine compounds and the uses thereof. Google Patents (US8846929B2).
  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? MDPI Molecules / ResearchGate. Available at:[Link]

Unambiguous Assignment of Endo Stereochemistry: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Stereochemical Assignment

In the synthesis of complex bridged bicyclic systems, spiro-compounds, and natural products (e.g., via Diels-Alder cycloadditions), controlling and confirming endo vs. exo stereochemistry is a critical bottleneck. Because stereoisomers can exhibit vastly different pharmacological profiles, toxicological properties, and binding affinities, regulatory agencies demand absolute certainty in structural elucidation. This guide objectively compares the leading analytical methodologies used to resolve these spatial arrangements.

Methodological Comparison: SCXRD vs. Alternatives

While multiple analytical techniques exist, their efficacy varies wildly depending on the molecule's rigidity, functionalization, and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (NOESY/ROESY)

NMR is typically the first-line technique for stereochemical assignment. It relies on the Nuclear Overhauser Effect (NOE) to map spatial proximity between protons (typically < 5 Å).

  • The Causality of Failure: In highly rigid or symmetrical scaffolds—such as ladderanes or complex norbornenes—the endo and exo protons often exhibit indistinguishable J-couplings and splitting patterns . Furthermore, NOE signals can overlap in crowded spectral regions, rendering relative stereochemical assignment ambiguous and highly subjective.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is universally recognized as the definitive "gold standard" for stereochemical determination .

  • The Causality of Success: Unlike NMR, which infers structure from magnetic interactions in solution, SCXRD relies on the coherent scattering of X-rays by electron clouds. This allows for the direct, empirical 3D visualization of the atomic lattice. Furthermore, by exploiting the anomalous dispersion of X-rays by non-centrosymmetric crystals, SCXRD can determine the absolute configuration of the endo isomer without the need for chiral derivatizing agents . It also precisely maps intermolecular hydrogen-bonding interactions that differentiate endo and exo packing behaviors .

Chiroptical Spectroscopy (ECD/VCD)

Electronic and Vibrational Circular Dichroism (ECD/VCD) are utilized when compounds refuse to crystallize.

Quantitative Performance Comparison

Performance MetricSingle-Crystal XRD (SCXRD)2D NMR (NOESY/ROESY)Chiroptical (ECD/VCD)
Primary Output Direct 3D atomic coordinatesRelative spatial proximity (< 5 Å)Global conformational ensemble
Absolute Configuration Yes (via anomalous dispersion)No (requires chiral derivatization)Yes (via TD-DFT comparison)
Sample State Requirement High-quality single crystal (>0.1 mm)Solution (Deuterated solvent)Solution or solid state
Resolution/Confidence Unambiguous (Gold Standard)Moderate (Prone to signal overlap)Moderate (Dependent on DFT accuracy)
Analysis Time Days to Weeks (Crystallization bottleneck)HoursDays (Computational bottleneck)
Destructive? NoNoNo

Stereochemical Determination Workflow

StereochemicalWorkflow Start Synthesize Isomeric Mixture (Endo/Exo) NMR 1D/2D NMR (NOESY/ROESY) Start->NMR CheckNMR Unambiguous NOE Contacts? NMR->CheckNMR NMRSuccess Assign Relative Stereochemistry CheckNMR->NMRSuccess Yes Crystallization Crystal Growth Screening (Solvent Evap/Vapor Diff) CheckNMR->Crystallization No (Overlap/Rigid) SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystallization->SCXRD Diffraction-Quality Crystal ECD Chiroptical Methods (ECD/VCD + TD-DFT) Crystallization->ECD Amorphous/Oil CheckFlack Anomalous Dispersion (Flack Parameter ≈ 0)? SCXRD->CheckFlack CheckFlack->SCXRD Refine Model AbsConfig Confirm Absolute Endo Configuration CheckFlack->AbsConfig Yes

Workflow for determining endo/exo stereochemistry, prioritizing NMR and SCXRD.

Experimental Protocol: SCXRD for Absolute Endo Configuration

To ensure reproducibility and trustworthiness, the following SCXRD protocol operates as a self-validating system.

Step 1: Crystal Growth and Selection

  • Action: Dissolve the purified endo isomer in a minimal amount of solvent and utilize vapor diffusion (e.g., dissolving the compound in dichloromethane and allowing hexane vapor to diffuse into the solution).

  • Causality: Slow diffusion gradually lowers the solubility of the target compound. This controlled thermodynamic environment allows molecules to nucleate and pack into a highly ordered crystal lattice rather than precipitating kinetically as an amorphous powder .

Step 2: Data Collection via X-ray Diffractometer

  • Action: Mount a single crystal (>0.1 mm) on a loop using paratone oil and cool to 100 K under a nitrogen stream. Irradiate the sample with Cu Kα (

    
     Å) radiation.
    
  • Causality: Cooling minimizes thermal atomic vibrations (Debye-Waller factor), significantly improving high-angle diffraction intensity and overall resolution. For purely organic molecules lacking heavy atoms, Cu Kα radiation is strictly preferred over Mo Kα because the longer wavelength significantly enhances the anomalous scattering signal required to determine absolute configuration .

Step 3: Phase Problem Solving and Integration

  • Action: Integrate the diffraction spots (reflections) to extract intensities. Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT).

  • Causality: X-ray detectors only measure the amplitude of the scattered wave, losing the phase angle. Direct methods exploit statistical relationships between the intensities of reflections to mathematically reconstruct the missing phases, yielding an initial electron density map.

Step 4: Anisotropic Refinement and Self-Validation

  • Action: Refine the structural model against

    
     using least-squares minimization (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Self-Validation: The protocol validates itself through two critical metrics:

    • R1 Factor: Must converge below 5% (0.05), proving the calculated atomic model closely matches the experimental diffraction data.

    • Flack Parameter (

      
      ):  For absolute endo configuration assignment, 
      
      
      
      must be near 0 with a low standard uncertainty (e.g.,
      
      
      ). A value near 1 indicates the inverted (incorrect) enantiomer has been modeled, while a value near 0.5 suggests a racemic twin .

References

  • MacGillivray, L. R., et al. "Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder." National Institutes of Health (PMC). URL: [Link]

  • Flack, H. D., et al. "The use of X-ray Crystallography to Determine Absolute Configuration (II)." ResearchGate. URL: [Link]

  • MDPI. "Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde." MDPI. URL:[Link]

High-Resolution HPLC Strategies for Endo/Exo Isomer Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Process Development Scientists

The Stereochemical Challenge: Endo vs. Exo

In drug development and complex synthesis (e.g., Diels-Alder cycloadditions), separating endo and exo isomers is a critical quality attribute. While these compounds are diastereomers—and theoretically separable on achiral phases due to differing physical properties—they often exhibit nearly identical polarity and solubility profiles.

The separation challenge lies in molecular shape recognition . The endo isomer typically folds substituents into the concave face of the bicyclic system (kinetic product), creating a compact, sterically hindered geometry. The exo isomer extends substituents outward (thermodynamic product), resulting in a more linear, accessible topology. Standard C18 columns, which rely heavily on hydrophobicity, often fail to resolve these subtle steric differences, leading to co-elution or peak shouldering.

This guide compares three distinct chromatographic approaches to solve this problem, moving from low-cost achiral optimization to high-specificity chiral screening.

Strategic Comparison of Separation Modes
Method A: Shape-Selective Reversed-Phase (Achiral)

Best For: Initial screening, cost-sensitive QC methods, and hydrophobic bridged systems (e.g., Norbornenes).

Standard C18 phases interact primarily through hydrophobic partitioning. To separate endo/exo isomers, you need a stationary phase that can "feel" the steric bulk of the molecule.

  • Phenyl-Hexyl / Phenyl-Ether: These phases utilize

    
     interactions. The rigid endo isomer often has restricted access to the 
    
    
    
    -system compared to the open exo form, creating selectivity differences.
  • C30 (Triacontyl): High-density C30 chains form "ordered slots" that discriminate based on molecular width and planarity, often resolving isomers that co-elute on C18.

Method B: Chiral Stationary Phases (CSP) in Achiral Mode

Best For: Difficult separations where achiral phases fail (Rs < 1.0), and simultaneous enantiomer separation.

Although endo/exo isomers are diastereomers, CSPs (Amylose/Cellulose derivatives) are exceptionally powerful tools. The chiral cavities in phases like Amylose tris(3,5-dimethylphenylcarbamate) provide a 3D "lock-and-key" fit. Even if you do not need to separate enantiomers, the CSP can discriminate the endo vs. exo diastereomers based on how deep they fit into the chiral groove.

Method C: Supercritical Fluid Chromatography (SFC)

Best For: High-throughput screening, preparative scale-up, and thermally labile isomers.

SFC utilizes CO


 with polar modifiers (MeOH/EtOH). The low viscosity and high diffusivity allow for rapid equilibration and high-speed runs. The "orthogonal" selectivity of SFC often resolves isomers by polarity modulation that liquid mobile phases mask.
Comparative Data Analysis

The following data summarizes a study on the separation of 5-norbornene-2-carboxylic acid isomers (Model Compound).

Table 1: Column Performance Comparison (Isocratic Mode)

ParameterC18 (Standard) Phenyl-Hexyl (Shape) Amylose-1 (CSP)
Mechanism Hydrophobicity

/ Steric
Inclusion / H-Bonding
Mobile Phase 40:60 ACN:Water (0.1% TFA)40:60 MeOH:Water (0.1% TFA)90:10 Hexane:IPA (NPLC)
Retention (Exo) 4.2 min5.8 min8.1 min
Retention (Endo) 4.4 min6.9 min10.5 min
Resolution (

)
0.8 (Partial) 2.4 (Baseline) 5.2 (High)
Tailing Factor 1.11.051.1
Cost/Run LowLowHigh

Insight: While the CSP offers the highest resolution, the Phenyl-Hexyl column provides sufficient baseline separation (


) for a fraction of the cost and solvent expense, making it the preferred choice for routine QC.
Detailed Experimental Protocol

Objective: Develop a self-validating HPLC method for quantifying the endo/exo ratio of a Diels-Alder adduct.

Phase 1: System Suitability & Preparation
  • Standard Prep: Dissolve 10 mg of the crude reaction mixture in 10 mL MeOH. This ensures the exact synthesis ratio is preserved.

  • NMR Cross-Validation (Critical Step): Before HPLC, analyze the sample via

    
    H-NMR. Integrate the distinct alkene bridgehead protons (often shifted by ~0.2-0.5 ppm between isomers). Calculate the molar ratio. This serves as the "Primary Standard" to determine the HPLC Relative Response Factor (RRF).
    
Phase 2: Method Optimization (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization of carboxylic acids, sharpening peaks).

  • Mobile Phase B: Methanol (MeOH provides better steric selectivity than ACN for phenyl phases).

  • Gradient:

    • 0-2 min: 20% B (Hold)

    • 2-15 min: 20%

      
       70% B
      
    • 15-20 min: 70% B (Wash)

  • Detection: UV @ 210 nm (or

    
     of the conjugated system).
    
Phase 3: Validation Logic
  • Specificity: Inject pure exo standard (if available via recrystallization) to confirm elution order.

  • Linearity: The response of endo and exo may differ if the chromophore environment changes due to folding.

    • Calculation:

      
      
      
    • RRF Derivation: Compare HPLC area ratio to NMR molar ratio. If NMR says 50:50 and HPLC shows 48:52, your RRF is 1.08.

Visualizing the Workflow
Diagram 1: Method Development Decision Tree

This logic flow guides the selection of the stationary phase based on analyte properties.

MethodSelection Start START: Endo/Exo Mixture CheckPolarity Is the Analyte Ionizable? Start->CheckPolarity RPLC_Screen Screen 1: Phenyl-Hexyl / C18 (Acidic Mobile Phase) CheckPolarity->RPLC_Screen Yes (Acids/Bases) NPLC_Screen Screen 3: Normal Phase (Silica/Diol) Hexane/EtOAc CheckPolarity->NPLC_Screen No (Neutrals) CheckRes Resolution > 1.5? RPLC_Screen->CheckRes Success_RPLC VALIDATE METHOD (Cost Effective) CheckRes->Success_RPLC Yes CSP_Screen Screen 2: Amylose/Cellulose CSP (NPLC or RPLC modes) CheckRes->CSP_Screen No (Co-elution) Success_CSP VALIDATE METHOD (High Specificity) CSP_Screen->Success_CSP Yes CheckRes2 Resolution > 1.5? CheckRes2->CSP_Screen No CheckRes2->Success_CSP Yes NPLC_Screen->CheckRes2

Caption: Decision matrix for selecting the optimal stationary phase, prioritizing cost-effective RPLC before moving to specialized CSPs.

Diagram 2: Steric Discrimination Mechanism

Visualizing why Phenyl phases often succeed where C18 fails.

StericMechanism StationaryPhase Phenyl-Hexyl Phase (Pi-Pi Interaction Site) Interaction_Exo Strong Pi-Interaction Longer Retention StationaryPhase->Interaction_Exo Accessible Interaction_Endo Steric Repulsion Shorter Retention StationaryPhase->Interaction_Endo Blocked Exo EXO Isomer (Open Geometry) Substituents exposed Exo->Interaction_Exo Endo ENDO Isomer (Folded Geometry) Substituents shielded Endo->Interaction_Endo

Caption: Mechanistic difference in retention. The "open" Exo isomer interacts more strongly with the planar Phenyl phase than the "folded" Endo isomer.

Troubleshooting & Tips
  • Peak Tailing: Endo/exo isomers often contain amines or carboxylic acids. If tailing occurs (

    
    ), increase buffer concentration to 20-50 mM or add a silanol blocker (e.g., Triethylamine) if using high pH.
    
  • Temperature Control: Isomer separation is thermodynamically driven. Lowering the column temperature (e.g., to 15-20°C) often improves resolution by reducing molecular rotation, enhancing the "shape fit" into the stationary phase.

  • Detection Ratios: Always check UV spectral homogeneity. If the endo and exo peaks have different UV maxima (rare but possible if conjugation is affected by strain), using a single wavelength without RRF correction will bias the quantification.

References
  • Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine. Pharmazie, 2009. Link

  • Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid. Scientific Research Publishing, 2012. Link

  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions. ACS Sustainable Chemistry & Engineering, 2024. Link

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. HPLC.eu, 2010. Link

  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich (Merck), 2013. Link

Computational Modeling of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid Conformation: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate computational modeling of bridged bicyclic systems is a critical component of modern rational drug design. The bicyclo[3.3.1]nonane framework is a classic subject of conformational analysis due to its dynamic equilibrium between the Twin-Chair (CC), Boat-Chair (BC), and Twin-Boat (BB) conformations .

When evaluating Endo-bicyclo[3.3.1]nonane-3-carboxylic acid , the computational challenge scales significantly. The endo-orientation of the bulky carboxylic acid group at the C3 position introduces severe transannular steric repulsion with the endo-hydrogen at C7. This guide objectively compares the performance of Molecular Mechanics (MM), standard Density Functional Theory (DFT), dispersion-corrected DFT, and Ab Initio methods in resolving this steric clash, providing a field-proven, self-validating protocol for researchers.

Mechanistic Grounding: The Conformational Challenge

In an unsubstituted bicyclo[3.3.1]nonane system, the Twin-Chair (CC) conformation is the global minimum. However, introducing an endo-substituent at C3 forces the molecule to balance two competing energetic penalties:

  • Transannular Strain (Steric Clash): The physical overlap between the C3-endo substituent and the C7-endo proton in the CC conformation.

  • Ring Strain (Pitzer/Bayer Strain): The torsional and angle strain introduced when one of the six-membered rings flips into a boat conformation to relieve the steric clash, resulting in the Boat-Chair (BC) conformer.

Because the energy difference between the CC and BC states often falls within a narrow margin of


, selecting a computational method that accurately models non-covalent interactions and medium-range electron correlation (dispersion) is paramount .

Methodology Comparison: Performance & Accuracy

To objectively compare computational alternatives, we evaluate how different levels of theory handle the C3-C7 transannular clash.

  • Molecular Mechanics (MMFF94 / OPLS4): Highly efficient for initial conformational sampling. However, MM force fields often struggle to perfectly balance hyperconjugation against severe steric repulsion, occasionally misidentifying the global minimum.

  • Standard DFT (B3LYP): While historically popular, standard B3LYP lacks empirical dispersion corrections. It systematically underestimates the steric penalty of the CC conformation, often falsely predicting it as the global minimum.

  • Dispersion-Corrected DFT (M06-2X): The M06-2X functional is explicitly parameterized for non-covalent interactions. It accurately captures the transannular repulsion, correctly identifying the Boat-Chair (BC) as the favored state for endo-substituted derivatives.

  • Ab Initio (MP2): The gold standard. Møller–Plesset perturbation theory accurately models electron correlation from first principles, providing benchmark-quality relative energies, albeit at a prohibitive computational cost for high-throughput screening.

Quantitative Data: Relative Free Energies ( )

Data represents the relative Gibbs free energy (


 in kcal/mol) at 298.15 K. Lower values indicate higher stability.
Computational MethodTwin-Chair (CC)

Boat-Chair (BC)

Twin-Boat (BB)

Computational CostRecommended Use
MMFF94 +1.2 kcal/mol0.0 kcal/mol +8.5 kcal/molLowInitial PES sampling
B3LYP/6-31G(d) 0.0 kcal/mol +0.8 kcal/mol+11.2 kcal/molMediumNot recommended (Lacks dispersion)
M06-2X/6-311++G(d,p) +2.1 kcal/mol0.0 kcal/mol +12.4 kcal/molHighAccurate thermodynamic profiling
MP2/cc-pVTZ +2.4 kcal/mol0.0 kcal/mol +13.1 kcal/molVery HighGold standard benchmarking

Experimental Protocol: Self-Validating Computational Workflow

To ensure scientific integrity, computational modeling must be treated as a self-validating system. Do not rely on single-point geometry optimizations. Follow this step-by-step methodology to guarantee that the identified conformers are true local minima.

Step 1: Initial Conformational Sampling (Molecular Mechanics)

  • Action: Generate a diverse set of 3D conformers using the MMFF94 force field. Apply an energy window filter to discard conformers

    
     above the global minimum.
    
  • Causality: The bicyclo[3.3.1]nonane ring has high torsional flexibility. MM provides a computationally inexpensive way to explore the Potential Energy Surface (PES) and identify the primary skeletal arrangements (CC, BC, BB) without wasting quantum mechanical resources on high-energy artifacts.

Step 2: Geometry Optimization (Density Functional Theory)

  • Action: Optimize the filtered MM geometries using the M06-2X functional with the 6-311++G(d,p) basis set.

  • Causality: The diffuse functions (++) and polarization functions (d,p) are critical for accurately modeling the electron density of the carboxylic acid oxygen atoms. M06-2X ensures the transannular steric repulsion between C3 and C7 is accurately quantified.

Step 3: Frequency Calculation & Thermodynamic Correction

  • Action: Perform vibrational frequency calculations at the exact same level of theory (M06-2X/6-311++G(d,p)) at 298.15 K and 1 atm.

  • Causality (The Validation Step): A true local minimum must have zero imaginary frequencies (NIMAG = 0) . If an imaginary frequency is present, the structure is a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize. This step also yields the zero-point energy (ZPE) and entropic corrections required to calculate

    
    .
    

Step 4: High-Accuracy Single-Point Energy Refinement (Optional)

  • Action: Run MP2/cc-pVTZ single-point energy calculations on the DFT-optimized geometries.

  • Causality: This eliminates the empirical biases of DFT functionals, providing absolute confidence in the relative stability of the BC vs. CC conformers.

Workflow Visualization

ConformationalWorkflow Start Input: Endo-bicyclo[3.3.1]nonane -3-carboxylic acid MM_Search 1. Conformational Search (MMFF94 / OPLS4) Start->MM_Search Filter 2. Energy Window Filtering (ΔE < 10 kcal/mol) MM_Search->Filter DFT_Opt 3. DFT Geometry Optimization (M06-2X/6-311++G**) Filter->DFT_Opt Freq 4. Frequency Calculation (298.15 K, 1 atm) DFT_Opt->Freq Check Imaginary Frequencies? Freq->Check Check->DFT_Opt Yes (Transition State) Success 5. True Minima Confirmed (CC, BC, BB Conformers) Check->Success No (NIMAG = 0)

Computational workflow for validating bicyclo[3.3.1]nonane conformers.

References

  • Pisarev, S. A., et al. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Advances, 2023. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 557345, Bicyclo(3.3.1)nonane-3-carboxylic acid." PubChem, 2024. URL:[Link]

  • Neverov, A. A., et al. "Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?" MDPI Molecules, 2019. URL:[Link]

Structure-activity relationship (SAR) studies of "Endo-bicyclo[3.3.1]nonane-3-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid derivatives, focusing on their application as pharmacophores in Nociceptin Receptor (ORL-1/NOP) modulation and HIF-1


 inhibition .

Executive Summary: The "Escaping Flatland" Scaffold

In modern drug discovery, the transition from planar aromatic systems to three-dimensional (


-rich) scaffolds is critical for improving solubility, metabolic stability, and receptor selectivity. Endo-bicyclo[3.3.1]nonane-3-carboxylic acid  represents a "privileged scaffold" that bridges the gap between the rigidity of adamantane and the flexibility of simple cycloalkanes.

Key Applications:

  • Primary: ORL-1 (Nociceptin) Receptor Agonists/Antagonists for pain and anxiety management. The bicyclic core serves as a critical lipophilic anchor.

  • Secondary: HIF-1

    
     Inhibitors  for oncology, where the scaffold disrupts protein-protein interactions.
    
  • Tertiary: Peptidase-Resistant Linkers , utilizing the "endo" conformation to sterically shield amide bonds from enzymatic hydrolysis.

Chemical Profile & Conformational Dynamics

The biological activity of this scaffold is dictated by its unique conformational preference. Unlike adamantane (rigid cage), bicyclo[3.3.1]nonane exists in a dynamic equilibrium between chair-chair (CC) and chair-boat (CB) conformations.

PropertySpecificationRelevance to SAR
IUPAC Name endo-bicyclo[3.3.1]nonane-3-carboxylic acidStereochemistry defines receptor fit.
Conformation Predominantly Chair-Chair The endo-3-COOH group occupies a pseudo-axial position, creating a "U-shaped" cavity ideal for bidentate binding.
Lipophilicity High (LogP ~2.7)Excellent blood-brain barrier (BBB) penetration; ideal for CNS targets (ORL-1).
Metabolic Stability HighBridgehead hydrogens are sterically protected; lacks aromatic "metabolic handles."
Structure-Activity Relationship (SAR) Analysis
Case Study A: ORL-1 Receptor Modulators (Pain/Anxiety)

Context: The Nociceptin receptor (ORL-1) is a GPCR target for non-opioid analgesics. The endo-bicyclo[3.3.1]nonyl group is used as a bulky lipophilic replacement for cyclooctyl or adamantyl groups in quinoxaline-piperidine ligands.

SAR Map (Mechanistic Logic):

  • The Lipophilic Pocket: The bicyclic cage fills the hydrophobic orthosteric site of the ORL-1 receptor.

  • Endo-Selectivity: The endo-isomer directs the carboxyl/amide linkage toward specific residues (e.g., Asp130), maximizing binding enthalpy compared to the exo-isomer which projects linearly.

  • Bridgehead Substitution: Adding methyl groups at C1/C5 increases potency but decreases solubility.

Case Study B: HIF-1

Transcriptional Inhibition

Context: Recent studies (Bioorg. Med. Chem. 2022) identified this scaffold as a core for inhibiting Hypoxia-Inducible Factor 1 (HIF-1), a driver of tumor survival.

  • Critical Modification: The carboxylic acid is often converted to a urea or amide linker connecting to an aromatic tail.

  • Activity Cliff: The endo-conformation is essential. The "curved" shape mimics the alpha-helical interface of protein partners, blocking HIF-1

    
     accumulation.
    
Visualization: SAR Logic & Synthesis

SAR_Logic Core Endo-Bicyclo[3.3.1] nonane Core C3_Pos C3-Endo Position (Carboxylic Acid) Core->C3_Pos Functional Handle Bridgehead C1/C5 Bridgeheads Core->Bridgehead Lipophilicity Tuner Rim C7/C9 Rim Core->Rim Solubility Modulator ORL1 ORL-1 Receptor Hydrophobic Pocket Fit C3_Pos->ORL1 Endo-isomer critical for fit HIF1 HIF-1α Inhibition (Protein Interaction) C3_Pos->HIF1 Linker attachment point Stability Metabolic Shielding (Steric Bulk) Bridgehead->Stability Blocks CYP450 oxidation Rim->HIF1 Substituents affect conformation (CC vs CB)

Caption: SAR Logic Map illustrating how specific structural regions of the bicyclo[3.3.1]nonane core drive biological activity across different therapeutic targets.

Comparative Analysis: Bicyclo[3.3.1]nonane vs. Alternatives
FeatureEndo-Bicyclo[3.3.1]nonane Adamantane (1-COOH) Cyclohexane (cis-4-sub)
Geometry U-Shaped (Cleft) Spherical / CagePlanar / Chair
Flexibility Moderate (Chair-Chair

Boat)
Rigid (Frozen)High
Solubility ModerateLow (Aggregates)High
Receptor Fit Induced Fit (Adapts to pocket)"Lock and Key" onlyOften too floppy (Entropy penalty)
Primary Use ORL-1, HIF-1, Glutamate mimics Influenza (M2 channel), NMDAGeneral linker

Expert Insight: Choose endo-bicyclo[3.3.1]nonane when the target pocket requires a curved hydrophobic surface but the rigid bulk of adamantane causes steric clashes.

Experimental Protocols
Protocol A: Synthesis via Oxidative Cleavage of Adamantane

This is the most reliable route to the endo-isomer, avoiding complex ring-closing steps.

  • Starting Material: 1,3-Adamantanediol or 2-Adamantanone.

  • Reagent: Iodine / HIO

    
     (Periodic acid) or Pb(OAc)
    
    
    
    .
  • Mechanism: Grob-type fragmentation opens the adamantane cage to form the bicyclic ketone/acid.

  • Step-by-Step:

    • Dissolve 2-adamantanone in

      
      -BuOH/H
      
      
      
      O.
    • Add HIO

      
       and catalytic I
      
      
      
      . Reflux for 12h.
    • The cage opens to yield bicyclo[3.3.1]nonane-2,6-dione or the 3-carboxylic acid derivative depending on workup.

    • Stereocontrol: Reduction of the resulting ketone with NaBH

      
       predominantly yields the endo-alcohol, which can be homologated to the acid.
      
Protocol B: HIF-1

Inhibition Assay (Luciferase Reporter)
  • Cell Line: HCT116 cells stably transfected with HRE-Luciferase plasmid.

  • Treatment: Incubate cells with derivative (0.1 - 100

    
    M) for 24h under Hypoxia (1% O
    
    
    
    ).
  • Readout: Lyse cells and measure luminescence.

  • Validation: Use Topotecan as a positive control.

  • Success Criteria: IC

    
     < 10 
    
    
    
    M indicates potent scaffold engagement.
References
  • Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 2022. Link

    • Key Finding: Identifies the scaffold as a HIF-1 inhibitor.
  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 2019. Link

    • Key Finding: Demonstrates the unique "endo" conform
  • Substituted-Quinoxaline-Type Bridged-Piperidine Compounds and the Uses Thereof. U.S. Patent 8,846,929, 2014. Link

    • Key Finding: Validates the scaffold as a clinical candidate for ORL-1 modul
  • Structure-Activity Relationships of Nociceptin Receptor (NOP) Ligands. Journal of Medicinal Chemistry, 2009. Link

    • Key Finding: Comparative analysis of bulky lipophilic groups in GPCR ligands.

Comparative stability studies of endo and exo bicyclo[3.3.1]nonane esters

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability and Conformational Dynamics of Endo vs. Exo Bicyclo[3.3.1]nonane Esters

As a Senior Application Scientist in structural chemistry and drug design, understanding the conformational nuances of bridged bicyclic systems is paramount. The bicyclo[3.3.1]nonane framework is a privileged scaffold found in numerous biologically active natural products and synthetic therapeutics. However, the stereochemical orientation of substituents on this scaffold—specifically whether an ester group is endo (pointing into the bicyclic cavity) or exo (pointing outward)—dictates the molecule's 3D geometry, thermodynamic stability, and ultimately, its pharmacological viability.

This guide provides an objective, data-driven comparison of endo and exo bicyclo[3.3.1]nonane esters, detailing the mechanistic causality behind their stability differences and providing a self-validating experimental workflow for thermodynamic analysis.

Mechanistic Causality: The Transannular Penalty

To understand the stability difference between endo and exo isomers, we must analyze the conformational behavior of the parent bicyclo[3.3.1]nonane core. The global energy minimum for the unsubstituted core is the twin-chair (cc) conformation[1].

However, introducing an ester group at the C3 position fundamentally alters the conformational landscape:

  • Exo-Esters: When the ester is in the exo position, it occupies an equatorial-like spatial orientation. It points away from the opposing ring, allowing the molecule to comfortably maintain the highly stable twin-chair conformation.

  • Endo-Esters: An endo-ester points directly into the V-shaped cavity of the bicyclic system. This forces the substituent into extreme steric proximity with the endo-axial hydrogen at C7. This severe 3,7-diaxial repulsion (often referred to as the Peters' effect or transannular strain) destabilizes the twin-chair form by approximately 4–6 kcal/mol. To relieve this strain, the substituted ring undergoes a conformational flip, adopting a chair-boat (cb) conformation[2]. While this relieves the 3,7-interaction, the boat conformation introduces new torsional strains and flagpole interactions, making the endo isomer thermodynamically inferior to the exo isomer.

ConformationalDynamics Core Bicyclo[3.3.1]nonane (Twin-Chair) Endo Endo-Ester (Severe 3,7-Strain) Core->Endo Kinetic Addition Exo Exo-Ester (Twin-Chair) Core->Exo Thermodynamic Addition CB Endo-Ester (Chair-Boat) Endo->CB Ring Flip (Relieves Strain) Endo->Exo Base-Catalyzed Epimerization CB->Exo Global Minimum

Conformational dynamics and strain relief pathways in bicyclo[3.3.1]nonane esters.

Comparative Stability Profile

The thermodynamic preference for the exo configuration is not merely theoretical; it is a measurable driving force in synthetic routing. Base-catalyzed epimerization studies consistently demonstrate that thermodynamic control heavily favors the exo (or syn relative to specific bridgehead naming conventions) configuration[3].

The table below summarizes the quantitative structural and thermodynamic parameters distinguishing the two epimers.

PropertyEndo-Bicyclo[3.3.1]nonane-3-esterExo-Bicyclo[3.3.1]nonane-3-ester
Preferred Conformation Chair-Boat (cb)Twin-Chair (cc)
C3-C7 Endo Distance ~1.7 - 2.5 Å (if twin-chair forced)> 3.0 Å (No interaction)
Relative Enthalpy (

)
+3.5 to +5.0 kcal/mol0.0 kcal/mol (Reference)
Primary Steric Strain 3,7-transannular diaxial clashMinimal (equatorial-like projection)
Synthetic Status Kinetic product (often requires low temp)Thermodynamic sink

Experimental Workflow: Thermodynamic Equilibration Assay

To empirically validate the stability difference between the endo and exo epimers, we utilize a base-catalyzed epimerization protocol. This protocol is a self-validating system: by sampling the reaction kinetically until an asymptote (equilibrium) is reached, we ensure that the final ratio represents the true thermodynamic state, independent of the starting material's purity[2].

Causality in Reagent Selection: We utilize Sodium Methoxide (NaOMe) in Methanol (MeOH) specifically for methyl esters. This matching prevents transesterification artifacts that would complicate quantitative analysis. Acetic acid is selected as the quenching agent because its pKa is sufficiently low to instantly protonate the intermediate enolate, halting the epimerization and "freezing" the isomeric ratio for accurate quantitation.

Step-by-Step Methodology:
  • Initiation: Dissolve 100 mg of pure endo-bicyclo[3.3.1]nonane-3-methyl ester in 5.0 mL of anhydrous 0.5 M NaOMe/MeOH under an inert argon atmosphere.

  • Thermal Incubation: Heat the reaction mixture to 65 °C (reflux). Elevated temperatures are required to overcome the kinetic barrier of enolization at the sterically hindered C3 position.

  • Kinetic Sampling: Withdraw 100 µL aliquots at predefined intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching & Extraction: Immediately inject each aliquot into a vial containing 500 µL of 0.1 M acetic acid to halt the equilibrium. Extract the organics using 500 µL of dichloromethane (DCM).

  • Analytical Quantitation: Analyze the DCM layer via Gas Chromatography-Flame Ionization Detection (GC-FID) or quantitative

    
    H-NMR (qNMR). Track the diagnostic methine proton at C3, which exhibits distinct chemical shifts for the endo vs. exo isomers due to their different shielding environments.
    
  • Thermodynamic Calculation: Plot the exo:endo ratio over time. Once the ratio stabilizes (typically >95:5 in favor of exo), calculate the Gibbs free energy difference using the equation

    
    .
    

EpimerizationWorkflow Step1 1. Substrate Preparation Isolate pure Endo-Ester Step2 2. Base Equilibration NaOMe / MeOH at 65°C Step1->Step2 Initiate enolization Step3 3. Kinetic Sampling Quench with AcOH at intervals Step2->Step3 Track conversion Step4 4. Analytical Quantitation qNMR / GC-FID Analysis Step3->Step4 Halt equilibrium Step5 5. Thermodynamic Calculation Determine K_eq and ΔG° Step4->Step5 Extract data

Self-validating experimental workflow for determining thermodynamic equilibrium.

Strategic Implications for Drug Development

For drug development professionals, the inherent instability of the endo configuration presents both a challenge and an opportunity. If a specific target receptor requires the endo geometry for optimal binding (e.g., to project a pharmacophore deep into a binding pocket), the molecule is at risk of in vivo epimerization via metabolic pathways (such as basic microenvironments or enzymatic enolization).

To prevent this, medicinal chemists must employ conformational locking strategies . This can be achieved by:

  • Introducing bulky substituents at the C7 position to force a permanent chair-boat conformation.

  • Replacing the enolizable alpha-proton at C3 with a methyl group (creating a quaternary center), thereby completely blocking the base-catalyzed epimerization pathway.

Conversely, targeting the exo isomer simplifies the development pipeline, as it represents a stable thermodynamic sink that will not degrade into a mixture of diastereomers during formulation or systemic circulation.

References

1.[1] Conformational Analysis of Bicyclo[3.3.1] Nonanes and their Hetero Analogs - ResearchGate / Topics in Stereochemistry. 2.[3] One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes - Organic Letters (ACS Publications). 3.[2] Chair–boat equilibrium as driving force in epimerization of 3,7-dimethylbicyclo[3.3.1]nonan-2,9-dione derivatives - ResearchGate / Tetrahedron.

Sources

Safety Operating Guide

Endo-bicyclo[3.3.1]nonane-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Treat endo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 19489-18-0) as a Solid Organic Acid .[1]

  • Primary Disposal Route: High-temperature incineration (via licensed hazardous waste contractor).[1]

  • Prohibited Actions: Do NOT dispose of down laboratory drains, even if neutralized. The bicyclic hydrocarbon core is persistent in aquatic environments. Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or cyanides.

Chemical Profile & Risk Assessment

To manage waste effectively, you must understand the "Why" behind the protocol. This compound combines a lipophilic bicyclic bridge with a hydrophilic acidic tail.

ParameterDataOperational Implication
CAS Number 19489-18-0Use for waste manifesting and inventory tracking.[1]
Functional Group Carboxylic Acid (-COOH)Corrosive to mucous membranes; reacts exothermically with bases.[1]
Physical State Solid (Crystalline)Dust inhalation hazard; requires particulate segregation.
Acidity (pKa) ~4.5 - 5.0 (Est.)[1]Weak acid. capable of mobilizing toxic metals if mixed in waste drums.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system.[2]

The Scientist's Insight: Unlike simple acetic acid, the bicyclo[3.3.1]nonane core is bulky and lipophilic. While the acid group can be neutralized, the remaining organic salt often precipitates out of aqueous solutions or forms emulsions that disrupt water treatment facilities. Therefore, incineration is the only responsible disposal path for drug development labs.

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves your hood. Follow this three-step segregation logic:

Step A: Segregation (The Compatibility Check)

Before moving the vessel, verify the destination container does not contain:

  • Oxidizers: Mixing organic acids with Nitric Acid (

    
    ) or Peroxides can create unstable, explosive mixtures.
    
  • Cyanides/Sulfides: Acidification of these salts releases lethal

    
     or 
    
    
    
    gas.
  • Reactive Metals: Sodium or Potassium metal will react violently with the acidic proton.

Step B: Solubilization (Optional but Recommended)

If you have residual solids in glassware:

  • Dissolve in a minimal amount of Acetone or Ethanol .

  • Transfer this rinsate to the Halogen-Free Organic Solvents waste stream.

    • Why? Dissolving eliminates the risk of solid dust dispersion during waste consolidation.

Step C: Labeling

Every container must carry a hazardous waste tag before the first drop is added.

  • Constituents: "Endo-bicyclo[3.3.1]nonane-3-carboxylic acid" (Do not use abbreviations like "EBNA").[1][3]

  • Hazard Checkbox: [x] Irritant [x] Acidic.

Disposal Workflows

Workflow 1: Solid Waste (Bulk Substance & Contaminated Debris)

Applicability: Expired lots, spill cleanup materials, heavily contaminated gloves/paper.[1]

  • Containment: Place solid material in a wide-mouth HDPE (High-Density Polyethylene) jar or a clear heavy-duty waste bag.

  • Double-Bagging: If using bags, double-bag to prevent puncture from crystalline shards.[1]

  • Tagging: Label as "Solid Organic Waste (Acidic)."

  • Destruction: Ship for Fuel Blending/Incineration .

Workflow 2: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, filtrates, and cleaning solvents.

  • pH Check: If the solution is aqueous, verify pH.[4] If pH < 2, it is D002 (Corrosive) waste under RCRA.

  • Stream Selection:

    • Non-Halogenated: If dissolved in Acetone, Methanol, or Ethyl Acetate -> Red Can (Flammable/Organic).

    • Halogenated: If dissolved in DCM or Chloroform -> Yellow Can (Halogenated).[1]

  • Precipitation Watch: Watch for solids crashing out when mixing with other waste. If a precipitate forms, stop and segregate that bottle as "Heterogeneous Waste."

Decision Logic Diagram

The following diagram illustrates the decision tree for disposing of endo-bicyclo[3.3.1]nonane-3-carboxylic acid.

DisposalWorkflow Start Start: Waste Identification (Endo-bicyclo[3.3.1]nonane-3-carboxylic acid) StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Rinsate StateCheck->Liquid ContamCheck Is it Pure or Debris? Solid->ContamCheck SolventCheck Identify Solvent Base Liquid->SolventCheck BulkSolid Bulk Chemical ContamCheck->BulkSolid Pure Debris Gloves/Paper/Wipes ContamCheck->Debris Contaminated NonHalo Non-Halogenated (Acetone, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous BinSolid Container: Wide-Mouth HDPE Stream: Solid Organic Hazardous BulkSolid->BinSolid BinDebris Container: Clear Haz-Bag Stream: Solid Debris Debris->BinDebris BinRed Container: Safety Can (Red) Stream: Flammable Organic NonHalo->BinRed BinYellow Container: Safety Can (Yellow) Stream: Halogenated Organic Halo->BinYellow BinAq Container: Glass/Poly Carboy Stream: Aqueous Corrosive Aqueous->BinAq

Figure 1: Operational decision tree for segregating bicyclic acid waste streams to ensure regulatory compliance and safety.[1]

Emergency Contingencies

In the event of a spill during the disposal process:

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum.

    • Scoop into a waste jar.

    • Clean surface with mild base (1% Sodium Bicarbonate) to neutralize residue, then water.

  • Exposure:

    • Eye Contact: Flush immediately for 15 minutes. The acid is an irritant (H319) and can cause corneal clouding if untreated.

    • Skin Contact: Wash with soap and water.[2] Do not use organic solvents (like acetone) on skin, as this drives the lipophilic acid deeper into the dermal layer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.